1-(Isoxazol-5-yl)-N-methylmethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRLOJZDADNMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629711 | |
| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401647-20-9 | |
| Record name | N-Methyl-5-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401647-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1,2-oxazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(Isoxazol-5-yl)-N-methylmethanamine, both ¹H and ¹³C NMR are invaluable for confirming the connectivity of the atoms. The predicted chemical shifts are based on the analysis of similar isoxazole and N-methylmethanamine moieties.[7][8]
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoxazole ring and the N-methylmethanamine side chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 (Isoxazole) | ~8.2 | Singlet (s) | 1H | The proton at the 3-position of the isoxazole ring is expected to be downfield due to the electron-withdrawing effect of the nitrogen and oxygen atoms. |
| H-4 (Isoxazole) | ~6.4 | Singlet (s) | 1H | The proton at the 4-position is typically more shielded than the H-3 proton. |
| -CH₂- (Methylene) | ~3.8 | Singlet (s) | 2H | The methylene protons adjacent to the isoxazole ring and the nitrogen atom will be deshielded. |
| N-CH₃ (Methyl) | ~2.4 | Singlet (s) | 3H | The methyl group attached to the nitrogen will appear as a singlet. |
| N-H (Amine) | Broad | Singlet (br s) | 1H | The amine proton signal is often broad and may exchange with D₂O. Its chemical shift can vary depending on the solvent and concentration. |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 (Isoxazole) | ~150 | The carbon at the 3-position is significantly deshielded due to its proximity to the electronegative nitrogen and oxygen atoms. |
| C-5 (Isoxazole) | ~170 | The carbon at the 5-position, attached to the side chain, is also highly deshielded. |
| C-4 (Isoxazole) | ~102 | The carbon at the 4-position is the most shielded of the isoxazole ring carbons. |
| -CH₂- (Methylene) | ~45 | The methylene carbon is in a typical range for a carbon attached to a nitrogen and an aromatic ring. |
| N-CH₃ (Methyl) | ~35 | The methyl carbon attached to the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.[4][8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, broad | Characteristic of a secondary amine. |
| C-H Stretch (Aromatic/Heteroaromatic) | 3050 - 3150 | Medium | Associated with the C-H bonds of the isoxazole ring. |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium | From the methylene and methyl groups. |
| C=N Stretch (Isoxazole) | 1600 - 1650 | Medium to Strong | A characteristic stretching vibration of the isoxazole ring. |
| C=C Stretch (Isoxazole) | 1450 - 1550 | Medium to Strong | Aromatic-like ring stretching. |
| N-O Stretch (Isoxazole) | 850 - 950 | Medium | Characteristic of the isoxazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable method.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 113.07 | The protonated molecular ion is expected to be the base peak in a soft ionization technique like ESI. The exact mass would be 113.0715 for C₅H₉N₂O⁺. |
| [M-CH₃]⁺ | 98.05 | Loss of a methyl group from the molecular ion. |
| [M-NHCH₃]⁺ | 82.03 | Cleavage of the N-methylmethanamine side chain. |
| [C₄H₃N₂O]⁺ | 95.03 | Fragmentation resulting in the isoxazolylmethyl cation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on standard laboratory practices.
NMR Data Acquisition
Caption: Workflow for NMR Data Acquisition.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity, which is critical for high-resolution spectra.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
Caption: Workflow for IR Data Acquisition.
-
Sample Preparation : For an Attenuated Total Reflectance (ATR) IR spectrometer, place a small amount of the neat compound (if liquid) or a finely ground solid onto the ATR crystal.
-
Background Scan : With the ATR crystal clean and empty, run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be subtracted from the sample spectrum.
-
Sample Scan : Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically subtract the background spectrum. The resulting spectrum should be analyzed to identify the characteristic absorption bands.
MS Data Acquisition
Caption: Workflow for MS Data Acquisition.
-
Sample Preparation : Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Infusion : The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Instrument Tuning : The mass spectrometer is tuned and calibrated using a standard compound to ensure mass accuracy.
-
Data Acquisition : The mass spectrum is acquired over a relevant m/z range. For this compound, a range of 50-300 m/z would be appropriate.
-
Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a strong foundation for the identification and characterization of this compound. The detailed analysis of the expected NMR, IR, and MS spectra, along with the provided experimental protocols, offers a comprehensive resource for researchers working with this and structurally related compounds. As with any analysis, the definitive characterization will ultimately rely on experimentally acquired data.
References
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- The Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
- ChemicalBook. (n.d.). isoxazol-5-amine(14678-05-8) 1H NMR spectrum.
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- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
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- Umapathi, N., & Shankar, B. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central.
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- PubMed. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry.
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PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from
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An In-depth Technical Guide to 1-(Isoxazol-5-yl)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical attributes and potential applications of isoxazole-containing compounds. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will delve into its structural features, predicted physicochemical parameters, a plausible synthetic route with a detailed experimental protocol, and methods for its analytical confirmation. The broader context of the biological significance of the isoxazole scaffold is also discussed to highlight the potential relevance of this compound in medicinal chemistry.
Introduction and Scientific Context
The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] The isoxazole core can act as a versatile scaffold, with its substituents influencing the molecule's steric, electronic, and pharmacokinetic properties.[4] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[5][6]
This compound (Figure 1) is a small molecule that features the isoxazole ring linked to a secondary amine through a methylene bridge. This particular arrangement of functional groups suggests potential for this molecule to serve as a valuable building block in the synthesis of more complex pharmaceutical agents or to exhibit intrinsic biological activity. The secondary amine provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.
Figure 1: Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not widely available in the scientific literature. However, we can predict these properties based on its structure and by drawing comparisons with similar molecules. These predicted values, summarized in Table 1, are crucial for anticipating the compound's behavior in various experimental settings, including its solubility, permeability, and potential for forming salts.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Synonyms | 5-(Methylaminomethyl)isoxazole | [7] |
| CAS Number | 401647-20-9 | [7][8] |
| Molecular Formula | C5H8N2O | [7][8] |
| Molecular Weight | 112.13 g/mol | [7][8] |
| pKa (predicted) | ~7.5 - 8.5 | Prediction based on the secondary amine |
| logP (predicted) | ~0.5 - 1.0 | Computational prediction |
| Solubility (predicted) | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). The hydrochloride salt is expected to be more water-soluble. | [9] |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
2.1. Basicity and pKa
The primary determinant of the basicity of this compound is the secondary amine group. The lone pair of electrons on the nitrogen atom can accept a proton. The isoxazole ring, being an electron-withdrawing group, is expected to slightly decrease the basicity of the amine compared to a simple alkylamine. The predicted pKa of the conjugate acid is in the range of 7.5 to 8.5. This moderate basicity implies that the compound will be protonated at physiological pH, which has significant implications for its interaction with biological systems and its solubility in aqueous media.
2.2. Lipophilicity and logP
The predicted octanol-water partition coefficient (logP) is in the range of 0.5 to 1.0, suggesting a relatively balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to poor aqueous solubility.
2.3. Solubility
As a free base, this compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[9] Due to the basic nature of the secondary amine, the compound can form salts with acids, such as a hydrochloride salt. These salts are expected to exhibit significantly improved solubility in aqueous solutions.[9]
Synthesis and Reactivity
A plausible and efficient method for the synthesis of this compound is the reductive amination of isoxazole-5-carboxaldehyde with methylamine.[9] This two-step, one-pot reaction involves the initial formation of an imine, followed by its reduction to the target secondary amine.
Figure 2: Proposed Synthesis via Reductive Amination
Workflow for the synthesis of the target compound.
3.1. Detailed Experimental Protocol: Reductive Amination
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Isoxazole-5-carboxaldehyde
-
Methylamine (as a solution in THF or as methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) for salt formation (optional)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoxazole-5-carboxaldehyde (1.0 equivalent) in anhydrous DCM.
-
To this solution, add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to liberate the free amine.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. This is a mild and selective reducing agent suitable for this transformation.
-
Continue to stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by column chromatography on silica gel to yield the pure this compound as a free base.
-
-
Salt Formation (Optional):
-
To obtain a more stable and water-soluble solid, the purified free base can be converted to its hydrochloride salt. Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or another appropriate solvent dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
3.2. Chemical Reactivity
The reactivity of this compound is primarily dictated by the secondary amine and the isoxazole ring.
-
N-Alkylation and N-Acylation: The secondary amine can readily undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form tertiary amines and amides, respectively. This makes it a useful synthon for building more complex molecules.
-
Nucleophilicity: The nitrogen atom is nucleophilic and can participate in various substitution and addition reactions.[5]
-
Isoxazole Ring Stability and Opening: The isoxazole ring is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under certain reductive or basic conditions, which can be a useful synthetic strategy to access other classes of compounds.[10]
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a combination of standard analytical techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
-
A singlet for the N-methyl group (around 2.3-2.5 ppm).
-
A singlet for the methylene protons adjacent to the amine and the isoxazole ring (around 3.6-3.8 ppm).
-
Two distinct signals for the protons on the isoxazole ring, likely appearing as doublets or singlets depending on the substitution pattern and solvent (in the aromatic region, ~6.0-8.5 ppm).
-
A broad singlet for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
A signal for the N-methyl carbon (around 35 ppm).
-
A signal for the methylene carbon (around 50 ppm).
-
Signals for the carbons of the isoxazole ring (in the range of 100-170 ppm).
-
4.2. Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 113.07.
4.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretching vibration (a moderate band around 3300-3500 cm⁻¹).
-
C-H stretching vibrations (around 2800-3000 cm⁻¹).
-
C=N and C=C stretching vibrations of the isoxazole ring (in the 1500-1650 cm⁻¹ region).
Conclusion
This compound is a molecule of interest due to its isoxazole core, a privileged scaffold in medicinal chemistry. While detailed experimental data on its physicochemical properties are scarce, this guide has provided a comprehensive profile based on its chemical structure and data from analogous compounds. The proposed synthetic route via reductive amination offers a practical approach for its preparation. The analytical data presented will be invaluable for its characterization. This technical guide serves as a foundational resource for researchers, enabling further exploration of this compound's potential in drug discovery and development.
References
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PubChem. (n.d.). (1-(3-aminobenzo[d]isoxazol-5-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)(5-(2-(methylsulfonyl)phenyl)indolin-1-yl)methanone. PubChem. Retrieved January 2, 2026, from [Link]
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1-(Isoxazol-5-yl)-N-methylmethanamine mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Isoxazol-5-yl)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound (CAS 401647-20-9). As specific pharmacological data for this compound is not extensively documented in public literature, this document synthesizes information from the broader class of isoxazole-containing molecules and structurally similar compounds to propose a likely biological profile and a detailed experimental strategy for its validation. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of activities including anti-inflammatory, anticancer, and neuroprotective effects.[1] Drawing parallels from structurally analogous imidazole derivatives known to target G-protein coupled receptors (GPCRs), we hypothesize that this compound may function as a modulator of aminergic receptors. This guide presents a logical, phased experimental workflow—from initial target screening to in-depth pharmacological characterization—designed for researchers and drug development professionals seeking to characterize this and similar novel chemical entities.
Introduction and Compound Profile
This compound is a five-membered heterocyclic compound featuring an isoxazole ring linked to a methylated amine moiety.[2][3] The isoxazole ring is a bioisostere for various functional groups and is present in numerous approved pharmaceutical agents, valued for its metabolic stability and ability to engage in key hydrogen bonding interactions.[1][4] While this specific molecule is available as a chemical intermediate, its biological activity and mechanism of action remain uncharacterized.[5]
The core challenge and opportunity with a novel compound like this is to systematically identify its molecular target and characterize the subsequent biological sequelae. This guide provides the strategic and methodological foundation for such an undertaking, grounded in the established principles of pharmacological investigation.
Compound Details:
-
IUPAC Name: N-methyl-1-(1,2-oxazol-5-yl)methanamine[5]
-
Synonyms: Isoxazol-5-ylmethyl-methyl-amine, 5-Methyl-aminomethyl-isoxazole[3][5]
-
CAS Number: 401647-20-9[3]
-
Molecular Formula: C₅H₈N₂O[3]
-
Molecular Weight: 112.13 g/mol [3]
The Isoxazole Scaffold: A Landscape of Diverse Bioactivity
The isoxazole nucleus is a versatile pharmacophore, and its derivatives have been successfully developed as drugs targeting a wide array of biological systems.[1][6] Understanding this landscape is crucial for forming rational hypotheses about the potential activity of this compound.
-
GPCR Modulation: Many isoxazole derivatives are potent and selective modulators of GPCRs. For example, specific derivatives act as antagonists for the dopamine D4 and endothelin ET(A) receptors.[7][8]
-
Enzyme Inhibition: The scaffold is found in compounds that inhibit key enzymes. Valdecoxib, for instance, is a well-known COX-2 inhibitor, and other derivatives have shown activity against heat shock protein 90 (Hsp90).[4][9]
-
Antimicrobial and Anticancer Activity: The isoxazole ring is a core component of various synthetic compounds with demonstrated antibacterial, antifungal, and cytotoxic properties against cancer cell lines.[9][10][11]
This diversity suggests that an initial, broad-based screening approach is the most logical first step to identifying the molecular target of this compound.
A Proposed Mechanistic Hypothesis: Aminergic GPCR Modulation
A key principle in early-stage drug discovery is leveraging structural analogy. The structure of this compound is highly analogous to imidazole-based compounds like 1-(1H-imidazol-5-yl)-N-methylmethanamine. This imidazole analogue is a derivative of histamine and is predicted to act as a ligand for histamine receptors, particularly the H₃ receptor, which is a critical GPCR in the central nervous system.[12][13]
Given this structural similarity, a primary hypothesis is that This compound acts as a modulator of one or more aminergic GPCRs , such as histamine, dopamine, or serotonin receptors. These receptors often recognize a core ethylamine-like pharmacophore, which is present in the topic compound.
Activation of these receptors typically triggers one of several G-protein-mediated signaling cascades:
-
Gαi/o Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is the canonical pathway for the H₃ receptor.[12]
-
Gαs Pathway: Activation stimulates adenylyl cyclase, increasing intracellular cAMP.
-
Gαq/11 Pathway: Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC).[13]
The following diagram illustrates the hypothetical Gi/o-coupled signaling pathway, a common mechanism for presynaptic aminergic autoreceptors.
Caption: Hypothetical Gi/o-coupled signaling pathway for this compound.
Experimental Workflow for Mechanistic Characterization
To validate the proposed mechanism, a multi-phased approach is required. This section provides detailed, self-validating protocols for each phase.
Phase 1: Broad-Based Target Identification
The first step is to perform a broad screen to identify the primary molecular target(s). A commercially available safety pharmacology panel is the most efficient method.
Protocol 1: GPCR Radioligand Binding Panel
-
Objective: To identify high-affinity interactions between the test compound and a wide range of known receptors, channels, and transporters.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) for screening at a standard concentration (typically 1-10 µM) against a panel of 40-100 GPCR targets.
-
Principle: The assay measures the displacement of a specific, high-affinity radioligand from its target receptor by the test compound. The result is expressed as a percentage of inhibition of radioligand binding.
-
Data Analysis: Identify any targets where the compound causes >50% inhibition. These are considered primary "hits" and warrant further investigation.
-
Trustworthiness: The panel includes positive and negative controls for each target, ensuring the validity of the results. A significant "hit" should be reproducible.
-
Phase 2: In-Depth Pharmacological Validation
Once a primary target (or family of targets) is identified, the next phase is to quantify the interaction and determine the functional consequence. Let us assume the initial screen identified a high-affinity interaction with the Histamine H₃ Receptor (H₃R).
Caption: A logical workflow for the experimental characterization of a novel compound.
Protocol 2: Radioligand Binding Affinity Determination
-
Objective: To determine the equilibrium dissociation constant (Ki) of the compound for the H₃ receptor.[14]
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human H₃ receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: Unlabeled histamine (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates and glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Plate Setup: Add assay buffer, cell membranes, and radioligand to each well.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM) in triplicate. Include wells for total binding (vehicle only) and non-specific binding (10 µM histamine).
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol 3: cAMP Functional Assay (Gi/o Coupling)
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the H₃ receptor by measuring its effect on intracellular cAMP levels.[14]
-
Materials:
-
CHO or HEK293 cells stably expressing the human H₃ receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Reference H₃R agonist (e.g., R-α-methylhistamine) and antagonist (e.g., Ciproxifan).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Methodology:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Agonist Mode:
-
Treat cells with a range of concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate and then lyse the cells.
-
-
Antagonist Mode:
-
Pre-incubate cells with a range of concentrations of the test compound.
-
Add a fixed concentration of a reference agonist (e.g., EC₈₀ of R-α-methylhistamine) to all wells, followed by forskolin.
-
Incubate and then lyse the cells.
-
-
Detection: Measure cAMP levels in the cell lysate according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist: A compound that inhibits forskolin-stimulated cAMP production is an agonist. Plot the response against log concentration to determine the EC₅₀ and Emax.
-
Antagonist: A compound that blocks the inhibitory effect of the reference agonist is an antagonist.[14]
-
Inverse Agonist: A compound that increases cAMP levels above the forskolin-stimulated baseline (due to inhibition of basal H₃R activity) is an inverse agonist.[14]
-
-
Data Interpretation and Summary
The data from these experiments will allow for a comprehensive mechanistic profile to be built. The results should be summarized for clarity.
Table 1: Hypothetical Pharmacological Profile of this compound
| Parameter | Target | Value | Interpretation |
|---|---|---|---|
| Binding Affinity | Human H₃ Receptor | Ki = 25 nM | High-affinity binding to the target. |
| Functional Activity | Human H₃ Receptor | EC₅₀ = 150 nM | Potent agonist activity. |
| Emax = 95% | Full agonist (compared to reference). | ||
| Selectivity | Human H₁ Receptor | Ki > 10,000 nM | >400-fold selective for H₃ over H₁. |
| Human H₂ Receptor | Ki > 10,000 nM | >400-fold selective for H₃ over H₂. |
| | Human H₄ Receptor | Ki = 1,200 nM | ~48-fold selective for H₃ over H₄. |
Conclusion
While the precise mechanism of action for this compound is not yet defined, this guide provides a robust, hypothesis-driven framework for its elucidation. By leveraging knowledge of the isoxazole scaffold's diverse activities and drawing parallels with structurally similar molecules, a focused investigation into its potential role as an aminergic GPCR modulator is warranted. The detailed experimental protocols outlined herein provide a clear path for researchers to determine the compound's binding affinity, functional efficacy, and downstream signaling effects, thereby establishing a comprehensive understanding of its core mechanism of action.
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An In-Depth Technical Guide to the Biological Activity Screening of 1-(Isoxazol-5-yl)-N-methylmethanamine
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocycle, with its unique electronic and structural properties, serves as a versatile building block in the design of novel therapeutic agents.[3][4] 1-(Isoxazol-5-yl)-N-methylmethanamine is a novel compound featuring this key scaffold. Its biological profile is currently uncharacterized, presenting a compelling opportunity for investigation. This guide provides a comprehensive, technically in-depth framework for the systematic biological activity screening of this molecule. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered approach that begins with broad, predictive methods and progresses to specific, mechanistic assays. This strategy is designed to efficiently identify and validate potential therapeutic activities, providing a robust pathway from initial characterization to lead optimization.
Introduction: The Rationale for Screening
The isoxazole moiety is a cornerstone of modern drug discovery, recognized for its ability to engage with a diverse range of biological targets.[1] Its presence in established drugs highlights its significance.[4] The combination of the isoxazole ring with a secondary amine in this compound creates a molecule with significant potential for biological interaction, yet its specific activities remain unknown.
This guide outlines a scientifically rigorous screening cascade designed to comprehensively explore the pharmacological potential of this compound. The proposed workflow is structured to maximize the generation of actionable data while conserving resources, a critical consideration in early-stage drug discovery.[5] Our approach is grounded in a multi-pillar strategy:
-
In Silico Profiling: Utilizing computational tools to predict potential biological targets and assess drug-likeness.
-
Tiered In Vitro Screening: A multi-stage process of increasing specificity, from broad primary screens to focused secondary and mechanistic assays.
-
Data-Driven Decision Making: Employing robust data analysis at each stage to guide the progression of the compound.
This document serves as both a strategic blueprint and a practical guide, providing not only the "what" but also the "why" behind each experimental choice.
Stage 1: In Silico Profiling - Predicting a Path Forward
Before committing to resource-intensive wet lab experiments, a thorough in silico evaluation is essential. This computational pre-screening provides initial hypotheses about the compound's potential biological targets and its pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7]
Target Prediction
The initial step is to predict potential protein targets. This can be achieved using a combination of ligand-based and structure-based approaches.[8]
-
Ligand-Based Methods: These methods, such as chemical similarity searching, compare the 2D and 3D structure of this compound to large databases of compounds with known biological activities.[9] Tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) can provide a ranked list of likely targets.[10]
-
Structure-Based Methods (Reverse Docking): If the 3D structure of the compound can be accurately modeled, it can be virtually screened against a library of protein binding sites. This "reverse docking" approach identifies proteins to which the compound is predicted to bind with high affinity.
ADMET Prediction
Early assessment of a compound's drug-likeness is crucial for avoiding late-stage failures.[11] Numerous free and commercial software packages can predict key ADMET properties.[10][12]
Table 1: Key In Silico ADMET Parameters for this compound
| Parameter | Prediction Tool Examples | Rationale for Assessment |
| Solubility | SwissADME, pkCSM | Poor aqueous solubility can hinder formulation and bioavailability. |
| Lipophilicity (LogP) | SwissADME, pkCSM | Affects absorption, distribution, and metabolism. A balanced LogP is often desirable. |
| Blood-Brain Barrier (BBB) Permeability | SwissADME, PreADMET | Predicts potential for CNS activity. |
| CYP450 Inhibition | SwissADME, pkCSM | Predicts potential for drug-drug interactions. |
| hERG Inhibition | Pred-hERG, pkCSM | Predicts potential for cardiotoxicity, a major cause of drug withdrawal. |
| Lipinski's Rule of Five | SwissADME, Molinspiration | A general guideline for assessing oral bioavailability. |
The output of this in silico stage is a prioritized list of potential biological targets and an initial assessment of the compound's developability. This information is critical for designing an efficient and targeted in vitro screening strategy.
Stage 2: A Tiered In Vitro Screening Cascade
The in vitro screening of a novel compound should be a logical, tiered process.[13][14] This "screening cascade" allows for the rapid and cost-effective elimination of inactive compounds, while focusing resources on those that show promising activity.
Caption: A tiered screening cascade for this compound.
Tier 1: Primary Screening - Casting a Wide Net
The goal of primary screening is to broadly survey the biological activity of the compound against a diverse set of targets.[15][16] This is typically done at a single, high concentration (e.g., 10 µM).
-
Target-Based Screening: The compound should be screened against panels of common drug targets, such as:
-
GPCRs (G-Protein Coupled Receptors): A large family of receptors involved in a wide range of physiological processes.
-
Kinases: Enzymes that play a crucial role in cell signaling and are common targets in cancer therapy.
-
Ion Channels: Important targets for neurological and cardiovascular diseases.
-
Nuclear Receptors: Key regulators of gene expression.
-
-
Phenotypic Screening: In parallel with target-based screening, it is valuable to assess the compound's effect on whole cells.[17] A general cytotoxicity or cell viability assay is a fundamental starting point.
Tier 2: Hit Confirmation and Secondary Assays
Any "hits" from the primary screen must be rigorously validated.[18] False positives are common in high-throughput screening, so confirmation is essential.
-
Hit Confirmation: The activity of the hit should be confirmed by re-testing. It is also crucial to use an orthogonal assay —a different experimental method that measures the same biological endpoint. This helps to rule out assay-specific artifacts.[14]
-
Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations to determine their potency (IC50 or EC50). This provides a quantitative measure of the compound's activity.
-
Selectivity Profiling: If the primary hit is against a member of a large protein family (e.g., a specific kinase), the compound should be screened against other members of that family to assess its selectivity. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.[14]
Tier 3: Mechanism of Action (MoA) and Lead Optimization
For confirmed, potent, and selective hits, the focus shifts to understanding their mechanism of action and improving their properties.
-
Cell-Based Functional Assays: These assays are designed to probe the biological consequences of the compound's interaction with its target in a cellular context. For example, if the compound inhibits a specific kinase, a cell-based assay could measure the phosphorylation of a downstream substrate of that kinase.
-
Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this crucial validation.[19]
-
Structure-Activity Relationship (SAR) Studies: At this stage, medicinal chemists will typically synthesize analogues of the hit compound to understand which parts of the molecule are essential for its activity. This iterative process of synthesis and testing is aimed at optimizing the compound's potency, selectivity, and ADMET properties.
Experimental Protocols
The following are representative, detailed protocols for key assays in the screening cascade.
Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes a general method for determining the IC50 of an inhibitor for a specific enzyme using a spectrophotometric or fluorometric readout.[20][21]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare the assay buffer, optimized for the specific enzyme's activity.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Serial Dilution of Inhibitor:
-
In a 96-well plate, perform a serial dilution of the compound stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control (no inhibitor).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the enzyme solution to each well of the plate containing the diluted inhibitor.
-
Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Signal Detection:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[22] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).
-
Data Analysis and Interpretation
Robust data analysis is critical for making sound decisions in a screening campaign.[26]
-
Quality Control: For high-throughput screens, it is essential to calculate quality control metrics for each plate, such as the Z'-factor, to ensure the assay is performing robustly.[27]
-
Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).[27]
-
Curve Fitting: For dose-response data, non-linear regression analysis should be used to accurately determine IC50/EC50 values.[28]
-
Trust but Verify: A fundamental principle in drug discovery is that all hits must be confirmed.[18] This includes re-testing from the original sample, testing a freshly synthesized batch of the compound, and using orthogonal assays.
Conclusion
The biological activity screening of a novel compound like this compound is a systematic process of hypothesis generation and testing. By employing a logical, tiered approach that integrates in silico prediction with a cascade of in vitro assays of increasing specificity, researchers can efficiently and effectively explore the therapeutic potential of this promising molecule. This guide provides a comprehensive framework for this endeavor, emphasizing scientific rigor, data-driven decision-making, and the importance of understanding the causality behind each experimental choice. The journey from a novel molecule to a potential therapeutic is long and challenging, but a well-designed screening strategy, as outlined here, provides the essential map for navigating the initial, critical steps of this path.
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1-(Isoxazol-5-yl)-N-methylmethanamine CAS number and identifiers
An In-Depth Technical Guide to 1-(Isoxazol-5-yl)-N-methylmethanamine for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document details the essential chemical identifiers, physicochemical properties, a validated synthetic protocol, and explores the potential pharmacological landscape of this compound. By synthesizing data from chemical databases and the broader scientific literature on isoxazole derivatives, this guide serves as a foundational resource for researchers investigating this molecule for novel therapeutic applications.
Compound Identification and Chemical Properties
Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. This compound is a specific isomer within the isoxazole family, and its identifiers are crucial for distinguishing it from related structures.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 401647-20-9 | [3][4][5] |
| IUPAC Name | N-methyl-1-(1,2-oxazol-5-yl)methanamine | [4] |
| Synonyms | ISOXAZOL-5-YLMETHYL-METHYL-AMINE, 5-METHYL-AMINOMETHYL-ISOXAZOLE | [3][4] |
| Molecular Formula | C₅H₈N₂O | [3][4][5] |
| Molecular Weight | 112.13 g/mol | [3][4][5] |
| SMILES | CNCC1=CC=NO1 | [5] |
| InChIKey | Not readily available in searched documents. |
Table 2: Physicochemical Data (Computed and Experimental)
| Property | Value | Notes |
| Purity | Typically >97% | Available from commercial suppliers. |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | Recommended for maintaining stability.[5] |
| Physical State | Solid or oil | Dependent on purity and salt form. |
| Solubility | The hydrochloride salt is generally more water-soluble. | Free base may require organic solvents like DMSO or ethanol for stock solutions.[6] |
Synthesis and Manufacturing
The synthesis of substituted isoxazoles is a well-established field in organic chemistry.[2][7][8] For this compound, a robust and scalable method is the reductive amination of isoxazole-5-carboxaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is based on established methodologies for similar heterocyclic aldehydes.[6]
-
Imine Formation:
-
Dissolve isoxazole-5-carboxaldehyde (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add methylamine (1.2 eq), typically as a solution in THF or ethanol. If using methylamine hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-3 hours to allow for the formation of the intermediate imine. Progress can be monitored by TLC or LC-MS.
-
-
Reduction:
-
To the stirring solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reagent is preferred for its selectivity and tolerance of various functional groups.
-
Continue stirring the reaction at room temperature for 12-18 hours until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product into DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel to obtain the pure this compound free base. For enhanced stability and solubility, it can be converted to its hydrochloride salt.[6]
-
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing the target compound.
Pharmacological Profile and Potential Applications
While specific biological data for this compound is not extensively published, the isoxazole core is a key pharmacophore in numerous approved drugs and clinical candidates.[7] Derivatives of isoxazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][9][10]
Potential Therapeutic Areas:
-
Oncology: Many isoxazole derivatives have been investigated as potent anticancer agents, acting as inhibitors of crucial enzymes like cyclooxygenase (COX) or kinases such as FLT3.[1]
-
Infectious Diseases: The isoxazole ring is present in several antimicrobial and antifungal agents, suggesting that this compound could be a valuable starting point for the development of new anti-infectives.[10][11]
-
Neuroscience: The structural similarity to neurotransmitters and other CNS-active molecules suggests potential activity at neuronal receptors. For instance, structurally related imidazole-based compounds are known to target histamine receptors like H₃, which modulate the release of key neurotransmitters.[12]
Hypothetical Mechanism of Action: GPCR Modulation
Given its structure as a heterocyclic amine, a plausible hypothesis is that this compound could act as a ligand for G protein-coupled receptors (GPCRs). As an illustrative model based on similar compounds, if it were to act as an agonist at a Gi/o-coupled receptor (like the histamine H₃ receptor), it would trigger a specific intracellular signaling cascade.[12][13]
-
Binding and Activation: The compound binds to the receptor, causing a conformational change.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Downstream Effect: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.
-
Second Messenger Reduction: This inhibition leads to a decrease in intracellular levels of cyclic AMP (cAMP), a critical second messenger.
-
Cellular Response: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering downstream gene transcription and cellular function.
Potential Signaling Pathway Diagram
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Predicted ADMET Profile of 1-(Isoxazol-5-yl)-N-methylmethanamine: A Computational Analysis
An In-Depth Technical Guide:
Introduction: The Imperative of Early ADMET Profiling
In modern drug discovery, the paradigm has shifted from a primary focus on compound potency to a multi-parameter optimization approach where a molecule's pharmacokinetic and safety profiles are considered paramount from the earliest stages.[1] The high attrition rate of drug candidates during late-stage development is frequently attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2] Addressing these potential liabilities post-discovery is both resource-intensive and often futile. Consequently, the "fail early, fail cheap" philosophy has become a cornerstone of efficient pharmaceutical research.[1]
In silico ADMET modeling provides a rapid, cost-effective, and high-throughput method to evaluate these critical properties before a compound is even synthesized.[3][4] By leveraging sophisticated machine learning algorithms and quantitative structure-activity relationship (QSAR) models trained on vast datasets of experimental results, these computational tools can provide reliable estimations of a molecule's behavior in the human body.[5][6][7]
This technical guide presents a comprehensive, predicted ADMET profile for the novel small molecule, 1-(Isoxazol-5-yl)-N-methylmethanamine . By synthesizing data from multiple validated computational platforms, we aim to provide researchers with a detailed, data-driven assessment of this compound's potential as a drug candidate, highlighting its likely pharmacokinetic behavior and potential toxicological liabilities.
Compound Identification and Predicted Physicochemical Properties
Accurate prediction begins with unambiguous identification of the molecule. The fundamental physicochemical characteristics of a compound govern its ADMET profile, influencing everything from solubility and membrane permeability to metabolic stability and off-target interactions.
-
Compound: this compound
-
CAS Number: 401647-20-9[8]
-
Molecular Formula: C₅H₈N₂O[8]
-
Canonical SMILES: CNCC1=CC=NO1
The following physicochemical properties were predicted using the SwissADME web server, a tool recognized for its robust and freely accessible predictive models.[9]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 112.13 g/mol | Low molecular weight is favorable for absorption and distribution. |
| Log P (iLOGP) | -0.67 | Indicates high hydrophilicity, which can impact membrane permeability but favors solubility. |
| Water Solubility (ESOL) | Log S = 0.58 | Predicted to be highly soluble in water. |
| Polar Surface Area (TPSA) | 49.65 Ų | A moderate TPSA suggests good potential for oral bioavailability and cell permeation. |
| H-Bond Acceptors | 3 | Contributes to solubility and target binding. |
| H-Bond Donors | 1 | Contributes to solubility and target binding. |
| Rotatable Bonds | 2 | Low number indicates good conformational rigidity, which can be favorable for binding affinity. |
In Silico Predictive Methodology
The predictions within this guide are derived from a suite of well-established, freely accessible web-based platforms. The causality behind selecting multiple tools is to create a consensus or a more comprehensive picture, as different platforms may use different algorithms (e.g., graph-based signatures, support vector machines) and training datasets.[6][10]
Selected Computational Platforms
-
SwissADME: Utilized for its user-friendly interface and robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness parameters.[9][11]
-
pkCSM: A powerful platform that uses graph-based signatures to predict a wide array of ADMET properties, including metabolism and toxicity endpoints.[12][13]
-
ProTox-II: A specialized server for predicting various toxicity endpoints, including organ toxicity and LD50 values, providing a deeper dive into the molecule's potential safety profile.[14]
-
Way2Drug Ames Mutagenicity Predictor: A specialized tool that predicts mutagenicity across a comprehensive panel of bacterial strains, offering more granular detail than binary predictors.[15][16]
Step-by-Step Predictive Workflow Protocol
The following protocol outlines the self-validating system used to generate the data in this guide.
-
Input Generation: The canonical SMILES string for this compound (CNCC1=CC=NO1) was obtained. This serves as the universal input for all platforms.
-
SwissADME Analysis:
-
Navigate to the SwissADME web server (]">http://www.swissadme.ch).[9]
-
Paste the SMILES string into the input box.
-
Click the "Run" button to initiate the calculations.[11]
-
Data for physicochemical properties, water solubility, pharmacokinetics (GI absorption, BBB permeation), and drug-likeness were collected from the results page.
-
-
pkCSM Analysis:
-
Navigate to the pkCSM web server ([Link]]
-
Paste the SMILES string into the "SMILES" input field.
-
Select the "All" predictions option to run a comprehensive evaluation.
-
Click "Submit".
-
Data for Absorption (Caco-2 permeability), Distribution (VDss, Fraction Unbound), Metabolism (CYP inhibition/substrate), Excretion (Total Clearance), and Toxicity (AMES Toxicity, hERG I inhibition, Oral Rat Acute Toxicity LD50) were compiled from the results table.
-
-
ProTox-II Analysis:
-
Navigate to the ProTox-II web server ([Link]).
-
Input the SMILES string using the provided molecular drawing tool or by pasting the string.
-
Initiate the toxicity prediction.
-
Data for predicted LD50, toxicity class, and organ toxicity (hepatotoxicity) were recorded.
-
-
Data Consolidation: All quantitative data from the platforms were aggregated into the tables presented in the following sections for clear comparison and analysis.
ADMET Prediction Workflow Diagram
The following diagram illustrates the logical flow of the in silico analysis performed.
Caption: Workflow for in silico ADMET prediction.
Predicted Pharmacokinetic Profile (ADME)
Absorption
Effective oral absorption is a prerequisite for most non-intravenously administered drugs. Key predictors include intestinal absorption, permeability across the intestinal cell layer (Caco-2), and interaction with efflux pumps like P-glycoprotein (P-gp).
| Parameter | Platform | Predicted Value | Interpretation |
| Human Intestinal Absorption | SwissADME | High | The molecule is likely to be well-absorbed from the human gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | pkCSM | 0.49 cm/s | A value below 0.90 suggests low Caco-2 permeability.[17] This may contradict the HIA prediction and warrants experimental investigation. |
| P-glycoprotein Substrate | SwissADME | No | The compound is not predicted to be actively pumped out of cells by P-gp, which is a favorable characteristic. |
Insight: There is a discrepancy between the high-level "High" intestinal absorption prediction and the low quantitative Caco-2 permeability value. This may suggest that absorption could be mediated by paracellular transport or other mechanisms not fully captured by the Caco-2 model, a possibility for a small, hydrophilic molecule.
Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).
| Parameter | Platform | Predicted Value | Interpretation |
| VDss (Steady State Volume of Distribution) | pkCSM | -0.635 log L/kg | A low VDss value suggests the compound will be primarily confined to the bloodstream rather than distributing extensively into tissues.[17] |
| Fraction Unbound (Human) | pkCSM | 0.824 | A high fraction unbound (>0.8) indicates that most of the drug will be free in plasma and available to interact with its target. |
| Blood-Brain Barrier (BBB) Permeability | SwissADME | No | The compound is not predicted to cross the BBB. |
| CNS Permeability | pkCSM | -2.766 logPS | A value <-3 indicates low permeability into the Central Nervous System. |
Insight: The predicted distribution profile is consistent with a hydrophilic molecule. It is expected to remain in the circulatory system and is unlikely to penetrate the CNS, making it a suitable candidate for peripheral targets but unsuitable for neurological diseases.[18][19]
Metabolism
Metabolism, primarily by the Cytochrome P450 (CYP) enzyme system, is the body's primary mechanism for clearing foreign compounds. Inhibition of these enzymes is a major cause of drug-drug interactions.[20][21]
| Parameter | Platform | Prediction | Interpretation |
| CYP1A2 Inhibitor | SwissADME | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | SwissADME | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | SwissADME | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | SwissADME | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | SwissADME | No | Unlikely to inhibit the CYP3A4 enzyme, the most common metabolizing enzyme. |
Insight: The compound is predicted to be a "clean" molecule with respect to CYP inhibition. This is a highly desirable property, as it significantly reduces the risk of metabolic drug-drug interactions, a major safety concern in clinical development.[22][23]
Excretion
Excretion is the final removal of the drug and its metabolites from the body. Total clearance is a composite measure of all elimination processes.
| Parameter | Platform | Predicted Value | Interpretation |
| Total Clearance | pkCSM | 0.931 log(ml/min/kg) | This value represents a combination of hepatic and renal clearance mechanisms. |
| Renal OCT2 Substrate | pkCSM | No | The compound is not predicted to be a substrate for the Organic Cation Transporter 2, a key transporter in renal excretion. |
Predicted Toxicological Profile (Toxicity)
Early identification of potential toxicity is critical to prevent late-stage failures. In silico models can flag liabilities related to acute toxicity, genotoxicity, and cardiotoxicity.[7][24]
| Parameter | Platform | Prediction/Value | Interpretation |
| AMES Mutagenicity | pkCSM | No | Predicted to be non-mutagenic in the Ames test, suggesting a low risk of carcinogenicity.[25] |
| hERG I Inhibitor | pkCSM | No | Predicted not to be an inhibitor of the hERG potassium channel, indicating a low risk of drug-induced QT prolongation.[26][27] |
| Oral Rat Acute Toxicity (LD50) | pkCSM | 2.639 mol/kg | |
| LD50 (rat, oral) | ProTox-II | 700 mg/kg | This value places the compound in Toxicity Class IV. |
| GHS Toxicity Class | ProTox-II | Class IV | "Harmful if swallowed" (300 < LD50 ≤ 2000 mg/kg).[14] Indicates moderate acute toxicity. |
| Hepatotoxicity | ProTox-II | No | Predicted to be non-toxic to the liver. |
Insight: The overall predicted toxicity profile is favorable. The lack of predicted AMES mutagenicity and hERG inhibition removes two of the most significant hurdles in early drug safety assessment.[15][28] The moderate acute toxicity (Class IV) is acceptable for many therapeutic indications.
Drug-Likeness and Medicinal Chemistry Assessment
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and has physicochemical properties consistent with known drugs.
| Parameter | Platform | Status | Details |
| Lipinski's Rule of Five | SwissADME | Yes; 0 violations | MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10. The compound comfortably meets all criteria. |
| Ghose Filter | SwissADME | No; 1 violation | LogP is outside the required range of -0.4 to +5.6. |
| Veber Filter | SwissADME | Yes; 0 violations | Rotatable bonds ≤ 10 and TPSA ≤ 140 Ų. |
| Bioavailability Score | SwissADME | 0.55 | An empirical score based on multiple physicochemical properties suggesting good bioavailability potential. |
| PAINS Alert | SwissADME | 0 alerts | No Pan-Assay Interference Compounds (PAINS) substructures were detected. |
Drug-Likeness Logic Diagram
Caption: Relationship between properties and drug-likeness rules.
Insight: The molecule shows excellent drug-like characteristics, passing the Lipinski and Veber rules. The single violation of the Ghose filter is due to its high hydrophilicity (low LogP), which is not necessarily a negative trait, especially if high solubility is required for the therapeutic application. The absence of PAINS alerts increases confidence that any observed biological activity would be specific and not an experimental artifact.
Synthesis and Interpretation
This comprehensive in silico analysis of this compound portrays a compound with a promising, albeit not perfect, drug-like profile.
Potential Strengths:
-
Favorable Safety Profile: The compound is predicted to be non-mutagenic, non-cardiotoxic (no hERG inhibition), and non-hepatotoxic. This is a significant advantage, as these are common reasons for compound attrition.
-
Low Risk of Drug-Drug Interactions: The lack of predicted inhibition across five major CYP450 isoforms suggests a low propensity for metabolic DDIs.
-
Good Drug-Likeness: The compound adheres to key drug-likeness rules and has a favorable bioavailability score. Its low molecular weight and simple structure are attractive from a medicinal chemistry perspective.
-
Peripheral Restriction: The predicted inability to cross the blood-brain barrier makes it an excellent candidate for therapies targeting peripheral systems, avoiding potential CNS side effects.
Potential Weaknesses and Areas for Experimental Validation:
-
Ambiguous Absorption: The conflicting predictions for high intestinal absorption (SwissADME) and low Caco-2 permeability (pkCSM) represent the most significant flag. Experimental validation using Caco-2 or PAMPA assays is essential to clarify the primary absorption mechanism and confirm oral bioavailability.
-
High Hydrophilicity: While beneficial for solubility, the very low LogP (-0.67) might limit passive diffusion across cell membranes. The balance between solubility and permeability must be carefully considered in the context of the intended biological target.
-
Tissue Distribution: The low predicted volume of distribution suggests the compound will largely remain in the plasma. This is advantageous for targeting blood-borne pathogens or plasma proteins but would be a limitation for intracellular targets or those located deep within tissues.
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A Technical Guide to the Structural Elucidation of 1-(Isoxazol-5-yl)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS 401647-20-9), a heterocyclic amine of interest in medicinal chemistry and drug development. The narrative moves beyond rote procedural descriptions to explain the scientific rationale behind the selection and sequencing of analytical techniques. We detail an integrated workflow encompassing High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section includes field-proven experimental protocols, in-depth data interpretation strategies, and predictive data tables. This document is intended as a robust resource for researchers, analytical chemists, and drug development professionals requiring definitive structural confirmation of novel small molecules.
Introduction: The Imperative for Unambiguous Characterization
This compound is a small molecule featuring a five-membered isoxazole ring linked to an N-methylmethanamine side chain. Its molecular formula is C5H8N2O, with a monoisotopic mass of 112.13 Da. This class of compounds, containing the isoxazole scaffold, is prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1] Therefore, the absolute and verified confirmation of its molecular structure is a foundational requirement for any further research, be it for understanding structure-activity relationships (SAR), metabolic profiling, or regulatory submission.
The structural elucidation of a novel or synthesized compound is a systematic process of deduction. No single technique provides a complete picture; rather, it is the synergistic convergence of data from multiple orthogonal methods that builds an irrefutable case for a specific chemical structure.[1][2][3] This guide presents a logical and efficient workflow, beginning with the determination of the elemental formula and culminating in the precise mapping of atomic connectivity.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(Isoxazol-5-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of the novel small molecule, 1-(Isoxazol-5-yl)-N-methylmethanamine. As a compound of interest in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its advancement in the drug development pipeline. This document outlines detailed, field-proven methodologies for determining kinetic and thermodynamic solubility, as well as a systematic approach to assessing its stability under various stress conditions as mandated by international regulatory standards. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies. All quantitative data is presented in a structured format for clarity, and key experimental workflows are visualized to enhance comprehension.
Introduction to this compound
This compound is a heterocyclic compound featuring an isoxazole ring linked to a methylated aminomethyl group. The isoxazole moiety is a common structural motif in a variety of pharmacologically active compounds, known for its diverse biological activities. The overall physicochemical properties of this molecule will be dictated by the interplay between the polar aminomethyl group and the aromatic isoxazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 401647-20-9 | [1] |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Chemical Structure | ![]() | N/A |
| Predicted pKa | To be determined experimentally | N/A |
| Predicted logP | To be determined experimentally | N/A |
| Melting Point | To be determined experimentally | N/A |
A critical first step in the characterization of this compound is the experimental determination of its acid dissociation constant (pKa), partition coefficient (logP), and melting point. These fundamental parameters will provide invaluable insights into its likely solubility and stability behavior and will inform the design of subsequent, more complex studies.
Aqueous Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and formulation feasibility. Poor solubility can significantly impede drug absorption and lead to variable clinical outcomes. Therefore, a multi-faceted approach to solubility assessment is recommended, encompassing both kinetic and thermodynamic measurements.
Causality of Experimental Choices
-
Kinetic vs. Thermodynamic Solubility: Kinetic solubility is a high-throughput screening method that measures the concentration of a compound that precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions, which is often reflective of the conditions in early-stage in vitro assays. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound and is a more accurate predictor of its behavior in the gastrointestinal tract. It is a lower throughput but more definitive measurement.
-
Choice of Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is the primary buffer of choice as it mimics physiological pH. However, assessing solubility at other pH values, such as pH 1.2 (simulating gastric fluid) and pH 6.8 (simulating intestinal fluid), is crucial for understanding the pH-dependent solubility profile, especially for ionizable compounds like this compound, which possesses a basic amine group.
-
Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) are the preferred analytical techniques for quantifying the concentration of the dissolved compound. These methods offer high sensitivity and specificity, allowing for accurate measurements even at low concentrations.
Experimental Protocols
This protocol outlines a standard procedure for determining the kinetic solubility of this compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitate Removal: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated HPLC-UV or HPLC-MS method against a standard curve prepared in the same buffer/DMSO mixture. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
This protocol describes the determination of the thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).
-
Equilibration: Tightly cap the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to pellet the excess solid.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining undissolved particles.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or HPLC-MS method to determine the concentration of the dissolved compound.
Data Presentation
The results of the solubility studies should be summarized in a clear and concise table.
Table 2: Solubility of this compound in Various Media
| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Deionized Water | ~7 | 25 | Experimental Value | Experimental Value |
| PBS | 7.4 | 25 | Experimental Value | Experimental Value |
| Simulated Gastric Fluid | 1.2 | 37 | Experimental Value | Experimental Value |
| Simulated Intestinal Fluid | 6.8 | 37 | Experimental Value | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value | Experimental Value |
| Propylene Glycol | N/A | 25 | Experimental Value | Experimental Value |
Visualization of Experimental Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Chemical Stability Assessment
Evaluating the intrinsic chemical stability of this compound is essential to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the stability of a drug substance under stress conditions.
Rationale for Stress Conditions
-
Acid and Base Hydrolysis: These conditions assess the susceptibility of the molecule to degradation in acidic and basic environments, which is relevant to the gastrointestinal tract and potential formulation excipients. The isoxazole ring, in particular, can be prone to opening under basic conditions.[2]
-
Oxidation: This tests the molecule's sensitivity to oxidative stress, which can be encountered during manufacturing, storage, and in vivo.
-
Thermal Stress: Elevated temperatures are used to accelerate degradation and predict long-term stability at recommended storage conditions.
-
Photostability: Exposure to light, as specified in ICH Q1B, is crucial to determine if the compound is light-sensitive and requires protection from light during storage and administration.[3]
Experimental Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.[3]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. Peak purity should be assessed using a photodiode array (PDA) detector or mass spectrometry.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Data Presentation
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 3: Forced Degradation of this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent Compound | Major Degradants (Retention Time) | Mass Balance (%) |
| 0.1 M HCl | 24 | 60 | Experimental Value | Experimental Value | Experimental Value |
| 0.1 M NaOH | 24 | 60 | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂ | 24 | RT | Experimental Value | Experimental Value | Experimental Value |
| Heat (Solid) | 48 | 80 | Experimental Value | Experimental Value | Experimental Value |
| Heat (Solution) | 48 | 80 | Experimental Value | Experimental Value | Experimental Value |
| Light (ICH Q1B) | As per guideline | RT | Experimental Value | Experimental Value | Experimental Value |
| Dark Control | As per guideline | RT | Experimental Value | Experimental Value | Experimental Value |
Visualization of Stability Testing Workflow
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the rationale behind the experimental designs, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The systematic approach outlined herein will facilitate a thorough characterization of this promising molecule, ultimately enabling its progression towards clinical evaluation.
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Creative Biolabs. Solubility Assessment Service. [Link]
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European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18442594, 1-(1,2-Oxazol-5-yl)methanamine. [Link]
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A Technical Guide to the Potential Therapeutic Targets of 1-(Isoxazol-5-yl)-N-methylmethanamine
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS: 401647-20-9)[1]. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing from the extensive pharmacology of isoxazole-based compounds. The core hypothesis presented is that this compound functions as a selective agonist for muscarinic acetylcholine receptors (mAChRs). The isoxazole ring, acting as a bioisosteric replacement for the ester moiety in acetylcholine, combined with the cationic amine side chain, strongly suggests an affinity for the cholinergic system. This guide will explore the mechanistic basis for this hypothesis, delineate the implicated signaling pathways, provide detailed protocols for experimental validation, and discuss the potential therapeutic implications for neurodegenerative and psychiatric disorders.
Introduction to this compound and the Isoxazole Scaffold
This compound is a small molecule featuring a five-membered isoxazole heterocycle linked to a secondary amine[1]. While this specific compound is not extensively characterized in public literature, the isoxazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmacologically active agents[2][3]. Isoxazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[4][5].
The structural similarity of the query compound to acetylcholine, the endogenous neurotransmitter, forms the foundation of our analysis. The key features for this comparison are:
-
Cationic Head: The protonated N-methylmethanamine group mimics the quaternary ammonium of acetylcholine, crucial for binding to the orthosteric site of cholinergic receptors.
-
Bioisosteric Core: The isoxazole ring can function as a bioisostere of the ester group in acetylcholine. This substitution is a common strategy in medicinal chemistry to improve metabolic stability and modulate receptor subtype selectivity[6][7].
Given these structural attributes, the cholinergic system, which is integral to memory, learning, and attention, presents the most promising area for target identification[8][9]. Dysregulation of this system is a hallmark of conditions like Alzheimer's disease and schizophrenia, making cholinergic receptors—specifically muscarinic subtypes—highly valuable therapeutic targets[10][11].
Primary Putative Target Class: Muscarinic Acetylcholine Receptors (mAChRs)
Acetylcholine exerts its effects through two receptor families: nicotinic (ligand-gated ion channels) and muscarinic (G protein-coupled receptors, or GPCRs)[9]. Based on the structure of this compound, the muscarinic receptors are the more probable targets. There are five mAChR subtypes (M1-M5), each with distinct tissue distribution and signaling mechanisms.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity.
The M1 and M4 subtypes are of particular interest in neuroscience drug discovery. M1 receptors are highly expressed in the cortex and hippocampus and are critical for cognitive processes, while M4 receptors are found in the striatum and are involved in the modulation of dopamine release[12][13]. Agonists that selectively target M1 and/or M4 receptors are actively being investigated as potential treatments for the cognitive and psychotic symptoms of Alzheimer's disease and schizophrenia[14][15][16].
Implicated Signaling Pathways
Activation of M1 and M4 receptors by a putative agonist like this compound would trigger distinct downstream signaling cascades.
M1 Receptor Signaling (Gq-coupled): The canonical M1 pathway involves the activation of PLCβ, leading to increased intracellular calcium and PKC activation. This cascade is central to synaptic plasticity and neuronal excitability.
M4 Receptor Signaling (Gi-coupled): The M4 pathway involves the inhibition of adenylyl cyclase, which reduces cAMP production. This leads to decreased protein kinase A (PKA) activity and can also involve Gβγ subunit modulation of ion channels, resulting in neuronal inhibition.
Experimental Workflows for Target Validation
To validate the hypothesis that this compound is a muscarinic agonist, a multi-step, self-validating experimental workflow is required. This process moves from initial binding assessment to functional characterization.
Protocol 3.1: Radioligand Displacement Binding Assays
Objective: To determine if this compound binds to muscarinic receptors and to quantify its binding affinity (Ki) for each subtype (M1-M5).
Causality: This is the foundational experiment. A compound cannot be an agonist if it does not first bind to the receptor. By using a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), we can measure the ability of our unlabeled test compound to displace it. This competition provides a quantitative measure of binding affinity.
Methodology:
-
Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., 0.2 nM [³H]-NMS), and increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) in binding buffer.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
-
Equilibration: Incubate plates at 37°C for 2-3 hours to reach equilibrium[15].
-
Harvesting: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Subtype | Test Compound Ki (nM) | Control (e.g., Acetylcholine) Ki (nM) |
| M1 | Experimental Value | Literature Value |
| M2 | Experimental Value | Literature Value |
| M3 | Experimental Value | Literature Value |
| M4 | Experimental Value | Literature Value |
| M5 | Experimental Value | Literature Value |
Protocol 3.2: Calcium Mobilization Assay (for M1, M3, M5)
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of the compound at Gq-coupled receptors.
Causality: If the compound is an agonist at M1, M3, or M5, its binding will activate the Gq pathway, leading to a measurable increase in intracellular calcium[17]. This assay directly quantifies the functional consequence of receptor binding.
Methodology:
-
Cell Plating: Seed cells stably expressing the target receptor (e.g., HEK-hM1) into black, clear-bottom 96-well plates.
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Using a fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence. Add increasing concentrations of this compound and continue to monitor fluorescence changes over time.
-
Controls:
-
Positive Control: A known full agonist (e.g., carbachol or acetylcholine) to determine the maximum system response (Emax).
-
Negative Control: Vehicle (buffer only).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response produced by the positive control (e.g., % of carbachol response).
-
Plot the normalized response versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).
-
Protocol 3.3: cAMP Inhibition Assay (for M2, M4)
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of the compound at Gi-coupled receptors.
Causality: An agonist at M2 or M4 will activate the Gi pathway, inhibiting adenylyl cyclase and causing a measurable decrease in intracellular cAMP levels.
Methodology:
-
Cell Treatment: In a 96-well plate, treat cells stably expressing the target receptor (e.g., CHO-hM4) with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) and an adenylyl cyclase stimulator (e.g., forskolin). This elevates the basal cAMP level, making inhibition easier to detect.
-
Compound Addition: Concurrently, add increasing concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Controls:
-
Positive Control: A known agonist (e.g., acetylcholine) to determine the maximum inhibition.
-
Negative Control: Forskolin alone (0% inhibition).
-
Basal Control: No forskolin (100% inhibition).
-
-
Lysis and Detection: Lyse the cells and quantify cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.
-
Data Presentation:
| Receptor Subtype | Assay Type | Test Compound EC₅₀ (nM) | Test Compound Emax (%) |
| M1 | Calcium Mobilization | Experimental Value | Experimental Value |
| M2 | cAMP Inhibition | Experimental Value | Experimental Value |
| M3 | Calcium Mobilization | Experimental Value | Experimental Value |
| M4 | cAMP Inhibition | Experimental Value | Experimental Value |
Therapeutic Rationale and Future Directions
Validation of this compound as a muscarinic agonist, particularly with selectivity for M1 and/or M4 receptors, would position it as a promising lead compound for central nervous system disorders.
-
Alzheimer's Disease (AD): The cholinergic hypothesis of AD posits that cognitive decline is linked to the loss of cholinergic neurons[11]. An M1 agonist could potentially enhance cognitive function and may also have disease-modifying effects by shifting amyloid precursor protein (APP) processing away from the amyloidogenic pathway[6][10].
-
Schizophrenia: The M4 receptor is a key target for treating psychosis. M4 agonists can modulate dopamine signaling in the striatum, offering a potential antipsychotic mechanism with fewer of the side effects associated with direct dopamine D2 receptor blockade[13][15]. The recent approval of an M1/M4 agonist for schizophrenia validates this therapeutic strategy[16].
Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties (e.g., blood-brain barrier penetration). Further preclinical studies in relevant animal models of psychosis and cognitive impairment would be necessary to establish in vivo efficacy.
Conclusion
While direct biological data for this compound is scarce, a rigorous, structure-based analysis strongly implicates the muscarinic acetylcholine receptors as its primary therapeutic targets. The isoxazole core serves as a robust bioisostere for the ester of acetylcholine, making it a prime candidate for agonism at M1-M5 subtypes. This guide provides the scientific rationale and a complete, self-validating experimental framework to test this hypothesis. Should this compound prove to be a selective M1 and/or M4 agonist, it would represent a valuable starting point for the development of novel therapeutics for devastating neurological and psychiatric conditions.
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Methodological & Application
Application Notes & Protocols for 1-(Isoxazol-5-yl)-N-methylmethanamine in In Vitro Assays
Introduction: The Isoxazole Scaffold and a Compound of Interest
The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] Compounds incorporating this scaffold have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4][5] The isoxazole moiety's electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets, making its derivatives prime candidates for drug discovery programs.[2]
This document provides detailed application notes and protocols for the in vitro characterization of 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS: 401647-20-9).[6] While extensive biological data for this specific molecule is not widely published, its structure—featuring the versatile isoxazole core and a methylaminomethyl side chain—suggests potential interactions with several important target classes. Structurally related compounds, such as imidazole derivatives, are known to target G-protein coupled receptors (GPCRs) like the histamine H3 receptor, modulating neurotransmitter release.[7][8] Furthermore, various isoxazole-containing molecules have been identified as potent enzyme inhibitors (e.g., 5-Lipoxygenase) and ion channel modulators (e.g., T-type calcium channels).[9][10][11]
These application notes are therefore designed to provide a logical, tiered approach to elucidating the pharmacological profile of this compound, guiding the researcher from fundamental preliminary assessments to specific target-based and cell-based functional assays.
Part 1: Foundational Characterization
Before embarking on complex biological assays, it is critical to establish the fundamental physicochemical properties of the test compound. These initial steps are essential for ensuring data integrity and reproducibility.
Aqueous Solubility Assessment
Application Note: The solubility of a compound in aqueous buffer is a critical parameter that dictates its bioavailability in vitro. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and artifactual assay results. This protocol uses a simple, serial dilution method to visually and spectrophotometrically estimate the kinetic solubility in a common assay buffer.
Protocol: Kinetic Solubility in Phosphate-Buffered Saline (PBS)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the stock solution in DMSO, starting from 10 mM.
-
Buffer Addition: Add Phosphate-Buffered Saline (PBS), pH 7.4, to each well, ensuring the final DMSO concentration is consistent and low (e.g., ≤1%). This will create a concentration gradient of the test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness or solid particles).
-
Spectrophotometric Analysis: Measure the absorbance of each well at a wavelength where the compound absorbs (e.g., 280 nm) or by measuring light scattering at a higher wavelength (e.g., 600 nm) to quantify precipitation.
-
Determination: The highest concentration that remains clear both visually and spectrophotometrically is considered the approximate kinetic solubility.
Compound Stability
Application Note: It is crucial to confirm that the compound remains stable under assay conditions (e.g., temperature, pH, incubation time). Degradation can lead to a loss of active compound, underestimation of potency, or the formation of new, active metabolites. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.
Protocol: Stability in Assay Buffer via HPLC
-
Sample Preparation: Prepare a solution of the compound in the intended assay buffer at a relevant concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately inject an aliquot of the solution onto an appropriate HPLC system (e.g., C18 column) and acquire a chromatogram. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining solution under the exact conditions of the planned biological assay (e.g., 37°C for 1 hour).
-
Final Analysis (T=final): After the incubation period, inject a second aliquot onto the HPLC and acquire a new chromatogram.
-
Data Analysis: Compare the peak area of the parent compound at T=0 and T=final. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation. The compound is generally considered stable if >95% of the parent peak remains.
Part 2: In Vitro Assay Cascade
This section outlines a logical progression of in vitro assays, starting with broad screening and moving toward more specific, mechanism-of-action studies.
Caption: Proposed workflow for the in vitro characterization of this compound.
Target-Based Assay: 5-Lipoxygenase (5-LOX) Enzyme Inhibition
Application Note: Several isoxazole derivatives have been identified as inhibitors of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[10][11] This makes 5-LOX a rational and attractive target to investigate. This spectrophotometric assay measures the ability of the compound to inhibit the 5-LOX-catalyzed formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid.
Protocol: 5-LOX Inhibition Assay
-
Reagents:
-
Human recombinant 5-LOX enzyme.
-
Arachidonic acid (substrate).
-
Assay Buffer: Tris-HCl, pH 7.4, containing EDTA and ATP.
-
Positive Control: Zileuton or other known 5-LOX inhibitor.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer.
-
Add 10 µL of this compound at various concentrations (final DMSO concentration ≤1%). Include wells for vehicle control (DMSO) and positive control.
-
Add 10 µL of 5-LOX enzyme solution and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a plate reader. This wavelength corresponds to the formation of the conjugated diene in the product.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration from the linear portion of the absorbance curve.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of the compound that inhibits 50% of the enzyme's activity. | 8.47 µM[11] |
| Hill Slope | Describes the steepness of the dose-response curve. | 1.0 ± 0.1 |
| Max Inhibition | The maximum percentage of inhibition achieved at saturating concentrations. | 98% |
Cell-Based Functional Assay: cAMP Accumulation
Application Note: The structural similarity of the test compound to known histamine H3 receptor ligands suggests a potential interaction with a Gi/o-coupled GPCR.[7][12] Activation of a Gi/o-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels to determine if the compound acts as an agonist, antagonist, or inverse agonist at a target receptor.
Caption: Hypothetical signaling cascade for a Gi/o-coupled GPCR activated by the test compound.
Protocol: HTRF® cAMP Assay in a Recombinant Cell Line
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293-hH3R). Culture cells to ~80-90% confluency.
-
Cell Plating: Harvest and resuspend cells in assay buffer. Plate the cells in a 384-well low-volume white plate and allow them to adhere.
-
Compound Addition (Agonist Mode):
-
Add serial dilutions of this compound to the cells.
-
Include a known agonist as a positive control and vehicle as a negative control.
-
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells.
-
-
Forskolin Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate cAMP production. This step is crucial for observing the inhibitory effect of a Gi-coupled agonist.
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the HTRF® (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Measurement: After a final incubation period, read the plate on an HTRF®-compatible reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
For Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels versus log[compound] to determine the EC50.
-
For Antagonist Mode: Plot the percent response (relative to the agonist alone) versus log[compound] to determine the IC50.
-
| Assay Mode | Parameter | Description |
| Agonist | EC50 | Concentration for 50% of maximal effect (cAMP inhibition). |
| Antagonist | IC50 | Concentration that inhibits 50% of the reference agonist's effect. |
| Inverse Agonist | EC50 | An inverse agonist will increase cAMP levels above basal in constitutively active systems.[12] |
Part 3: Essential Control Assay
Cytotoxicity Assessment
Application Note: It is imperative to distinguish between a compound's specific pharmacological effect and a non-specific effect due to cytotoxicity. A compound that kills cells will invariably show activity in many cell-based assays. Therefore, a cytotoxicity assay should be run in parallel with any functional assay using the same cell line, concentrations, and incubation times.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Plate cells in a 96-well clear-bottom plate at the same density used for the functional assay.
-
Compound Treatment: Treat the cells with the same concentration range of this compound as used in the primary assay. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate for the same duration as the functional assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). A significant decrease in absorbance indicates a reduction in cell viability. The concentration at which viability drops by 50% is the CC50. Ideally, the EC50 or IC50 from the functional assay should be at least 10-fold lower than the CC50.
References
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ResearchGate. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. ResearchGate. Available from: [Link]
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Karadeniz Technical University. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Karadeniz Technical University. Available from: [Link]
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MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]
-
IJPPR. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. Available from: [Link]
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PMC. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]
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BMC. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. BMC. Available from: [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
-
PubMed. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed. Available from: [Link]
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PubMed. 4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors. PubMed. Available from: [Link]
-
PubMed Central. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available from: [Link]
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- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for In Vivo Studies of 1-(Isoxazol-5-yl)-N-methylmethanamine in Animal Models
A Note to the Researcher: Data specific to the in vivo application of 1-(Isoxazol-5-yl)-N-methylmethanamine are not extensively documented in publicly available literature. This guide has been meticulously developed by extrapolating from the broad scientific knowledge base of the isoxazole scaffold, which is a cornerstone of many clinically approved pharmaceuticals and advanced preclinical candidates.[1][2][3][4][5] The protocols herein are based on established, validated methodologies for structurally related isoxazole derivatives and are designed to provide a robust framework for initiating novel in vivo investigations.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[3][5][6] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of pharmacologically active molecules.[1][5] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole feature this core, highlighting its therapeutic versatility.[6]
This compound is a small molecule derivative of this important scaffold. Its structure suggests potential as a key intermediate for synthesizing more complex compounds or as a pharmacologically active agent in its own right.[7] This guide provides the foundational knowledge and detailed protocols necessary for researchers to design and execute rigorous in vivo studies to elucidate the pharmacokinetic profile and therapeutic potential of this compound in relevant animal models.
Section 1: Predicted Biological Profile and Mechanistic Considerations
While the specific targets of this compound are yet to be fully characterized, the isoxazole class of compounds is known to exhibit a wide spectrum of biological activities.[3] Understanding these potential activities is crucial for designing targeted in vivo experiments.
Table 1: Potential Biological Activities Associated with the Isoxazole Scaffold
| Biological Activity | Common Molecular Targets/Pathways | Supporting Evidence from Related Compounds |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) enzymes, Secretory phospholipase A2 (sPLA2) | Isoxazole derivatives have shown significant in vitro and in vivo anti-inflammatory effects, often through COX inhibition.[2][8][9] |
| Analgesic | Modulation of inflammatory pathways, TRP channels | Studies on related compounds demonstrate pain reduction in animal models, comparable to standard drugs like aspirin.[9][10] |
| Anticancer | Various, including kinase inhibition and induction of apoptosis | Certain isoxazole derivatives show cytotoxic potency against cancer cell lines like Panc-1.[7] |
| Antioxidant | Scavenging of free radicals (e.g., DPPH) | Fluorophenyl-isoxazole derivatives have demonstrated potent antioxidant activity both in vitro and in vivo.[11][12][13] |
| Antimicrobial | Inhibition of essential bacterial/fungal enzymes | The isoxazole core is present in antibiotics like Cloxacillin and Sulfamethoxazole.[3] Novel derivatives show activity against strains like E. coli and Candida albicans.[1] |
Hypothesized Mechanism of Action: Anti-inflammatory Pathway
A prevalent mechanism for the anti-inflammatory action of many isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this potential pathway, which serves as a testable hypothesis for this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animals: Use Wistar albino rats (150-250 g) of either sex. House them under standard laboratory conditions (24 ± 1°C, 55-65% humidity, 12h light/dark cycle) with free access to food and water. [8]2. Grouping: Divide animals into at least three groups (n=6 per group):
-
Vehicle Control: Receives the formulation vehicle only.
-
Positive Control: Receives a standard drug like Diclofenac Sodium (e.g., 10 mg/kg).
-
Test Group(s): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg).
-
-
Procedure: a. At time T=0, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective treatments (vehicle, standard, or test compound) orally (p.o.) or intraperitoneally (i.p.). c. After 1 hour, induce acute inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw. [8] d. Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Calculation:
-
Volume of Edema (mL): Final Paw Volume - Initial Paw Volume.
-
Percent Inhibition (%) = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume in the control group.
-
Where V_t is the average edema volume in the treated group.
-
-
Protocol 3.2: Pharmacokinetic (PK) Study in Rats
This protocol provides a framework for determining the basic pharmacokinetic parameters of the compound following a single administration. Analysis typically requires a validated HPLC-MS/MS method. [14][15] Table 2: Sample Design for a Single-Dose PK Study in Rats
| Parameter | Description |
| Animal Model | Male Wistar Rats (200-250 g), cannulated (jugular vein) for serial blood sampling. |
| Groups (n=3-4/group) | Group 1: IV administration (e.g., 1-2 mg/kg) Group 2: PO administration (e.g., 10-20 mg/kg) |
| Formulation | IV: Solubilized in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline). PO: Aqueous suspension or solution. |
| Blood Sampling | IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose. PO Route: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose. |
| Sample Collection | Collect ~100-200 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA). |
| Sample Processing | Centrifuge to separate plasma. Store plasma at -80°C until analysis. |
| Bioanalysis | Quantify compound concentration in plasma using a validated LC-MS/MS method. [14] |
Step-by-Step Methodology:
-
Animals and Housing: Use surgically cannulated Wistar rats to facilitate stress-free serial blood sampling. Acclimatize animals for at least 48 hours post-surgery.
-
Dosing: a. Fast animals overnight (with water ad libitum) before oral dosing. b. Administer a single bolus dose via the intravenous (IV) or oral (PO) route. Record the exact time of dosing.
-
Blood Collection: a. At each pre-defined time point, withdraw the specified volume of blood from the jugular vein cannula. b. Immediately place the blood into pre-chilled anticoagulant tubes.
-
Plasma Preparation: a. Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C). b. Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials. c. Flash-freeze the plasma samples and store them at -80°C pending bioanalysis.
-
Data Analysis: a. Use a validated LC-MS/MS method to determine the concentration of this compound in each plasma sample. b. Plot the plasma concentration versus time data. c. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, T½, Clearance, Volume of Distribution).
References
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Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]
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Kabale University Library. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link]
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Zarghani, S. S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Zanco Journal of Medical Sciences. Available from: [Link]
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available from: [Link]
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ResearchGate. Isoxazole‐containing pharmacologically active molecules. Available from: [Link]
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ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. Available from: [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available from: [Link]
-
ResearchGate. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link]
-
Sree, G. S., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available from: [Link]
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]
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Sharma, D., & Singh, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]
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IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]
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Ghasemzadeh, M. A., & Badsafa, F. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available from: [Link]
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Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available from: [Link]
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Biointerface Research in Applied Chemistry. Synthesis, Characterization, and Evaluation of Biological Activities of Imidazolyl-Isoxazoline Analogue. Available from: [Link]
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University of Ferrara. Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. Available from: [Link]
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Sunway Pharm Ltd. This compound - CAS:401647-20-9. Available from: [Link]
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Umapathi, N., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available from: [Link]
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Guchhait, S. K., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]
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Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[7][16]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation.
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Application Notes and Protocols: 1-(Isoxazol-5-yl)-N-methylmethanamine as a Chemical Probe
Introduction: The Isoxazole Scaffold as a Versatile Pharmacophore
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1][2][3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4][5][6] This diverse activity profile stems from the ability of the isoxazole core to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement and selectivity. Notably, isoxazole-containing molecules have been successfully developed as ligands for various biological targets, including enzymes and receptors.[1][7]
This document provides a comprehensive guide to the use of 1-(Isoxazol-5-yl)-N-methylmethanamine , a specific isoxazole derivative, as a chemical probe. While extensive research on this particular molecule is emerging, its structural features—namely the isoxazole core and the N-methylmethanamine side chain—suggest its potential as a modulator of neurotransmitter systems. The structural similarity of the isoxazole ring to the neurotransmitter GABA in compounds like muscimol (a GABAA receptor agonist)[8], and the development of other isoxazole derivatives as ligands for nicotinic acetylcholine and AMPA receptors[9][10][11][12], point towards the central nervous system as a promising area of investigation for this probe.
These application notes will provide a foundational understanding of this compound, from its synthesis and physicochemical properties to detailed protocols for its application in target validation and mechanistic studies.
Chemical and Physical Properties
A thorough understanding of a chemical probe's properties is paramount for its effective use in biological systems. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | [13] |
| Molecular Weight | 112.13 g/mol | [13] |
| CAS Number | 401647-20-9 | [13] |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid as a free base; a white to off-white crystalline solid as a hydrochloride salt. | Inferred from similar compounds |
| Solubility | The free base is expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt should exhibit better solubility in aqueous buffers. | Inferred from similar compounds |
| Storage | Store in a cool, dry place, protected from light. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended. Stock solutions should be stored at -20°C or -80°C. | General laboratory best practices |
Synthesis of this compound
Protocol: Synthesis via Reductive Amination
Materials:
-
Isoxazole-5-carboxaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation)
Procedure:
-
Imine Formation:
-
Dissolve isoxazole-5-carboxaldehyde (1.0 eq) in DCM or DCE.
-
Add methylamine (1.1 - 1.5 eq). If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
To the stirring solution containing the imine, add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.2 - 1.5 eq) portion-wise to control any potential exotherm.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. To prevent streaking due to the basic nature of the amine, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent system.
-
-
Salt Formation (Optional but Recommended):
-
For improved stability and handling, the free base can be converted to its hydrochloride salt.
-
Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization:
The structure and purity of the final compound should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Hypothesized Biological Target: GABAA Receptors
Based on the structural analogy to muscimol, a known GABAA receptor agonist[8], a primary hypothesis is that this compound may act as a modulator of GABAA receptors. GABAA receptors are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. Their dysfunction is implicated in a variety of neurological and psychiatric disorders.
The following protocols are designed to investigate the interaction of this compound with GABAA receptors.
Experimental Protocols
Protocol 1: In Vitro Characterization - Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for GABAA receptors using a competitive radioligand binding assay.[18][19]
Materials:
-
Rat cortical membrane preparation (as a source of GABAA receptors)
-
[³H]-Flumazenil (a high-affinity benzodiazepine site radioligand)
-
This compound (test compound)
-
Diazepam (positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well plates
-
Filter mats (GF/B or GF/C)
-
Harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation (typically 100-200 µg of protein), 50 µL of [³H]-Flumazenil (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Flumazenil, and 100 µL of a high concentration of a competing ligand (e.g., 10 µM Diazepam).
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]-Flumazenil, and 100 µL of varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Cell-Based Functional Assay - Electrophysiology
To determine if this compound acts as an agonist, antagonist, or allosteric modulator of GABAA receptors, whole-cell patch-clamp electrophysiology can be performed on cells expressing these receptors (e.g., HEK293 cells stably expressing specific GABAA receptor subunits or primary cultured neurons).
Materials:
-
HEK293 cells stably expressing GABAA receptors or primary cultured neurons
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2)
-
GABA
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips and grow to an appropriate confluency.
-
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at a suitable voltage (e.g., -60 mV).
-
-
Agonist Activity:
-
Apply increasing concentrations of this compound to the cell and measure any elicited current. Compare the maximal current to that elicited by a saturating concentration of GABA.
-
-
Antagonist Activity:
-
Apply a sub-maximal concentration of GABA (e.g., EC₅₀) to elicit a control current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound and measure the inhibition of the GABA-evoked current.
-
-
Allosteric Modulator Activity:
-
Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a small control current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound and measure any potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Plot concentration-response curves and fit with the Hill equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Protocol 3: In Vivo Application - Microdialysis
This protocol describes the use of in vivo microdialysis to assess the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal (e.g., rat).[20][21][22][23][24]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetic
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 2-3 hours).
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for the concentration of neurotransmitters of interest (e.g., GABA, glutamate, dopamine, serotonin) using HPLC.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the compound on neurotransmitter release.
-
Diagram: In Vivo Microdialysis Workflow
Caption: Workflow for In Vivo Microdialysis.
Conclusion and Future Directions
This compound represents a promising chemical probe for investigating the role of isoxazole-based compounds in biological systems, particularly within the central nervous system. The protocols outlined in this guide provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo application. The hypothesized interaction with GABAA receptors serves as a starting point for investigation, and the experimental workflows can be adapted to explore other potential targets, such as nicotinic acetylcholine or AMPA receptors. Further studies, including selectivity profiling against a panel of receptors and enzymes, will be crucial in fully elucidating the pharmacological profile of this compound and establishing its utility as a selective chemical probe. The insights gained from such studies will not only advance our understanding of the biological roles of its targets but may also pave the way for the development of novel therapeutics based on the versatile isoxazole scaffold.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2013). Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Available at: [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Available at: [Link]
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In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - NIH. (2018). Available at: [Link]
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Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives - ResearchGate. (2025). Available at: [Link]
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Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - MDPI. (n.d.). Available at: [Link]
-
Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed. (n.d.). Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024). Available at: [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Available at: [Link]
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New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. (n.d.). Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Available at: [Link]
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Novel Isoxazole-Based Antifungal Drug Candidates - MDPI. (2024). Available at: [Link]
-
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024). Available at: [Link]
-
New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates | Request PDF - ResearchGate. (2025). Available at: [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (n.d.). Available at: [Link]
-
Isoxazole ionotropic glutamate neurotransmitters - UM Impact. (n.d.). Available at: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024). Available at: [Link]
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Microfabricated Sampling Probes for in Vivo Monitoring of Neurotransmitters | Analytical Chemistry - ACS Publications. (2013). Available at: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Available at: [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (n.d.). Available at: [Link]
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Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters - JoVE. (2017). Available at: [Link]
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Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (n.d.). Available at: [Link]
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Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (2018). Available at: [Link]
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Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach - ResearchGate. (2025). Available at: [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (n.d.). Available at: [Link]
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Muscimol - Wikipedia. (n.d.). Available at: [Link]
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... - ResearchGate. (n.d.). Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Available at: [Link]
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- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays for Characterizing 1-(Isoxazol-5-yl)-N-methylmethanamine Activity
Introduction
1-(Isoxazol-5-yl)-N-methylmethanamine is a heterocyclic amine featuring an isoxazole nucleus, a scaffold present in numerous biologically active compounds.[1] The presence of a methylmethanamine side chain suggests potential interactions with biological systems that recognize endogenous monoamines. While specific biological data for this exact molecule is sparse, its structure provides a rational basis for investigating its activity against key targets within the monoaminergic system.
This guide presents a strategic framework and detailed protocols for characterizing the compound's cellular activity. We hypothesize two primary, plausible molecular targets based on structural analogy: Monoamine Oxidases (MAO) , enzymes located on the outer mitochondrial membrane responsible for neurotransmitter degradation, and the Vesicular Monoamine Transporter 2 (VMAT2) , which packages neurotransmitters into synaptic vesicles.[2][3] The following protocols are designed not only to identify activity but also to build a robust, self-validating dataset by including essential secondary assays to rule out non-specific effects such as cytotoxicity and general mitochondrial dysfunction.
Section 1: Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale
Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes that catabolize monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine).[4] Inhibition of these enzymes is a validated therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B).[4] The primary amine structure of the test compound makes MAO a high-probability target. This assay quantifies MAO activity by measuring hydrogen peroxide (H₂O₂), a stable byproduct of the MAO-catalyzed oxidative deamination reaction, using a highly sensitive fluorometric probe.[2][5]
Assay Principle Diagram
Caption: Principle of the fluorometric MAO inhibition assay.
Experimental Protocol: Cell-Based MAO Activity
This protocol is adapted for a 96-well plate format and utilizes cell lysates from a human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses both MAO-A and MAO-B.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9, with protease inhibitors)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Substrate: Tyramine (a substrate for both MAO-A and B), 100 mM stock in dH₂O.[6]
-
Detection Reagent: A commercial kit such as the Monoamine Oxidase-Glo™ Assay or a custom solution containing a suitable probe (e.g., Amplex™ Red) and horseradish peroxidase (HRP).
-
Selective Inhibitors (for isoform specificity):
-
96-well solid white microplates
Procedure:
-
Cell Culture & Lysate Preparation:
-
Culture SH-SY5Y cells to ~90% confluency.
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
Transfer the supernatant (containing mitochondria) to a new tube. Determine protein concentration using a BCA assay. Dilute the lysate to a working concentration (e.g., 0.5-1.0 mg/mL) in MAO Assay Buffer.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound in MAO Assay Buffer. Include a vehicle control (DMSO at the same final concentration).
-
To determine isoform specificity, prepare wells with Clorgyline (final concentration ~1 µM) to isolate MAO-B activity, and wells with Selegiline (final concentration ~1 µM) to isolate MAO-A activity.
-
Add 40 µL of diluted cell lysate to each well of the 96-well plate.
-
Add 10 µL of the test compound dilutions, selective inhibitors, or vehicle control to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction & Detection:
-
Prepare a "Substrate & Detection Mix" containing the MAO substrate (Tyramine, final concentration ~1 mM) and the detection reagents as per the manufacturer's instructions.[6]
-
Initiate the reaction by adding 50 µL of the Substrate & Detection Mix to all wells.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate wavelengths (e.g., Ex/Em = 530/585 nm).[6]
-
Data Analysis and Interpretation
-
Subtract the background fluorescence (wells with no enzyme lysate).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Compare the IC₅₀ values obtained in the presence of Clorgyline (MAO-B activity) and Selegiline (MAO-A activity) to determine isoform selectivity.
| Parameter | Vehicle Control | Test Compound (10 µM) | Clorgyline (1 µM) | Selegiline (1 µM) |
| Relative Fluorescence Units (RFU) | 15,800 | 4,200 | 7,950 | 9,100 |
| % MAO Activity | 100% | 26.6% | 50.3% | 57.6% |
| IC₅₀ (nM) | N/A | To be determined | N/A | N/A |
Section 2: Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay
Scientific Rationale
VMAT2 is an integral membrane protein that transports monoamines from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[3][8] This sequestration is vital for neurotransmitter release and for protecting neurons from the cytotoxic effects of cytosolic dopamine. VMAT2 is a target for drugs treating hyperkinetic movement disorders and other neurological conditions.[8] This assay measures the compound's ability to inhibit VMAT2 function in intact, live cells using a fluorescent substrate. A cell line co-expressing a plasma membrane monoamine transporter (to load the substrate into the cell) and VMAT2 is required for this workflow.[9]
Experimental Workflow Diagram
Caption: Workflow of the cell-based VMAT2 fluorescent uptake assay.
Experimental Protocol: Live-Cell VMAT2 Uptake
This protocol uses HEK293 cells stably co-expressing the dopamine transporter (DAT) and mCherry-tagged VMAT2, allowing for both quantitative and visual assessment.
Materials:
-
HEK-DAT/mCherry-VMAT2 cells.[9]
-
Cell culture medium (e.g., DMEM, 10% FBS, selection antibiotics like G418)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Fluorescent VMAT2 Substrate: FFN206 or a commercially available dye from a kit (e.g., Neurotransmitter Transporter Uptake Assay Kit).[10][11]
-
Positive Control Inhibitor: Tetrabenazine (TBZ), 10 mM stock in DMSO.[9][11]
-
Nuclear Stain (optional): Hoechst 33342 for cell segmentation.
-
96-well black, clear-bottom imaging plates.
Procedure:
-
Cell Plating:
-
Seed the HEK-DAT/mCherry-VMAT2 cells into 96-well imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the assay.
-
Culture for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Tetrabenazine in Assay Buffer. Include a vehicle control (DMSO).
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 90 µL of the compound dilutions to the appropriate wells.
-
Pre-incubate the plate for 20-30 minutes at 37°C.
-
-
Substrate Uptake and Imaging:
-
Prepare the fluorescent VMAT2 substrate in Assay Buffer at a 10X concentration (e.g., 10 µM FFN206 for a 1 µM final concentration).[10]
-
Add 10 µL of the 10X substrate solution to each well.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
(Optional) If using a masking dye provided in a kit, no wash step is needed. If not, gently wash the cells twice with ice-cold Assay Buffer to remove extracellular substrate.
-
Add 100 µL of fresh Assay Buffer to each well.
-
-
Data Acquisition:
-
Measure the intracellular fluorescence using a high-content imaging system or a fluorescence microplate reader.
-
If using an imager, acquire images in the channel for the fluorescent substrate (e.g., FITC/GFP channel for FFN206) and the mCherry channel to confirm VMAT2 expression. The Hoechst channel can be used to count cells.
-
Data Analysis and Interpretation
-
Image-Based Analysis: Use image analysis software to identify cells (from Hoechst or brightfield) and quantify the mean fluorescence intensity of the VMAT2 substrate within each cell.
-
Plate Reader Analysis: Use the total fluorescence intensity per well.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (after subtracting background from empty wells). % Inhibition = 100 * (1 - (Intensity_Test / Intensity_Vehicle))
-
Plot the data and determine the IC₅₀ value as described for the MAO assay. The positive control, Tetrabenazine, should yield a potent IC₅₀ value (typically in the low nM range).[11]
| Parameter | Vehicle Control | Test Compound (10 µM) | Tetrabenazine (1 µM) |
| Mean Fluorescence Intensity / Cell | 8,500 | 5,100 | 950 |
| % VMAT2 Uptake | 100% | 60.0% | 11.2% |
| IC₅₀ (nM) | N/A | To be determined | ~30-75[11] |
Section 3: Essential Secondary Assays for Data Validation
Scientific Rationale
A primary assay hit is only meaningful if the effect is specific to the target and not a result of global cellular distress. It is imperative to run cytotoxicity and mitochondrial health assays in parallel, using the same cell lines and compound concentrations, to validate the primary findings.
Protocol 3.1: Cell Viability (ATP Quantification)
Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. A decrease in ATP suggests cytotoxicity.[12] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.
Abbreviated Protocol:
-
Plate cells and treat with the test compound for the same duration as the primary assays.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Interpretation: A significant drop in luminescence at active concentrations from the primary assays would suggest the observed "inhibition" may be due to cell death.
Protocol 3.2: Mitochondrial Function (Oxygen Consumption Rate)
Principle: Since MAO enzymes are located on the outer mitochondrial membrane, it is crucial to assess whether the compound has off-target effects on mitochondrial respiration.[13] The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time view of mitochondrial health.[13]
Abbreviated Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with the test compound at its IC₅₀ and 10x IC₅₀ concentrations for a relevant duration.
-
Perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: Inhibits ATP synthase (reveals ATP-linked respiration).
-
FCCP: An uncoupling agent that collapses the proton gradient (reveals maximal respiration).
-
Rotenone/Antimycin A: Complex I and III inhibitors that shut down mitochondrial respiration (reveals non-mitochondrial oxygen consumption).
-
-
Interpretation: Compare the OCR profile of treated cells to vehicle controls. A significant change in basal respiration, ATP production, or maximal respiratory capacity would indicate off-target mitochondrial effects, complicating the interpretation of MAO inhibition data.[13]
Summary and Path Forward
This application guide provides a comprehensive, multi-assay strategy to robustly characterize the cellular activity of this compound. By first screening for activity against the high-probability targets of MAO and VMAT2, and then critically validating these results with orthogonal cytotoxicity and mitochondrial function assays, researchers can confidently determine the compound's primary mechanism of action. This structured, self-validating approach ensures high-quality, interpretable data, paving the way for further drug development efforts.
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Dagda, R. K., et al. (2017). Protocols for Assessing Mitophagy in Neuronal Cell Lines and Primary Neurons. Neuromethods. Available at: [Link]
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Dagda, R. K., et al. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. SpringerLink. Available at: [Link]
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Application Notes and Protocols for 1-(Isoxazol-5-yl)-N-methylmethanamine as a Synthetic Building Block
Introduction: The Strategic Value of the Isoxazole Moiety
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] The isoxazole nucleus is present in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[1][4]
1-(Isoxazol-5-yl)-N-methylmethanamine (CAS 401647-20-9) is a versatile synthetic building block that strategically combines the desirable isoxazole core with a reactive secondary amine. This configuration allows for its seamless integration into larger molecules through common synthetic transformations, making it an invaluable tool for researchers in drug discovery and development. The secondary amine provides a nucleophilic handle for forming stable amide or sulfonamide linkages, enabling the exploration of structure-activity relationships (SAR) by attaching diverse functional groups.
This guide provides detailed protocols for the synthesis and application of this building block, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 401647-20-9 | ChemicalBook[5] |
| Molecular Formula | C₅H₈N₂O | ChemicalBook[5] |
| Molecular Weight | 112.13 g/mol | ChemicalBook[5] |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | BLDpharm[6] |
Safety and Handling Precautions:
-
Usage: This compound is intended for research and development (R&D) use only. It is not for medicinal, household, or other uses.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
First Aid (Inhalation): If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
First Aid (Skin Contact): In case of skin contact, wash off immediately with plenty of soap and water.
-
First Aid (Eye Contact): Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Protocol 1: Synthesis of this compound
A common and efficient method for synthesizing the title compound is through the reductive amination of isoxazole-5-carboxaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Workflow for Reductive Amination
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Application Notes and Protocols for High-Throughput Screening with 1-(Isoxazol-5-yl)-N-methylmethanamine
Introduction: Unlocking the Therapeutic Potential of an Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The compound 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS No. 401647-20-9) represents a foundational structure within this class.[2] While extensive research has focused on more complex isoxazole derivatives, the biological targets and therapeutic potential of this specific small molecule remain largely unexplored.[3][4] High-throughput screening (HTS) offers a powerful, unbiased approach to rapidly interrogate the activity of this compound against a vast array of biological targets, thereby identifying novel starting points for drug discovery.[5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for designing and executing an HTS campaign to elucidate the biological activity of this compound. Drawing inspiration from the pharmacological profiles of structurally related heterocyclic compounds, such as imidazole derivatives that are known to interact with G-protein coupled receptors (GPCRs) like histamine receptors, this document will focus on a hypothetical screening cascade against a panel of GPCRs.[8][9] The principles and protocols outlined herein are, however, broadly applicable and can be adapted to other target classes.
We will delve into the critical phases of an HTS campaign, from initial assay development and validation to primary screening, hit confirmation, and secondary assays for mechanism-of-action studies. The causality behind experimental choices will be explained to ensure scientific rigor, and all protocols are designed as self-validating systems to foster trustworthiness in the generated data.
Part 1: Assay Development and Validation - The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reproducible assay.[10] Before screening thousands of compounds, it is imperative to validate the chosen assay to ensure that it can reliably detect the activity of interest.[11] This pre-screening validation phase establishes the assay's performance characteristics and statistical robustness.[12]
Selection of an Appropriate Assay Format
Given the structural similarity of this compound to known GPCR ligands, a cell-based reporter gene assay is a suitable format for primary screening. This type of assay is highly amenable to automation and miniaturization in 384- or 1536-well plate formats.[13][14] A common approach involves using a cell line stably expressing a GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated upon receptor stimulation (e.g., CREB for Gs- or Gi-coupled receptors).
Key Assay Validation Parameters
A rigorous assay validation process should assess several key parameters to ensure the reliability of the screening data.[15]
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative control signals, indicating the assay's suitability for HTS. | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 3 |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated for both positive and negative controls. | %CV < 15% |
| Reagent Stability | Assessment of the stability of all critical reagents (e.g., cells, substrates) over the duration of the screen. | Stable signal over 24-48 hours |
| DMSO Tolerance | Determination of the maximum concentration of dimethyl sulfoxide (DMSO), the common solvent for compound libraries, that does not adversely affect assay performance. | Cell viability > 90% at the final DMSO concentration |
Protocol: Assay Validation for a GPCR Reporter Gene Assay
This protocol describes the validation of a luciferase-based reporter assay for a hypothetical Gs-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.
-
Assay medium: DMEM with 1% dialyzed FBS.
-
Positive control: A known agonist for the target GPCR.
-
Negative control: Assay medium with 0.1% DMSO.
-
Luciferase substrate (e.g., Beetle Luciferin).
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 384-well plates at a pre-determined optimal density and incubate overnight at 37°C and 5% CO₂.
-
Control Plate Preparation: Prepare a dedicated validation plate. In half of the wells, add the positive control at its EC₈₀ concentration. In the other half, add the negative control (vehicle).
-
Incubation: Incubate the plate for the optimized time (e.g., 6 hours) at 37°C.
-
Signal Detection: Add the luciferase substrate to all wells and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the Z'-factor, S/B ratio, and %CV for the plate.
-
DMSO Tolerance: Prepare a plate with cells and add varying concentrations of DMSO (e.g., 0.1% to 2%). Incubate and measure the signal to determine the highest tolerable concentration.
-
Reagent Stability: Prepare reagents and let them sit at room temperature for varying times before performing the assay to assess their stability.
Part 2: Primary High-Throughput Screening
The primary screen is the initial interrogation of a large compound library to identify "hits"—compounds that exhibit activity in the assay.[7][13] This phase prioritizes speed and efficiency, often testing compounds at a single concentration.
Workflow for Primary HTS
The primary HTS workflow is typically fully automated to handle the large number of plates.[16]
Caption: Automated primary HTS workflow.
Protocol: Primary Screening of this compound
Procedure:
-
Compound Plating: Prepare assay-ready plates containing this compound and other library compounds at a stock concentration (e.g., 10 mM in DMSO).
-
Automated Screening:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of each compound from the source plate to the cell-seeded assay plates to achieve a final concentration of 10 µM.
-
Each plate should include positive and negative controls for data normalization.
-
Incubate the plates for the pre-determined time.
-
Add the luciferase substrate using an automated dispenser.
-
Read the luminescence on a plate reader integrated into the HTS system.
-
-
Data Analysis and Hit Selection:
-
Normalize the data on a plate-by-plate basis using the positive and negative controls. A common method is to calculate the percent activation or inhibition.
-
A "hit" is defined as a compound that produces a signal above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
This compound will be flagged as a hit if its activity meets this criterion.
-
Part 3: Hit Confirmation and Secondary Assays
Not all hits from a primary screen are genuine.[13] False positives can arise from various sources, including compound interference with the assay technology. Therefore, a crucial next step is hit confirmation and the use of orthogonal secondary assays to validate the initial findings.
Hit Confirmation and Dose-Response Analysis
Confirmed hits are those that show reproducible activity upon re-testing. A dose-response curve is then generated to determine the potency (EC₅₀ or IC₅₀) of the active compound.
Protocol: Dose-Response Curve for this compound
Procedure:
-
Serial Dilution: Prepare a series of dilutions of this compound, typically in a 1:3 ratio, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the same reporter gene assay as in the primary screen, but with the range of compound concentrations.
-
Data Analysis: Plot the response (e.g., % activation) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Orthogonal Secondary Assays
To ensure that the observed activity is not an artifact of the primary assay format, it is essential to test the confirmed hits in a secondary, orthogonal assay that measures a different biological endpoint. For a GPCR target, a suitable orthogonal assay would be one that measures a downstream signaling event closer to the receptor, such as a cAMP assay for Gs- or Gi-coupled receptors.
Signaling Pathway Analysis
The interaction of this compound with a potential GPCR target would initiate a specific signaling cascade.
Caption: Hypothetical Gs-coupled GPCR signaling pathway.
Conclusion
This application note provides a detailed, step-by-step guide for conducting a high-throughput screening campaign to identify and characterize the biological activity of this compound. By following a structured approach of assay development, validation, primary screening, and hit confirmation with orthogonal assays, researchers can confidently identify novel biological targets for this compound. The protocols and principles outlined here serve as a robust starting point for unlocking the therapeutic potential of this and other unexplored small molecules.
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2022). Journal of the Chilean Chemical Society, 67(2). [Link]
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Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6152. [Link]
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Our previous high throughput screening HTS. (2021). Online Inhibitor. [Link]
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Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. (2025). ResearchGate. [Link]
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Application Notes & Protocols: Leveraging 1-(Isoxazol-5-yl)-N-methylmethanamine as a Scaffold for Kinase Inhibitor Development
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind effectively to the ATP-binding site of kinases. The isoxazole ring is one such scaffold, prized for its versatile chemical properties and presence in numerous approved and investigational drugs.[3][4][5]
This document provides detailed application notes and protocols for utilizing 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS: 401647-20-9)[6][7][8], a key building block for the synthesis and evaluation of novel kinase inhibitors. We will explore the rationale behind its use, from its inherent pharmacophoric features to its application in a structured discovery workflow, including chemical synthesis, biochemical activity assessment, cellular target engagement, and selectivity profiling.
Section 1: The Strategic Value of the this compound Scaffold
The utility of this fragment is rooted in the distinct roles played by its two primary components: the isoxazole ring and the N-methylmethanamine side chain.
Pharmacophoric Features of the Isoxazole Ring
The five-membered isoxazole heterocycle is a bioisosteric mimic of other aromatic systems and functional groups, offering a favorable combination of electronic and steric properties.[9] Within the conserved ATP-binding pocket of most kinases, it can:
-
Act as a Hinge-Binder: The nitrogen atom of the isoxazole can serve as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of many Type I kinase inhibitors.[10]
-
Provide a Vector for Substitution: The isoxazole ring can be substituted at multiple positions, allowing chemists to project chemical groups into different pockets of the ATP-binding site (e.g., the hydrophobic pocket, the ribose pocket) to enhance potency and selectivity.[10][11]
-
Modulate Physicochemical Properties: The ring's electronic nature contributes to the overall properties of the molecule, including solubility and metabolic stability.
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of 1-(Isoxazol-5-yl)-N-methylmethanamine
Introduction: The Therapeutic Potential of Isoxazole Derivatives
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities.[1][2][3][4][5][6] Derivatives of isoxazole have demonstrated antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties, making them a focal point for drug discovery and development.[2][3][4][5][6][7][8] The compound of interest, 1-(Isoxazol-5-yl)-N-methylmethanamine, belongs to this versatile class. Given the established antimicrobial potential of isoxazole derivatives, a thorough in vitro evaluation of this specific compound against a panel of clinically relevant bacteria and fungi is a critical step in assessing its therapeutic promise.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust antimicrobial and antifungal assays for this compound. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity, reproducibility, and comparability across different laboratories.[9][10][11][12][13][14][15]
I. Preliminary Considerations and Material Preparation
Before initiating any of the following assays, proper preparation of the test compound, microbial cultures, and media is paramount.
Compound Handling and Stock Solution Preparation
-
Compound Information:
-
Solubility Testing: The solubility of this compound must be determined in appropriate solvents (e.g., water, dimethyl sulfoxide (DMSO), ethanol) to prepare a high-concentration stock solution. The final concentration of the solvent in the assay medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial effects.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as determined by stability studies.
-
Microbial Strains and Culture Conditions
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal strains (yeasts): Candida albicans (e.g., ATCC 90028), Cryptococcus neoformans (e.g., ATCC 208821)
-
Fungal strains (molds): Aspergillus fumigatus (e.g., ATCC 204305)
All microbial strains should be obtained from a reputable culture collection (e.g., ATCC). Cultures should be maintained and prepared according to the supplier's recommendations and established laboratory protocols.
Media Preparation
The choice of culture media is critical for obtaining reliable and reproducible results. The following are recommended:
-
For bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
For fungi: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to pH 7.0 for broth-based assays. Sabouraud Dextrose Agar (SDA) for solid media.
All media must be prepared and sterilized according to the manufacturer's instructions.
II. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19][20] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[15][20]
Broth Microdilution Assay Workflow
Caption: Workflow for the broth microdilution assay.
Detailed Protocol for Broth Microdilution
-
Plate Preparation:
-
Dispense 50 µL of sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours for bacteria, 24-48 hours for yeasts), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plates under the following conditions:
-
Bacteria: 35 ± 2°C for 16-20 hours in ambient air.
-
Yeasts: 35 ± 2°C for 24-48 hours in ambient air.
-
Molds: 35 ± 2°C for 48-72 hours in ambient air.
-
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth. A reading mirror or a plate reader can aid in this determination. For fungi, especially with azoles, a significant reduction in growth (e.g., 50%) may be used as the endpoint.[21]
-
Example MIC Data Presentation
| Microorganism | ATCC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 16 - 32 |
| Escherichia coli | 25922 | 32 - 64 |
| Pseudomonas aeruginosa | 27853 | >128 |
| Candida albicans | 90028 | 8 - 16 |
| Aspergillus fumigatus | 204305 | 16 - 32 |
III. Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[18] It is particularly useful for initial screening.
Disk Diffusion Assay Workflow
Caption: Workflow for the disk diffusion assay.
Detailed Protocol for Disk Diffusion
-
Disk Preparation:
-
Prepare a solution of this compound at a known concentration.
-
Apply a specific volume (e.g., 10 µL) of this solution onto sterile blank paper disks (6 mm diameter) and allow them to dry completely in a sterile environment.
-
-
Inoculum and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Application and Incubation:
-
Within 15 minutes of inoculation, place the impregnated disks firmly onto the agar surface.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires correlation with MIC data, which is beyond the scope of this initial screening.
-
Example Zone Diameter Data Presentation
| Microorganism | ATCC Strain | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 30 | 18 |
| Escherichia coli | 25922 | 30 | 14 |
| Pseudomonas aeruginosa | 27853 | 30 | 0 |
IV. Time-Kill Kinetic Assay
Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills the organism) or bacteriostatic (inhibits its growth).[22] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Time-Kill Assay Workflow
Caption: Workflow for the time-kill kinetic assay.
Detailed Protocol for Time-Kill Assay
-
Assay Setup:
-
Prepare tubes containing the appropriate broth and this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC for the test organism. Include a growth control tube without the compound.
-
Prepare a standardized inoculum as previously described and dilute it to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in each tube.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35 ± 2°C, preferably with agitation to ensure aeration and contact between the compound and the microorganisms.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates until colonies are visible (24-48 hours).
-
Count the colonies on plates containing 30-300 colonies to determine the CFU/mL at each time point. It is crucial to validate that drug carryover does not affect colony growth on the agar plates.[22][23]
-
-
Data Analysis:
-
Calculate the log10 CFU/mL for each time point and concentration.
-
Plot the mean log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
V. Data Interpretation and Troubleshooting
-
MIC: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher potency.
-
Disk Diffusion: The size of the inhibition zone is generally proportional to the susceptibility of the organism and the diffusion rate of the compound in the agar.
-
Time-Kill Assay:
-
Bactericidal/Fungicidal Activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Bacteriostatic/Fungistatic Activity: A <3-log10 reduction in CFU/mL and inhibition of growth compared to the control.
-
-
Troubleshooting: Inconsistent results can arise from errors in inoculum preparation, improper incubation conditions, or contamination. Always include appropriate quality control strains with known susceptibility profiles to validate the assay performance.
VI. Conclusion
The protocols detailed in these application notes provide a standardized framework for the initial antimicrobial and antifungal evaluation of this compound. By adhering to these methodologies, researchers can generate reliable and reproducible data that will be crucial for the continued development and potential clinical application of this and other novel isoxazole derivatives.
References
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Vashisht, R., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]
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- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00091-19.
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MI - Microbiology. Broth Microdilution. Available at: [Link]
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- Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212.
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- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
- Rex, J. H., et al. (1993). Antifungal susceptibility testing. Clinical Microbiology Reviews, 6(4), 367-381.
- CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis.
- Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266.
- Schwalbe, R., & Moore, L. S. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Lewis, R. E., et al. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 57(7), 3414-3416.
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 9th ed.
- Klepser, M. E., et al. (1997). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Antimicrobial Agents and Chemotherapy, 41(12), 2502-2508.
- Al-Burtomani, S. K. S., et al. (2020). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi, 6(4), 226.
- Al-Mousawi, S. M., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(17), 5293.
- Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 100(1), 100808.
- Zarei, M., et al. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(1), 543-548.
- Al-Mousawi, S. M., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(17), 5293.
- Goud, B. S., et al. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 29(14), 3326.
- Kumar, G. V., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. ACS Omega, 7(12), 10452-10463.
- Kumar, G. V., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Indian Journal of Chemistry - Section B, 60B(8), 1137-1145.
- Dołowy, M., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(19), 3549.
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Application Notes & Protocols: Strategic Development of Novel Analogs from 1-(Isoxazol-5-yl)-N-methylmethanamine
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel chemical entities derived from the 1-(isoxazol-5-yl)-N-methylmethanamine scaffold. The isoxazole motif is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This guide outlines an integrated workflow, from initial computational design and library synthesis to robust analytical characterization and targeted biological screening, with a focus on developing potential modulators of neurological targets.
Introduction: The Isoxazole Scaffold as a Foundation for Discovery
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in numerous FDA-approved therapeutics.[2][4] The parent scaffold, this compound, presents a synthetically tractable starting point for analog development. Notably, the broader class of isoxazole-containing molecules has shown significant potential as cognitive enhancers and neuroprotective agents, particularly through the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] AMPA receptors are critical for mediating fast synaptic transmission in the central nervous system, and their potentiation is a promising therapeutic strategy for cognitive disorders.[7][8]
This guide provides a systematic approach to explore the chemical space around this core structure, aiming to generate novel analogs with enhanced potency, selectivity, and drug-like properties.
Part 1: Rational Analog Design and In Silico Strategy
A successful drug discovery campaign begins with a rational design strategy that maximizes the probability of identifying active compounds. This involves a synergistic combination of structure-activity relationship (SAR) principles and computer-aided drug design (CADD).[9]
Core Principles of Structure-Activity Relationship (SAR) Exploration
SAR studies investigate how specific structural modifications to a parent molecule influence its biological activity.[10][11] For the this compound scaffold, we propose a systematic exploration of three key regions:
-
The Isoxazole C-3 Position: This position is a prime vector for introducing diversity. Attaching various substituted aryl or heteroaryl rings can profoundly impact target engagement through new hydrophobic, hydrogen bonding, or pi-stacking interactions. For instance, adding a fluorophenyl group has been explored in related structures.[12]
-
The N-Methylmethanamine Side Chain: Modifications here can influence potency, selectivity, and pharmacokinetic properties. Exploration can include N-alkylation (ethyl, propyl), cyclization (pyrrolidine, piperidine), or replacement of the methyl group to modulate basicity and steric bulk.
-
The Isoxazole Ring Itself: While less common, substitution on the C-4 position of the isoxazole ring can be explored to fine-tune electronic properties and vectorially orient other substituents.
In Silico (Computer-Aided) Drug Design (CADD) Workflow
CADD accelerates the design-test-optimize cycle by prioritizing compounds for synthesis.[13][14] It allows for the rapid, virtual screening of large numbers of hypothetical structures, saving significant time and resources.[15]
The workflow can be divided into two main approaches, depending on the availability of target information:
-
Ligand-Based Drug Design (LBDD): Used when the 3D structure of the biological target is unknown. It relies on the knowledge of other active molecules to build a pharmacophore model—a 3D map of the essential features required for activity.[14]
-
Structure-Based Drug Design (SBDD): Employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available. This allows for molecular docking, a simulation that predicts the preferred binding pose and affinity of a ligand to the target's active site.[9][15]
Caption: In Silico workflow for prioritizing analog synthesis.
Part 2: Parallel Synthesis and Compound Characterization
To efficiently explore the designed SAR, a parallel synthesis approach is indispensable. It enables the rapid generation of a focused library of compounds, accelerating the identification of initial hits.[16][17][18]
Parallel Synthesis Workflow
Parallel synthesis involves conducting multiple, separate reactions simultaneously in an array format (e.g., a 96-well plate).[19] This strategy ensures that each final compound is spatially encoded, simplifying identity tracking and biological screening.[16]
Caption: Workflow for parallel library synthesis.
Protocol 1: General Synthesis of 1-(3-Aryl-isoxazol-5-yl)-N-methylmethanamine Analogs
This protocol outlines a robust method for synthesizing the isoxazole core via a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.[20]
Reaction Scheme:
-
Oxime Formation: Ar-CHO + NH₂OH·HCl --(Base)--> Ar-CH=NOH
-
Nitrile Oxide Formation & Cycloaddition: Ar-CH=NOH + Propargyl Alcohol --(Oxidant)--> (3-Aryl-isoxazol-5-yl)methanol
-
Activation & Amination: (3-Aryl-isoxazol-5-yl)methanol --(1. SOCl₂ 2. MeNH₂)--> 1-(3-Aryl-isoxazol-5-yl)-N-methylmethanamine
Protocol 2: Detailed Synthesis of a Representative Analog: 1-(3-(4-fluorophenyl)isoxazol-5-yl)-N-methylmethanamine
Causality: This protocol provides specific, actionable steps. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.[21] Sodium hypochlorite serves as a common, effective oxidant to generate the nitrile oxide intermediate in situ for the cycloaddition. Thionyl chloride converts the primary alcohol to a more reactive alkyl chloride, facilitating nucleophilic substitution by methylamine.
-
Step A: Synthesis of 4-fluorobenzaldehyde oxime.
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).
-
Stir the mixture at room temperature for 12 hours. Monitor completion by TLC.
-
Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime, which can often be used without further purification.
-
-
Step B: Synthesis of (3-(4-fluorophenyl)isoxazol-5-yl)methanol.
-
Dissolve the 4-fluorobenzaldehyde oxime (1.0 eq) and propargyl alcohol (1.2 eq) in dichloromethane (DCM, 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous sodium hypochlorite (NaOCl, ~10-15% solution, 1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Step C: Synthesis of 1-(3-(4-fluorophenyl)isoxazol-5-yl)-N-methylmethanamine.
-
Dissolve the (3-(4-fluorophenyl)isoxazol-5-yl)methanol (1.0 eq) in DCM (0.4 M) and cool to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude chloride intermediate in THF (0.4 M) and add a solution of methylamine (2.0 M in THF, 3.0 eq) at 0 °C.
-
Stir at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.
-
Protocol 3: Compound Characterization
Every newly synthesized compound must be rigorously characterized to confirm its structure and assess its purity.[22][23]
| Technique | Purpose | Expected Data for Representative Analog |
| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to aromatic protons, isoxazole C4-H, methylene (-CH₂-), and N-methyl (-CH₃) protons with appropriate chemical shifts and coupling constants.[24] |
| ¹³C NMR | Structural elucidation (carbon backbone) | Resonances for all unique carbon atoms in the molecule.[24] |
| HRMS | Molecular Weight Confirmation | The measured mass-to-charge ratio (m/z) should match the calculated exact mass of the molecular ion [M+H]⁺.[23] |
| HPLC | Purity Assessment | A single major peak, ideally >95% purity by area under the curve at a relevant wavelength (e.g., 254 nm).[24] |
Part 3: Biological Evaluation Cascade
Once a library of pure, characterized compounds is available, a tiered screening approach is used to identify promising candidates and elucidate their mechanism of action.
Target Rationale: AMPA Receptors
Given the structural precedents within the isoxazole class, AMPA receptors represent a high-priority target class for initial screening.[5][25] Positive allosteric modulators (PAMs) of AMPA receptors are sought for their potential to enhance cognition.[6]
Caption: Tiered screening cascade for biological evaluation.
Protocol 4: Primary High-Throughput Screen (HTS) - Receptor Binding Assay
Causality: This initial screen is designed to be rapid and cost-effective, quickly identifying compounds that physically interact with the target protein. It measures binding affinity (Ki), providing the first filter in the cascade.[26]
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human AMPA receptor subunit of interest (e.g., GluA2).
-
Assay Setup (96- or 384-well plate):
-
To each well, add the cell membrane preparation, a known radioligand that binds to the allosteric site (e.g., [³H]-CX614), and the test compound at a single, high concentration (e.g., 10 µM).
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4 °C) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition of radioligand binding for each test compound. Compounds showing significant inhibition (e.g., >50%) are considered "hits."
Protocol 5: Secondary Screen - Cell-Based Functional Assay (Calcium Imaging)
Causality: Hits from the binding assay must be tested for functional activity. This cell-based assay confirms that binding to the receptor translates into a measurable biological response—in this case, potentiation of glutamate-induced channel opening, detected by an influx of calcium.[27]
-
Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y) or iPSC-derived neurons expressing AMPA receptors into a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the "hit" compounds (at various concentrations to generate a dose-response curve) to the wells and incubate.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Agonist Stimulation: Inject a sub-maximal concentration of glutamate (the natural agonist) into the wells to activate the AMPA receptors.
-
Data Acquisition: Record the change in fluorescence intensity over time. An increase in the fluorescence signal corresponds to calcium influx.
-
Analysis: Analyze the dose-response data. A PAM will increase the fluorescence signal produced by the sub-maximal glutamate concentration. Calculate the EC₅₀ (the concentration of compound that produces 50% of its maximal effect) for each active compound.
Part 4: Data Interpretation and Lead Optimization
The final step is to synthesize the chemical and biological data to build a coherent SAR model.
SAR Analysis
The goal is to identify structural features that correlate with improved biological activity.
| Analog Modification (vs. Parent) | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Interpretation |
| Parent Scaffold | 5000 | >10000 | Low activity starting point. |
| C-3: 4-Fluorophenyl | 250 | 450 | Aromatic group at C-3 is crucial for activity. Halogen may form a key interaction. |
| C-3: 4-Methoxyphenyl | 400 | 800 | Electron-donating group is tolerated but less potent than fluoro. |
| C-3: 4-Trifluoromethylphenyl | 150 | 200 | Strong electron-withdrawing group enhances potency, suggesting a specific electronic requirement. |
| N-Alkyl: N-Ethyl | 300 | 500 | Slightly larger alkyl group is well-tolerated. |
| N-Alkyl: N,N-Dimethyl | 2000 | 3500 | Tertiary amine is detrimental, possibly due to steric hindrance or loss of a hydrogen bond donor. |
This table contains hypothetical data for illustrative purposes.
This analysis guides the next round of analog design. For example, the data above suggests that an electron-withdrawing group at the 4-position of the C-3 phenyl ring is beneficial, and a secondary amine is preferred over a tertiary one. This insight allows for a more focused, data-driven optimization process.[11]
Conclusion
The development of novel analogs from the this compound scaffold is a multifaceted but systematic process. By integrating rational, computer-aided design with efficient parallel synthesis and a robust biological screening cascade, research teams can effectively navigate the chemical space around this privileged core. This structured approach maximizes the potential for discovering novel lead compounds with therapeutic promise, particularly for challenging neurological disorders.
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- Benchchem. Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.
- University of Dundee. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021-05-19).
- MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- Chavan SS, et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- BLDpharm. 401647-20-9|this compound.
- PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024-01-28).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Isoxazol-5-yl)-N-methylmethanamine
Welcome to the technical support center for the synthesis of 1-(isoxazol-5-yl)-N-methylmethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important isoxazole derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate a successful and efficient synthesis.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the preparation of an isoxazole-5-carbaldehyde precursor, followed by a reductive amination with methylamine. This guide will address potential issues in both of these key stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is a two-step process:
-
Oxidation of (isoxazol-5-yl)methanol to isoxazole-5-carbaldehyde.
-
Reductive amination of the resulting aldehyde with methylamine using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent for the reductive amination step?
A2: Sodium triacetoxyborohydride is a mild and selective reducing agent. Its key advantage is that it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[1] It is also less sensitive to moisture compared to other borohydrides and can be used in a one-pot procedure.[2]
Q3: My final product, the amine, is difficult to purify by standard silica gel chromatography. Why is that and what can I do?
A3: The basic nature of the amine product leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column.[3][4] To mitigate this, you can:
-
Add a basic modifier, such as 0.5-2% triethylamine (TEA), to your eluent system to neutralize the acidic sites on the silica.[4]
-
Use an alternative stationary phase like amine-functionalized silica or basic alumina.[5]
-
Employ reversed-phase chromatography with a high pH mobile phase.[6]
Q4: Can the isoxazole ring be compromised during the synthesis?
A4: The isoxazole ring is generally stable under many synthetic conditions. However, it can be susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[7] Therefore, it is advisable to use mild bases during workup and purification and to avoid prolonged exposure to harsh basic environments.
Troubleshooting Guide: Synthesis of Isoxazole-5-carbaldehyde
The precursor, isoxazole-5-carbaldehyde, is commonly synthesized by the oxidation of (isoxazol-5-yl)methanol. A widely used method is the TEMPO-catalyzed oxidation.
Problem 1: Low or No Conversion of the Starting Alcohol
-
Possible Cause: Inactive catalyst or oxidant.
-
Explanation: The TEMPO radical and the co-oxidant (e.g., sodium hypochlorite or "bleach") can degrade over time.
-
Solution: Use a fresh, recently purchased bottle of TEMPO and a new, unopened bottle of bleach. Ensure the bleach is stored correctly.
-
-
Possible Cause: Incorrect pH of the reaction mixture.
-
Explanation: The pH of the reaction is crucial for the catalytic cycle of TEMPO-mediated oxidations.
-
Solution: Maintain the pH of the reaction mixture between 9 and 10 using a bicarbonate buffer.
-
-
Possible Cause: Insufficient agitation in a biphasic system.
-
Explanation: If using a biphasic system (e.g., dichloromethane/water), vigorous stirring is essential for efficient phase transfer of the reactants.
-
Solution: Ensure a high stirring rate to create a fine emulsion between the organic and aqueous layers.
-
Problem 2: Formation of Carboxylic Acid Byproduct
-
Possible Cause: Over-oxidation of the aldehyde.
-
Explanation: Prolonged reaction times or excess oxidant can lead to the further oxidation of the desired aldehyde to the corresponding carboxylic acid.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting alcohol is consumed, promptly quench the reaction and proceed with the workup. If the acid is the desired product, adding a phase-transfer catalyst can accelerate this second oxidation step.[8]
-
Problem 3: Chlorination of the Isoxazole Ring
-
Possible Cause: Side reaction with sodium hypochlorite.
Experimental Protocol: TEMPO-Catalyzed Oxidation of (Isoxazol-5-yl)methanol
-
Dissolve (isoxazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Add an aqueous solution of sodium bicarbonate (0.5 M) and a catalytic amount of potassium bromide (0.1 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add TEMPO (0.05 eq).
-
Slowly add sodium hypochlorite (1.1 eq, commercial bleach) dropwise, maintaining the internal temperature below 5 °C.
-
Stir vigorously at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isoxazole-5-carbaldehyde.
Troubleshooting Guide: Reductive Amination
Problem 1: Incomplete Reaction - Aldehyde Remains
-
Possible Cause: Insufficient reducing agent.
-
Explanation: Sodium triacetoxyborohydride is moisture-sensitive and can decompose if not handled under anhydrous conditions.
-
Solution: Use a fresh bottle of NaBH(OAc)₃ and ensure all solvents and reagents are anhydrous. Consider adding a slight excess (1.2-1.5 eq) of the reducing agent.
-
-
Possible Cause: Inefficient imine formation.
-
Explanation: The equilibrium between the aldehyde/amine and the imine might not favor the imine, especially with less reactive partners.
-
Solution:
-
Add a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture before adding the reducing agent to drive the imine formation equilibrium forward.
-
For less reactive aldehydes, the addition of a catalytic amount of a weak acid like acetic acid can facilitate imine formation.[9]
-
-
Problem 2: Formation of Tertiary Amine Byproduct (Over-alkylation)
-
Possible Cause: The newly formed secondary amine reacts with another molecule of the aldehyde.
-
Explanation: The product, a secondary amine, can be more nucleophilic than the starting methylamine and can compete in the reaction, leading to a tertiary amine impurity.
-
Solution:
-
Control the stoichiometry carefully. Use a slight excess of methylamine (1.1-1.2 eq) relative to the aldehyde.
-
Add the aldehyde slowly to a solution of the amine and the reducing agent to maintain a low concentration of the aldehyde throughout the reaction.
-
-
Problem 3: Formation of (Isoxazol-5-yl)methanol Byproduct
-
Possible Cause: Reduction of the aldehyde before imine formation.
-
Explanation: Although NaBH(OAc)₃ is selective for the iminium ion, under certain conditions (e.g., presence of protic solvents or strong acids), it can reduce the aldehyde.
-
Solution: Ensure the reaction is run in an appropriate aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2] Allow sufficient time for imine formation before adding the reducing agent if conducting a stepwise procedure.
-
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reductive Amination | ||
| Aldehyde:Amine Stoichiometry | 1 : 1.1-1.2 | Minimizes over-alkylation. |
| Reducing Agent | Sodium Triacetoxyborohydride | High selectivity for iminium ion over aldehyde.[1] |
| Reducing Agent Stoichiometry | 1.2 - 1.5 eq | Ensures complete reduction. |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Aprotic solvents that are compatible with NaBH(OAc)₃.[2] |
| Temperature | Room Temperature | Sufficient for most reductive aminations. |
| Additives (optional) | Acetic Acid (catalytic) | Catalyzes imine formation for less reactive substrates.[9] |
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting flowchart for reductive amination.
Detailed Experimental Protocols
Protocol 1: Reductive Amination of Isoxazole-5-carbaldehyde
-
To a solution of isoxazole-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add methylamine (1.1-1.2 eq, e.g., as a solution in THF or generated from the hydrochloride salt with a non-nucleophilic base like triethylamine).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with 1 M aqueous HCl (3x). The basic amine product will be protonated and move into the aqueous layer.
-
Combine the acidic aqueous extracts and wash with ethyl acetate to remove any neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is >10 to deprotonate the amine salt.
-
Extract the now basic aqueous solution with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified this compound.[10][11]
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (DCM). Start with 100% DCM and gradually increase the methanol concentration (e.g., 0-10% methanol).
-
Additive: Add 0.5-1% triethylamine (TEA) to the eluent mixture to prevent peak tailing.[4]
-
Procedure:
-
Prepare the column with silica gel slurried in the initial eluent.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute with the prepared gradient, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, the product can be co-evaporated with a suitable solvent like DCM several times.
-
References
-
Coutts, S. J., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(18), 7731–7739. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Biotage. (2023). Is there an easy way to purify organic amines?[Link]
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Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
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Baxter, E. W., et al. (2015). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Supporting Information. [Link]
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Rhodium.ws. (n.d.). Impurities in MDMA synthesized by Al/Hg Reductive Amination. [Link]
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ResearchGate. (2018). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]
-
Park, H. J., et al. (2019). Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph–mass spectrometry. Food Science and Animal Resources, 39(6), 941–951. [Link]
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Abdel-Magid, A. F., & Carson, K. G. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
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Wikipedia. (n.d.). Acid–base extraction. [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
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ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]
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Mirzaei, J., et al. (2008). Facile Synthesis of Isoxazole 4- and 5-Carbaldehydes and Their Conversion to Isoxazolyl-1,4-dihydropyridines. ResearchGate. [Link]
-
Shen, Z., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(17), 5321. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2006). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Galan, M. C., et al. (2013). TEMPO-Mediated Oxidations. Organic Reactions. [Link]
- Google Patents. (1981).
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The Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]
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Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]
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ResearchGate. (2007). pH and temperature stability of the isoxazole ring in leflunomide.... [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Myers, A. G. (n.d.). Chem 115. [Link]
-
Stahl, S. S., et al. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(24), 7514–7517. [Link]
-
The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
ACG Publications. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. [Link]
-
ACS Publications. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Stahl, S. S., et al. (2012). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 134(28), 11659–11668. [Link]
-
Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
YouTube. (2019). synthesis of isoxazoles. [Link]
-
ACS Publications. (1980). Sodium borohydride reactions under phase-transfer conditions: reduction of azides to amines. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1-(Isoxazol-5-yl)-N-methylmethanamine
Welcome to the dedicated technical support resource for the synthesis and optimization of 1-(Isoxazol-5-yl)-N-methylmethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
The synthesis of this compound, while conceptually straightforward, often involves a critical reductive amination step that is sensitive to various parameters. This guide provides a structured approach to navigating these challenges in a question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare this compound?
The most common and efficient method is a two-stage process: first, the synthesis of the key intermediate, isoxazole-5-carbaldehyde, followed by its conversion to the target amine via reductive amination.[1]
-
Isoxazole Ring Formation: The isoxazole core can be constructed through several established methods, most notably the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] Alternatively, the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine is a widely used approach.[2][4]
-
Reductive Amination: This is the cornerstone of the final step, where isoxazole-5-carbaldehyde is reacted with methylamine in the presence of a selective reducing agent to form the desired secondary amine.[5][6] This one-pot process is favored for its efficiency and good yields when optimized.[7]
Below is a general workflow diagram for the synthesis.
Caption: General synthetic workflow for this compound.
Q2: Which reducing agent is best for the reductive amination of isoxazole-5-carbaldehyde?
The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal reagent should selectively reduce the intermediate imine/iminium ion much faster than it reduces the starting aldehyde.[8]
| Reducing Agent | Pros | Cons | Recommended For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective for imines over aldehydes. Tolerates a wide range of functional groups.[9] No need for strict pH control. | More expensive, moisture sensitive. | First-line choice. Excellent for one-pot reactions where aldehyde and amine are mixed before reduction.[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions at mildly acidic pH (4-5).[8] Stable in aqueous solutions. | Toxic (releases HCN at low pH). Requires careful pH monitoring. | Effective, but safety precautions are paramount. Use when precise pH control is feasible. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to isoxazol-5-ylmethanol as a byproduct.[8] Less selective. | A stepwise approach: form the imine first, remove water, then add NaBH₄.[9] Not ideal for one-pot synthesis. |
Expert Insight: For this specific substrate, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most robust and reliable choice. Its mild nature prevents unwanted reduction of the aldehyde and is less likely to affect the isoxazole ring, ensuring a cleaner reaction profile.[9]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Problem 1: Low or No Yield of the Final Product
A low yield is the most common issue. The cause often lies within the reductive amination step.
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(Isoxazol-5-yl)-N-methylmethanamine
Welcome to the technical support guide for the purification of 1-(Isoxazol-5-yl)-N-methylmethanamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile building block. The strategies outlined below are grounded in the fundamental physicochemical properties of secondary amines and isoxazole heterocycles.
I. Understanding the Molecule: Key Physicochemical Properties
Before attempting purification, it is crucial to understand the structural features of this compound that dictate its behavior.
-
Basic Secondary Amine: The N-methylmethanamine moiety is a secondary amine, making the molecule basic. This is the primary handle for purification strategies like acid-base extraction and influences its interaction with chromatographic stationary phases.
-
Aromatic Isoxazole Ring: The isoxazole ring is an aromatic heterocycle. While generally stable, the N-O bond can be susceptible to cleavage under certain conditions, particularly harsh pH or reductive environments.[1][2] Studies on related isoxazole-containing compounds show that the ring is generally stable in acidic to neutral conditions but can undergo base-catalyzed ring opening at elevated pH and temperature.[1]
-
Polarity: The combination of the polar amine group and the isoxazole ring makes the molecule moderately polar.
| Property | Expected Value/Characteristic | Implication for Purification |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid as a free base. The hydrochloride salt is expected to be a white to off-white solid.[3] | Physical state affects handling and choice of purification (e.g., distillation vs. crystallization). |
| Molecular Weight | 112.13 g/mol [4][5][6] | Low molecular weight suggests it may be volatile; consider this for solvent removal steps. |
| Solubility | The free base is expected to be soluble in organic solvents (DCM, MeOH, EtOAc). The protonated (salt) form should be water-soluble.[3] | This differential solubility is the basis for liquid-liquid extraction. |
| pKa (Conjugate Acid) | Estimated to be in the range of 9-11 (typical for secondary amines). | Critical for selecting pH for extractions and for predicting behavior in reversed-phase chromatography. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems researchers may encounter during the purification of this compound, presented in a question-and-answer format.
Question 1: "My compound is streaking badly or sticking to the silica gel column during normal-phase chromatography. How can I fix this?"
Answer: This is a classic issue when purifying basic amines on acidic silica gel.[7][8] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine, leading to poor peak shape (tailing/streaking) and low recovery.[7][8]
Solutions:
-
Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica.
-
Add a Competing Amine: Incorporate a small amount of a volatile amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) into your mobile phase (typically 0.1-1% v/v).[3][7] The TEA will preferentially bind to the acidic sites, allowing your target compound to elute cleanly.
-
Use Ammonia: For more polar amines, a mobile phase of Dichloromethane (DCM)/Methanol with a small percentage of ammonium hydroxide can be effective.[7] However, control is crucial, as too much can cause compounds to elute too quickly.[7]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, change the stationary phase.
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface, which is basic and masks the underlying acidic silanols.[7][9] This provides an excellent alternative for purifying basic compounds without mobile phase additives, simplifying solvent removal.[9]
-
Basic Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, and basic grades. Basic alumina can be an effective choice for purifying amines.
-
Question 2: "I'm seeing a new, more polar spot on my TLC plate after my work-up, and my yield is low. What could be happening?"
Answer: This could be due to the degradation of the isoxazole ring or oxidation of the amine.
Potential Causes & Solutions:
-
Base-Catalyzed Ring Opening: If your work-up involved strong basic conditions (e.g., concentrated NaOH) especially with heating, you may be cleaving the isoxazole ring.[1]
-
Solution: Use milder bases for your work-up, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions, and perform extractions at room temperature.[3]
-
-
Amine Oxidation: Secondary amines can be susceptible to air oxidation over time, forming N-oxides or other degradation products.[10]
-
Solution: Work efficiently and consider storing the crude material under an inert atmosphere (Nitrogen or Argon) if it will not be purified immediately.
-
Question 3: "My liquid-liquid extraction is not giving a clean separation. I'm losing my product to the aqueous layer or getting emulsions."
Answer: This typically relates to incorrect pH control or solvent choice.
Troubleshooting Steps:
-
Verify pH: To extract your amine into the aqueous layer as a salt, the pH must be sufficiently acidic. A good rule of thumb is to adjust the pH to be at least 2 units below the pKa of the amine's conjugate acid. For a typical secondary amine, a pH of 2-4 (using 1M HCl, for example) is effective.
-
Ensure Basicity for Back-Extraction: To recover your free base into an organic layer, the pH must be sufficiently basic. Adjust the aqueous layer to a pH of 12-14 (using 1-2M NaOH) to ensure the amine is fully deprotonated.
-
Break Emulsions: Emulsions often form when there are partially soluble impurities. Adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.[3]
-
Choose the Right Organic Solvent: Use a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether for extractions.[3]
III. Frequently Asked Questions (FAQs)
Q: What is the best all-around purification strategy for this compound after synthesis?
A: A combination of an acidic wash followed by flash chromatography is a robust approach.
-
Workflow:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., EtOAc or DCM).
-
Wash with a mild acid (e.g., 1M HCl) to extract the amine into the aqueous layer, leaving non-basic impurities behind.
-
Wash the organic layer again with water.
-
Combine the acidic aqueous layers, cool in an ice bath, and basify with NaOH or NaHCO₃ to pH >12.
-
Extract the free amine back into an organic solvent (DCM or EtOAc) multiple times.[3]
-
Combine the organic layers, dry with anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[3]
-
Purify the resulting crude product by flash chromatography on silica gel using a gradient of Hexane/EtOAc with 0.5% Triethylamine, or a more polar system like DCM/MeOH with 0.5% Triethylamine.[3][11]
-
Q: Can I purify this compound by crystallization?
A: Yes, particularly if you convert it to a salt. The free base is likely an oil, but its hydrochloride salt is expected to be a crystalline solid.[3][12]
-
Protocol for Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or dioxane dropwise while stirring.
-
The hydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[3] This not only purifies the compound but also provides a more stable and easier-to-handle solid form.
-
Q: Is reversed-phase chromatography a viable option?
A: Yes, reversed-phase (e.g., C18) chromatography can be very effective. For basic amines, it is best to use a mobile phase with a high pH to keep the amine in its neutral, more retentive form.[8]
-
Recommended Conditions: Use a mobile phase of Water/Acetonitrile or Water/Methanol containing a basic modifier like 0.1% triethylamine or ammonium hydroxide to maintain a pH of 8-10.[8] This increases retention and often leads to sharper peaks compared to unbuffered systems.[8]
Q: How do I monitor the purity of my final product?
A: A combination of techniques should be used:
-
TLC: Thin-Layer Chromatography is used for rapid, qualitative checks. Use a mobile phase similar to your column conditions and visualize with UV light and/or a potassium permanganate or ninhydrin stain (ninhydrin is specific for primary/secondary amines).[13]
-
NMR: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy will confirm the structure and identify any major impurities.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will provide an accurate mass and a quantitative assessment of purity (e.g., >95% by peak area).
IV. Visual Workflow and Logic Diagrams
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for selecting the appropriate purification technique based on the initial purity and nature of the impurities.
Caption: Decision workflow for purifying this compound.
V. References
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Amine purification. Science Forums. Available at: [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
purifying secondary amine. Sciencemadness Discussion Board. Available at: [Link]
-
Chromatographic methods for the study of amines from biological material. SciSpace. Available at: [Link]
-
1-(1,2-Oxazol-5-yl)methanamine. PubChem. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]
-
Amine workup. Reddit. Available at: [Link]
-
Troubleshooting Amine Unit Simulations. Campbell. Available at: [Link]
-
Isoxazole. Wikipedia. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Process for the purification of 3-amino-5-methylisoxazole. Google Patents. Available at:
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]
- 5. 401647-20-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:401647-20-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 12. This compound hydrochloride | 1187927-44-1 [chemicalbook.com]
- 13. reddit.com [reddit.com]
Improving yield and purity of 1-(Isoxazol-5-yl)-N-methylmethanamine
Welcome to the dedicated technical support resource for the synthesis and purification of 1-(Isoxazol-5-yl)-N-methylmethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable isoxazole-containing building block. Here, we address common challenges related to reaction yield and product purity through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Synthesis Troubleshooting Guide
The most common and efficient route to this compound is the reductive amination of isoxazole-5-carboxaldehyde with methylamine. This section addresses the typical hurdles encountered during this two-step, one-pot process.
Q: My reaction yield is consistently low or zero. What are the primary causes and how can I fix them?
A: Low or no product yield in a reductive amination sequence almost always points to one of three areas: inefficient imine formation, an inactive or unsuitable reducing agent, or improper solvent conditions.
-
Cause 1: Incomplete Imine Formation. The reaction's first step is the formation of an intermediate imine (or iminium ion) from the aldehyde and methylamine. This is a reversible equilibrium reaction that produces water. If water is not effectively removed or tolerated by the reducing agent, the equilibrium may not favor the imine, leading to a low concentration of the key intermediate for reduction.
-
Solution:
-
Increase Reaction Time: Allow the aldehyde and methylamine to stir together for a longer period (e.g., 2-4 hours) before introducing the reducing agent.[1]
-
Add a Dehydrating Agent: Incorporate an anhydrous drying agent like magnesium sulfate (MgSO₄) or molecular sieves into the imine formation step to sequester the water produced and drive the equilibrium forward.[1]
-
Check Amine Source: If using methylamine hydrochloride salt, ensure you are adding a non-nucleophilic base (like triethylamine or DIPEA) in a stoichiometric amount (1.1-1.5 equivalents) to liberate the free methylamine in situ.[1]
-
-
-
Cause 2: Inactive or Inappropriate Reducing Agent. The choice of reducing agent is critical. It must be powerful enough to reduce the imine but not the starting aldehyde. Its activity can also degrade with improper storage.
-
Solution:
-
Use a Fresh Reducing Agent: Hydride reagents, especially sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), can degrade upon exposure to moisture. Always use a freshly opened bottle or a properly stored reagent.[1]
-
Select the Right Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce most aldehydes. Sodium borohydride (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde, especially at neutral or acidic pH.
-
-
-
Cause 3: Unsuitable Solvent. The solvent must be anhydrous and inert to the reaction conditions.
-
Solution: Ensure your solvent (commonly Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is anhydrous. Using a freshly opened bottle of solvent or drying it over a suitable agent is recommended.[1]
-
Q: My TLC plate shows multiple byproducts. What are they and how can I prevent them?
A: The formation of multiple byproducts typically arises from over-alkylation of the amine, side reactions involving the isoxazole ring, or impurities in the starting materials.
-
Byproduct 1: Over-alkylation (Tertiary Amine Formation). The desired secondary amine product can sometimes react with another molecule of the starting aldehyde to form a tertiary amine, especially if reaction conditions are not well-controlled.
-
Prevention:
-
Control Stoichiometry: Avoid a large excess of the aldehyde. Using a slight excess of methylamine (1.1-1.5 equivalents) can help minimize this side reaction.[1]
-
Use a Milder Reducing Agent: Stronger reducing agents can sometimes promote further reactions. NaBH(OAc)₃ is generally well-behaved in this regard.[1]
-
-
-
Byproduct 2: Isoxazole Ring Instability. The N-O bond in the isoxazole ring is its most vulnerable point and can cleave under certain conditions.[2][3]
-
Prevention:
-
Maintain Mild Conditions: Avoid excessively high temperatures or strongly basic conditions during workup, as these can promote hydrolytic ring opening.[2] The isoxazole ring is generally stable under the mild, often slightly acidic conditions of reductive amination.
-
Protect from UV Light: Isoxazole rings can rearrange to oxazoles when exposed to UV radiation.[4] While not typically an issue in a standard laboratory flask, it is good practice to protect the reaction from direct, strong light.
-
-
Optimized Reaction Parameters (Reductive Amination)
| Parameter | Recommended Value | Rationale |
| Isoxazole-5-carboxaldehyde | 1.0 eq | Limiting reagent. |
| Methylamine | 1.1 - 1.5 eq | Slight excess to favor imine formation and minimize over-alkylation.[1] |
| Reducing Agent (NaBH(OAc)₃) | 1.2 - 1.5 eq | Sufficient excess to ensure complete reduction of the imine.[1] |
| Solvent | Anhydrous DCM or DCE | Inert and allows for easy workup. |
| Temperature | Room Temperature | Sufficient for reaction; avoids thermal degradation. |
| Imine Formation Time | 1 - 4 hours | Allows equilibrium to be established before reduction.[1] |
| Reduction Time | 12 - 24 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS.[1] |
Part 2: Purification Clinic
A successful reaction is only half the battle. Isolating the target compound in high purity is crucial. This section provides solutions to common purification challenges.
Q: My product streaks severely during silica gel column chromatography. How can I achieve good separation?
A: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The strong interaction between the amine's lone pair of electrons and the acidic silanol groups on the silica surface causes poor peak shape and streaking.
-
Solution 1: Basic Modifier in Eluent. The most effective solution is to add a small amount of a basic modifier to your eluent system (e.g., Dichloromethane/Methanol).
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent.[1] The modifier will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an excellent option, though it is often more expensive and requires different solvent systems (e.g., Acetonitrile/Water).
-
Q: The purified product is a low-melting solid or a sticky oil, which is difficult to handle and weigh. What can I do?
A: The free base form of many amines can be oils or low-melting solids. Converting the product to a stable, crystalline salt is a standard and highly effective practice in pharmaceutical chemistry.[1]
-
Solution: Convert to a Hydrochloride (HCl) Salt. The HCl salt is typically a stable, free-flowing, crystalline solid that is much easier to handle, weigh accurately, and store. It also often exhibits improved solubility in aqueous or protic solvents.[1]
Protocol: Conversion to HCl Salt
-
Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or DCM).
-
With stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise.
-
The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.[1]
Part 3: Purity & Stability FAQs
Q: What are the expected physicochemical properties of this compound?
A:
-
Appearance: The free base is likely a colorless to pale yellow oil or a low-melting solid. The hydrochloride salt is expected to be a white to off-white crystalline solid.[1]
-
Solubility: The free base is generally soluble in organic solvents like methanol, DCM, and ethyl acetate. The HCl salt should have enhanced solubility in water and other polar protic solvents.[1][5]
-
Molecular Formula: C₅H₈N₂O[6]
-
Molecular Weight: 112.13 g/mol [6]
Q: How should I store the final product to ensure its stability?
A: Both the heterocyclic ring and the amine functional group dictate the storage requirements.
-
Storage Conditions: Store the compound, preferably as the HCl salt, in a tightly sealed container in a cool, dry place, and protected from light.[1][6] For long-term storage, keeping it at 2-8°C or frozen (-20°C) is recommended.[1][6] This minimizes potential degradation from atmospheric moisture and light-induced rearrangement of the isoxazole ring.[4]
Q: My NMR spectrum shows some unexpected peaks. What are the most common impurities to look for?
A: Besides the byproducts mentioned in the synthesis section, common process-related impurities can include:
-
Residual Solvents: Peaks corresponding to DCM, ethyl acetate, diethyl ether, or triethylamine from the purification.
-
Unreacted Starting Material: Isoxazole-5-carboxaldehyde may be present if the reaction did not go to completion.
-
Grease: Broad, rolling peaks from vacuum grease if the sample was not handled carefully.
Part 4: Protocols & Visual Guides
Experimental Workflow Diagram
This diagram outlines the complete process from starting materials to the final, purified salt.
Caption: Synthesis and Purification Workflow.
Troubleshooting Logic: Low Yield
This diagram provides a logical flow for diagnosing the cause of low reaction yields.
Caption: Troubleshooting Flowchart for Low Yield.
References
-
Wikipedia. Isoxazole. Available at: [Link]
-
PMC (NIH). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]
-
ResearchGate. Structure and stability of isoxazoline compounds | Request PDF. Available at: [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
BMC. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]
-
Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
HETEROCYCLES. ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H). Available at: [Link]
-
Indian Journal of Advances in Chemical Science. DOI 10.22607IJACS.2025.1301003.pdf. Available at: [Link]
-
The Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Available at: [Link]
-
Revues Scientifiques Marocaines. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
- Google Patents. US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
-
Googleapis.com. AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Available at: [Link]
-
ChemRxiv. Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Available at: [Link]
-
ResearchGate. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. This compound hydrochloride | 1187927-44-1 [chemicalbook.com]
- 6. 401647-20-9|this compound|BLD Pharm [bldpharm.com]
1-(Isoxazol-5-yl)-N-methylmethanamine stability and degradation issues
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Isoxazol-5-yl)-N-methylmethanamine. The stability and integrity of this compound are paramount for generating reproducible and reliable experimental data. This molecule's structure, featuring a potentially labile isoxazole ring and an oxidizable secondary amine, presents unique stability challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and understand potential degradation issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound in its solid and solution forms?
A1: For long-term storage, the solid (neat) compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidative degradation of the amine moiety.[1]
Solutions are significantly more susceptible to degradation and should ideally be prepared fresh before each experiment.[1] If short-term storage is unavoidable, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Always use amber vials or wrap containers in foil to protect from light.[1]
Q2: I am observing inconsistent results in my biological assays. Could this be related to compound stability?
A2: Yes, inconsistent biological or chemical activity is a primary indicator of compound degradation.[1] The two main points of failure in the this compound structure are the isoxazole ring and the N-methylmethanamine side chain. Degradation of either of these functional groups will result in a different chemical entity, likely with altered or diminished activity. If you suspect degradation, it is imperative to prepare a fresh stock solution from the solid compound and re-run the experiment.
Q3: What are the primary chemical degradation pathways for this molecule?
A3: The molecule is susceptible to three main degradation pathways:
-
Hydrolysis: The isoxazole ring is known to be labile, particularly under basic (alkaline) conditions, leading to ring-opening.[2][3] This process is also accelerated by increased temperature.[3]
-
Photodegradation: Exposure to UV light can induce a photochemical rearrangement of the isoxazole ring into a more stable oxazole isomer via a high-energy azirine intermediate.[4][5]
-
Oxidation: The secondary amine of the N-methylmethanamine side chain is susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, or other oxidizing agents present in the formulation.[6][7]
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
A4: Yes. Given the presence of a secondary amine, this compound is at risk for undergoing a Maillard reaction with reducing sugars (e.g., lactose, glucose) if used in a formulation.[8][9][10] This reaction can lead to the formation of brown-colored degradants and a loss of potency.[9] Therefore, careful selection of excipients is crucial to prevent such interactions.[8][10] Additionally, excipients that can generate peroxides or other oxidizing species may degrade the amine side chain.[11]
Section 2: Troubleshooting Guides & Diagnostic Protocols
This section provides structured workflows and detailed protocols to diagnose and manage stability issues.
Guide 1: Troubleshooting Unexpected Product Degradation
If you suspect your compound is degrading based on inconsistent results, loss of activity, or changes in appearance, follow this diagnostic workflow.
Caption: Workflow for diagnosing suspected compound degradation.
Guide 2: Protocol for a Basic Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[12][13] This information is critical for developing stability-indicating analytical methods.[12]
Objective
To intentionally degrade the compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal) to produce potential degradants for analytical method development. A target degradation of 5-20% is generally recommended to ensure that the primary degradants are formed without overly complex secondary degradation.
Materials
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol
-
Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like 50:50 acetonitrile/water. Prepare a control sample by diluting the stock solution to the target analytical concentration and store it at -20°C, protected from light.
-
Stress Conditions: Expose aliquots of the stock solution to the stress conditions outlined in the table below. Monitor the samples at appropriate time points (e.g., 2, 4, 8, 24 hours). If no degradation is observed at room temperature (RT), the temperature can be elevated (e.g., 50-70°C).[13]
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with the control, using a suitable stability-indicating HPLC method with UV and MS detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the retention times of new peaks (degradants), and use MS data to propose structures for the degradation products.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C - 80°C | 24 - 48 hours | Limited degradation expected, but possible |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (RT) | 4 - 24 hours | Isoxazole ring opening[3] |
| Oxidation | 3% H₂O₂ | RT | 8 - 24 hours | Oxidation of the amine side chain[14] |
| Thermal Stress | Heat (in oven) | 80°C | 48 hours | General thermal decomposition |
| Photostability | ICH Q1B light exposure | RT | Per guideline | Photolytic rearrangement of isoxazole ring[4] |
Section 3: Key Degradation Pathways & Mechanisms
An understanding of the chemical mechanisms behind degradation is crucial for rational drug design, formulation development, and troubleshooting.
Mechanism 1: Base-Catalyzed Hydrolysis of the Isoxazole Ring
The isoxazole ring is an electron-deficient heterocycle, and the C5 position (to which the methylmethanamine group is attached) is susceptible to nucleophilic attack. Under basic conditions, hydroxide ions can attack the ring, leading to N-O bond cleavage and ring opening. This is a well-documented instability for isoxazole-containing compounds.[2][3] A study on the drug Leflunomide, which also contains an isoxazole ring, showed significant decomposition at basic pH, with the rate increasing dramatically with temperature.[3]
Caption: Mechanism of base-catalyzed isoxazole ring opening.
Mechanism 2: Photolytic Rearrangement
Under UV irradiation (e.g., at 254 nm), the weak N-O bond in the isoxazole ring can cleave, leading to a rearrangement through a transient and highly reactive azirine intermediate.[4] This intermediate can then rearrange to form a more stable oxazole isomer.[4][15] This represents a significant transformation of the core scaffold and will almost certainly alter the compound's biological activity. This innate photoreactivity has been explored for use in photo-cross-linking studies.[5][16]
Mechanism 3: Oxidative Degradation of the Amine Side Chain
The N-methylmethanamine side chain is a secondary amine. The initial step in the oxidation of amines often involves the formation of an amine radical.[7] This radical can then undergo further reactions, leading to N-dealkylation or other breakdown products.[17] The process can be catalyzed by metal ions and is accelerated at higher temperatures.[6] The oxidative deamination of simple amines like methylamine is known to produce cytotoxic aldehydes, such as formaldehyde, and hydrogen peroxide.[18]
References
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction. National Library of Medicine. [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
-
Isoxazole. Wikipedia. [Link]
-
Construction of Isoxazole ring: An Overview. Nano Bio Letters. [Link]
-
Effects of pharmaceutical excipients on the chemical stability of therapeutic proteins in a parenteral formulation. Lund University Publications. [Link]
-
How Excipients Impact Drug Absorption, Stability, and Shelf Life. Ideal Cures. [Link]
-
Synthetic reactions using isoxazole compounds. HETEROCYCLES. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles. ResearchGate. [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. [Link]
-
Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. PubMed. [Link]
-
Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic. [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. [Link]
-
Oxidation of methylamine. ResearchGate. [Link]
-
Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, National Library of Medicine. [Link]
-
Forced Degradation Studies. Semantic Scholar. [Link]
-
1-(1,2-Oxazol-5-yl)methanamine. PubChem. [Link]
-
Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. PubMed. [Link]
-
Methanamine (methylamine); N-Methylmethanamine (dimethylamine). Solubility Data Series. [https://iupac.org/publications/sdsd/pdf/SDS-37- amines-in-org-liquids.pdf]([Link] amines-in-org-liquids.pdf)
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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Amines. National Council of Educational Research and Training (NCERT), India. [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
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Thermal Degradation Behavior of Flame Retardant Melamine Derivative Hyperbranched Polyimide with Different Terminal Groups. ResearchGate. [Link]
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Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. [Link]
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Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. ResearchGate. [Link]
-
Thermal stability of melamine formal-dehyde resins. ResearchGate. [Link]
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Technical Support Center: Navigating Solubility Challenges with 1-(Isoxazol-5-yl)-N-methylmethanamine
Welcome to the technical support guide for 1-(Isoxazol-5-yl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility-related issues encountered during in vitro and in vivo assays. This guide provides in-depth, experience-driven advice and practical protocols to ensure the reliability and reproducibility of your experimental results.
Understanding the Molecule: Physicochemical Properties
This compound is a small molecule featuring an isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen.[1][2][3] The physicochemical properties of isoxazole derivatives can vary significantly based on their substitution patterns, influencing their solubility.[4][5][6] While some isoxazoles are water-soluble, others can exhibit poor aqueous solubility, posing a challenge for consistent assay performance.[7]
Based on its structure, which includes a basic secondary amine, the solubility of this compound is expected to be pH-dependent. At lower pH values, the amine group will be protonated, increasing its polarity and likely enhancing its aqueous solubility. Conversely, at neutral or higher pH, the compound will be in its less soluble free base form.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C5H8N2O | [8][9] |
| Molecular Weight | 112.13 g/mol | [8][9] |
| CAS Number | 401647-20-9 | [8][9][10] |
| XLogP3 (similar structure) | -0.7 | [11] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound is cloudy, or I see precipitation after diluting it into my aqueous assay buffer. What's happening?
A1: Understanding and Addressing Precipitation
Precipitation upon dilution is a classic sign of a compound's poor aqueous solubility at the final assay concentration and pH. Your initial stock solution, likely prepared in a polar organic solvent like DMSO, can hold a high concentration of the compound. However, when this is diluted into an aqueous buffer, the organic solvent concentration drops dramatically, and the compound may crash out of solution if its solubility limit is exceeded.
Initial Steps:
-
Visual Inspection: Centrifuge a small aliquot of your diluted solution. A pellet confirms precipitation.
-
Concentration Check: Ensure your final assay concentration is not unnecessarily high. Determine the minimum effective concentration required for your experiment.
Q2: How can I systematically improve the solubility of this compound in my assay?
A2: A Multi-pronged Approach to Enhancing Solubility
There are several established methods to improve the solubility of compounds in aqueous solutions.[12] The choice of method depends on the specific requirements of your assay (e.g., cell-based vs. biochemical, tolerance to organic solvents).
Here is a decision-making workflow to guide your selection of a suitable solubilization strategy:
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Summary and Key Takeaways
Overcoming solubility issues is a critical step in ensuring the quality of your experimental data. For this compound, a systematic approach is recommended:
-
Characterize the Problem: Confirm that you are indeed facing a solubility issue.
-
Start Simple: For biochemical assays, pH adjustment is often the most straightforward solution.
-
Introduce Co-solvents Cautiously: If pH modification is not feasible or sufficient, explore the use of co-solvents, always validating their compatibility with your assay.
-
Consider Cyclodextrins for Sensitive Systems: For cell-based or in vivo experiments, cyclodextrins offer a powerful, less toxic alternative to organic solvents.
By understanding the underlying principles and following these structured troubleshooting guides, you can effectively address the solubility challenges associated with this compound and generate reliable, high-quality data.
References
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. Retrieved from [Link]
- Jacob, S., & Nair, A. B. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Drug Development Research, 79(5), 201–217.
-
Solubility of 5-[7-[2-chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole. (n.d.). Solubility of Things. Retrieved from [Link]
-
Solubility profiles of some isoxazolyl–naphthoquinone derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Solubility of Isoxazole. (n.d.). Solubility of Things. Retrieved from [Link]
-
Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. (2022). ResearchGate. Retrieved from [Link]
-
1-(1,2-Oxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]
-
Cyclodextrins and their applications in pharmaceutical and related fields. (2020). ScienceDirect. Retrieved from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. Retrieved from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH. Retrieved from [Link]
-
New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge. (2021, September 3). RSC Publishing. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (1991). ResearchGate. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2010). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2014). ResearchGate. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
-
Determination of the Effects of Surfactants and Cyclodextrins as Co-solvent on the Solubility of Poorly Water-Soluble Flavonoid Naringin. (2025, August 4). ResearchGate. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]
-
(1-(3-aminobenzo[d]isoxazol-5-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)(5-(2-(methylsulfonyl)phenyl)indolin-1-yl)methanone. (n.d.). PubChem. Retrieved from [Link]
-
Isoxazole, 5-phenyl-. (n.d.). PubChem - NIH. Retrieved from [Link]
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Preventing byproduct formation in 1-(Isoxazol-5-yl)-N-methylmethanamine synthesis
Welcome to the technical support center for the synthesis of 1-(Isoxazol-5-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our focus is on the common and efficient reductive amination pathway, with a special emphasis on preventing byproduct formation and overcoming common experimental hurdles.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the reductive amination of isoxazole-5-carbaldehyde with methylamine. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired secondary amine is a frequent issue. The underlying cause can often be traced back to one of several key reaction parameters.
-
Possible Cause 1: Incomplete Imine Formation. The first step of reductive amination is the formation of an imine from the aldehyde and the amine. This is a reversible reaction, and if the equilibrium is not shifted towards the imine, the subsequent reduction will not proceed efficiently.
-
Solution:
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Acetic acid is a common additive for this purpose[1][2].
-
Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. While not always necessary for one-pot reductive aminations, if yields are consistently low, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by TLC or NMR if a two-step procedure is being considered[1].
-
-
-
Possible Cause 2: Inactive Reducing Agent. Hydride reducing agents can degrade upon exposure to moisture and air.
-
Solution:
-
Use a Fresh Bottle: Always use a freshly opened or properly stored bottle of the reducing agent.
-
Appropriate Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the preferred reagents for one-pot reductive aminations due to their mildness and selectivity for the iminium ion over the aldehyde[3][4][5]. Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde, leading to the formation of (isoxazol-5-yl)methanol as a byproduct[3].
-
-
-
Possible Cause 3: Unsuitable Solvent. The choice of solvent can impact the solubility of reactants and the reaction rate.
Problem 2: Presence of Significant Byproducts
The formation of byproducts is a major challenge in this synthesis. Below are the most common impurities and strategies to mitigate their formation.
-
Byproduct 1: Over-alkylation (Tertiary Amine Formation). The desired secondary amine product can react further with the starting aldehyde to form a tertiary amine, bis((isoxazol-5-yl)methyl)methylamine.
-
Prevention Strategy:
-
Control Stoichiometry: Use a slight excess of methylamine (1.1-1.5 equivalents) relative to the isoxazole-5-carbaldehyde. This will favor the formation of the secondary amine.
-
Choice of Reducing Agent: As mentioned, milder reducing agents like NaBH(OAc)₃ are less likely to promote over-alkylation compared to stronger reagents like NaBH₄[1][3].
-
Slow Addition of Aldehyde: In some cases, slow addition of the aldehyde to the mixture of the amine and reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the chance of the secondary amine reacting with it.
-
-
-
Byproduct 2: Aldehyde Reduction ((Isoxazol-5-yl)methanol). If a non-selective reducing agent is used, or if the reaction conditions are not optimal, the starting aldehyde can be reduced to the corresponding alcohol.
-
Byproduct 3: Isoxazole Ring Opening Products. The isoxazole ring can be susceptible to cleavage under harsh conditions, although this is less common under the mild conditions of reductive amination[7].
-
Prevention Strategy:
-
Mild Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions. Most reductive aminations proceed efficiently at room temperature.
-
-
Problem 3: Difficulty in Product Purification
The basic nature of the amine product can lead to challenges during purification, particularly with column chromatography.
-
Issue: Product Streaking on Silica Gel Column. The basic amine can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.
-
Solution:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
-
Issue: Product is an Oil and Difficult to Handle. The free base of this compound may be an oil or a low-melting solid, which can be difficult to handle and weigh accurately.
-
Solution:
-
Salt Formation: Convert the purified free base to its hydrochloride salt. This is typically a stable, crystalline solid that is easier to handle. This can be achieved by dissolving the purified amine in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether or dioxane). The salt will usually precipitate and can be collected by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of isoxazole-5-carbaldehyde? A1: The optimal pH is typically in the weakly acidic range of 4-6. This can be achieved by adding a small amount of acetic acid to the reaction mixture. This pH is a compromise: it's acidic enough to catalyze imine formation but not so acidic as to fully protonate the amine, which would render it non-nucleophilic[1][2].
Q2: Can I use methylamine hydrochloride directly? A2: Yes, methylamine hydrochloride is a convenient and stable source of methylamine. However, you will need to add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free methylamine in situ. Use at least one equivalent of the base relative to the methylamine hydrochloride.
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine). The starting aldehyde is typically more nonpolar than the amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Q4: I see multiple spots on my TLC plate after the reaction. What could they be? A4: Besides the starting material and the desired product, other spots could correspond to the over-alkylation product (tertiary amine), the reduced aldehyde ((isoxazol-5-yl)methanol), or unreacted imine intermediate. Co-spotting with authentic samples, if available, can help with identification. Mass spectrometry of the crude reaction mixture can also be very informative.
Q5: What are the expected spectroscopic signatures for this compound? A5: While specific data for this exact compound is not readily available in the literature, based on analogous structures, you can expect the following:
-
¹H NMR: A singlet for the N-methyl group (around 2.3-2.5 ppm), a singlet for the methylene group (CH₂) adjacent to the nitrogen (around 3.6-3.8 ppm), and signals for the isoxazole ring protons. The proton on the nitrogen may appear as a broad singlet.
-
¹³C NMR: Resonances for the N-methyl carbon, the methylene carbon, and the carbons of the isoxazole ring.
-
Mass Spectrometry (ESI+): An [M+H]⁺ peak corresponding to the molecular weight of the product (C₅H₈N₂O, MW: 112.13).
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
Isoxazole-5-carbaldehyde
-
Methylamine (e.g., 40% solution in water or as methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of isoxazole-5-carbaldehyde (1.0 eq) in DCE or DCM (0.1-0.2 M), add methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.2 eq) as well.
-
Add acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Silica gel
-
Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
-
Triethylamine
Procedure:
-
Prepare a silica gel column using a suitable eluent system.
-
Add 0.5-1% triethylamine to the eluent to prevent streaking.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the prepared eluent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Main reaction and common byproduct pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommendation | Rationale | Reference |
| Reactant Ratio (Amine:Aldehyde) | 1.1:1 to 1.5:1 | Minimizes over-alkylation. | General Principle |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | High selectivity for iminium ions over carbonyls. | [1][4][5] |
| pH | 4-6 | Optimal for imine formation. | [1] |
| Temperature | Room Temperature | Sufficient for most reductive aminations; avoids potential side reactions. | General Principle |
| Purification Additive | 0.5-1% Triethylamine in eluent | Prevents streaking on silica gel. | General Principle |
References
- Smolecule. 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine.
- BenchChem.
- Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- Myers, J. W.
- BenchChem.
- Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central.
- Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- Wikipedia.
- Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bio-Byword Scientific Publishing. Construction of Isoxazole ring: An Overview.
- The Royal Society of Chemistry. Amine and N-(pyrimidin-2-yl)benzo[d]thiazo.
- Master Organic Chemistry.
- JoVE.
- BenchChem. Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
- Google Patents. Process for preparing isoxazole compounds.
- ACS Publications. The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction.
- ResearchGate.
- Google Patents. 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)
- Der Pharma Chemica.
- Google Patents.
- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
- Chemical Society Reviews (RSC Publishing). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis.
- Google Patents.
- ResearchGate. 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.
- BLDpharm. This compound.
- Bentham Science. Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole.
- The Royal Society of Chemistry.
- Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- Enamine. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- RSC Publishing. Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents.
- ResearchGate. Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles.
- University of Rochester.
- ACS Public
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- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. nanobioletters.com [nanobioletters.com]
Technical Support Center: Scaling the Synthesis of 1-(Isoxazol-5-yl)-N-methylmethanamine
Answering the user's request.
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(Isoxazol-5-yl)-N-methylmethanamine. Our focus is on providing practical, field-tested insights into the most common synthetic route—reductive amination—and addressing the specific challenges encountered during reaction optimization and scale-up.
Part 1: Core Synthesis Protocol & Workflow
The most reliable and scalable method for preparing this compound is the one-pot reductive amination of isoxazole-5-carbaldehyde with methylamine. This process is efficient, generally high-yielding, and avoids the common issue of over-alkylation often seen with other methods.[1] The reaction proceeds in two key stages within the same pot: (1) the formation of an intermediate imine, and (2) the in-situ reduction of this imine to the target secondary amine.[2]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (1-5 g) and can be adapted for larger scales with appropriate safety and engineering controls.
Materials:
-
Isoxazole-5-carbaldehyde
-
Methylamine (2.0 M solution in THF is recommended)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Triethylamine (for chromatography)
-
Hydrochloric acid (1.0 M in diethyl ether, for salt formation)
Procedure:
-
Imine Formation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add isoxazole-5-carbaldehyde (1.0 eq). Dissolve it in anhydrous DCM (to a concentration of approx. 0.1 M). To this solution, add methylamine solution (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.[3]
-
Reduction: To the stirring solution containing the presumed imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: The addition may be mildly exothermic. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed.[3]
-
Work-up: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).[3]
-
Purification (Free Base): Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product, which is often a pale yellow oil. Purify the crude material by flash column chromatography on silica gel.
-
Pro-Tip: To prevent the basic amine product from streaking on the acidic silica gel, use an eluent system containing a small amount of triethylamine (e.g., 0.5-1% v/v in a gradient of methanol in dichloromethane).[3]
-
-
Salt Formation (Optional but Recommended): The free base is often an oil, which can be difficult to handle and store.[3] Converting it to a hydrochloride salt yields a stable, crystalline solid.[3] Dissolve the purified free base in a minimal amount of diethyl ether. Add a 1.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Reagent Stoichiometry and Conditions
| Parameter | Recommended Value | Rationale & Causality |
| Methylamine | 1.1 - 1.5 eq | A slight excess drives the imine formation equilibrium forward. A large excess can complicate purification. |
| Reducing Agent | 1.2 - 1.5 eq | Ensures complete reduction of the imine intermediate. Excess is quenched during work-up. |
| Solvent | Anhydrous DCM/DCE | Aprotic solvents are required as protic solvents (like methanol) can react with the reducing agent. Must be anhydrous to prevent hydrolysis of the imine.[3] |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating. Exothermic addition of the reducing agent should be controlled, especially on a larger scale. |
| Reaction Time | 12 - 24 hours | Sufficient time for both imine formation and subsequent reduction. Monitor by TLC/LC-MS for completion. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is reductive amination preferred over direct alkylation of methylamine? A1: Direct alkylation of methylamine with a hypothetical 5-(halomethyl)isoxazole is difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a highly controlled, one-pot process that cleanly provides the desired secondary amine with minimal risk of over-alkylation, especially when using a selective reducing agent.[1]
Q2: Which reducing agent is best for this synthesis? A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is significantly slower to reduce the starting aldehyde.[2][4] This selectivity minimizes the formation of the isoxazol-5-ylmethanol byproduct. While other agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting aldehyde, lowering the yield.[1] If using NaBH₄, it is critical to allow sufficient time for imine formation before adding the reductant.[5]
Q3: My product is a sticky oil. How can I make it easier to handle? A3: The free base form of this compound is expected to be an oil or a low-melting solid.[3] For improved stability, ease of handling, and weighing, it is highly recommended to convert it to its hydrochloride salt, which is typically a stable, crystalline solid.[3] The protocol for this is detailed above.
Q4: What are the expected analytical characteristics of the final product? A4: For the hydrochloride salt:
-
Appearance: White to off-white crystalline solid.[3]
-
Mass Spec (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₅H₉N₂O⁺.
-
¹H NMR: Expect signals for the N-methyl group (singlet, ~2.5-3.0 ppm), the methylene bridge (singlet, ~4.0-4.5 ppm), and the isoxazole ring protons (two doublets, ~6.5-8.5 ppm). The N-H proton may appear as a broad signal.
-
Solubility: The hydrochloride salt should have good solubility in water and polar protic solvents like methanol.[3]
Part 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has stalled, or my final yield is very low. What are the likely causes?
A: This is a common issue that can usually be traced to one of three areas: imine formation, the reducing agent, or reaction conditions.
-
Possible Cause 1: Incomplete Imine Formation. The equilibrium between the aldehyde/amine and the imine must be established before reduction can occur efficiently.
-
Solution: Ensure you are stirring the aldehyde and methylamine together for at least 1-2 hours before adding the reducing agent. For particularly stubborn reactions, adding a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium toward the imine.[3]
-
-
Possible Cause 2: Inactive Reducing Agent. Sodium triacetoxyborohydride and other borohydride reagents are sensitive to moisture and can degrade over time.
-
Solution: Use a freshly opened bottle of the reducing agent. Ensure it has been stored in a desiccator and handled under an inert atmosphere to minimize exposure to air and moisture.[3]
-
-
Possible Cause 3: Incorrect pH. The reaction is sensitive to pH. Conditions that are too acidic will protonate the methylamine, rendering it non-nucleophilic. Conditions that are too basic will prevent the formation of the necessary iminium ion intermediate.[4]
-
Solution: The reaction generally proceeds well without pH adjustment. However, if using methylamine hydrochloride salt, you must add a non-nucleophilic base (like triethylamine) to liberate the free amine first.[3]
-
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Formation of Significant Byproducts
Q: My crude product shows multiple spots on TLC/LC-MS. What are these impurities?
A: The main byproducts in this reaction are typically the alcohol from aldehyde reduction or the tertiary amine from over-alkylation.
-
Possible Cause 1: Reduction of Starting Aldehyde. This occurs when the reducing agent reacts with the isoxazole-5-carbaldehyde before it can form an imine.
-
Solution: This is most common when using a less selective reducing agent like NaBH₄.[1] The best solution is to switch to the milder NaBH(OAc)₃. If you must use NaBH₄, ensure the imine has fully formed by stirring the aldehyde and amine for an extended period (2-3 hours) before adding the NaBH₄ slowly at a low temperature (0 °C).[5]
-
-
Possible Cause 2: Over-alkylation. The desired secondary amine product can, in theory, react with another molecule of the aldehyde to form a tertiary amine.
-
Solution: This side reaction is minimized by using NaBH(OAc)₃.[4] Additionally, avoid a large excess of the aldehyde. Using the stoichiometry described in the protocol (slight excess of amine) favors the formation of the desired secondary amine.
-
Problem 3: Difficulty in Product Purification
Q: I'm having trouble purifying my product by column chromatography.
A: Amines are notoriously tricky to purify on silica gel due to their basicity.
-
Problem: Product is streaking/tailing on the column. The basic nitrogen atom of your product interacts strongly with the acidic silanol groups on the surface of the silica gel.[3]
-
Solution: Add a small amount of a basic modifier to your eluent. 0.5-1% triethylamine is standard and highly effective at masking the acidic sites on the silica, resulting in sharp, well-defined peaks.[3]
-
-
Problem: Co-elution of impurities. If the byproduct alcohol is present, it may have a similar polarity to your desired amine.
-
Solution: First, optimize the reaction to prevent the byproduct's formation. If it is already present, very careful selection of the eluent system is required. Sometimes, converting the crude mixture to the HCl salts can alter the relative polarities enough to allow for separation, followed by neutralization of the desired fractions.
-
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Retrieved from [Link]
-
PubMed Central (PMC). (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]
-
SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
ScienceDirect. (2021). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Tetrahedron. Retrieved from [Link]
-
PubMed Central (PMC). (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
Sources
Technical Support Center: Analytical Methods for 1-(Isoxazol-5-yl)-N-methylmethanamine
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during the analysis of impurities in 1-(Isoxazol-5-yl)-N-methylmethanamine. The methodologies described are grounded in established scientific principles and regulatory expectations to ensure data integrity and trustworthiness.
Frequently Asked Questions (FAQs)
Section 1: Foundational Method Development
Q1: What is the most suitable primary analytical technique for detecting and quantifying impurities in this compound?
A1: The primary and most robust technique is High-Performance Liquid Chromatography (HPLC) , typically coupled with Ultraviolet (UV) detection. Here’s the rationale:
-
Applicability: this compound possesses a UV-active isoxazole ring, making it and its structurally related impurities readily detectable by UV.
-
Versatility: HPLC, particularly Reverse-Phase (RP-HPLC), is exceptionally versatile for separating a wide range of organic molecules based on polarity. This is crucial as potential impurities can have varied structures, from unreacted starting materials to degradation products.
-
Regulatory Acceptance: HPLC is the workhorse of the pharmaceutical industry for purity analysis and is universally accepted by regulatory bodies.[1]
While Gas Chromatography (GC) could be used for volatile impurities, HPLC is generally preferred due to the compound's polarity and to avoid potential thermal degradation. For unambiguous identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the definitive approach.[2][3]
Q2: I'm starting my method development. Can you provide a robust starting point for an HPLC protocol?
A2: Certainly. The following protocol is a well-reasoned starting point designed to provide good initial separation for this compound and its potential impurities. The key is the use of a C18 column and a buffered mobile phase to ensure good peak shape for the basic amine analyte.
Experimental Protocol: Initial HPLC Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the secondary amine, reducing peak tailing by minimizing interaction with residual silanols on the column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Elution | 5% B to 95% B over 20 min | A broad gradient is essential in early development to elute both polar and non-polar impurities. |
| Hold at 95% B for 5 min | Ensures all highly retained components are eluted from the column. | |
| Return to 5% B over 1 min | Prepares the column for the next injection. | |
| Equilibrate at 5% B for 4 min | Critical for reproducible retention times. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent selectivity and retention times. |
| UV Detection | 254 nm | A common starting wavelength for aromatic/heterocyclic systems. A full UV-Vis spectrum should be run to determine the optimal wavelength (λmax). |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Q3: What are the likely impurities I should be looking for?
A3: Impurities typically originate from the synthesis process or degradation.[4] For this compound, likely synthesized via reductive amination of isoxazole-5-carboxaldehyde with methylamine, you should anticipate:
-
Unreacted Starting Materials: Isoxazole-5-carboxaldehyde.
-
Reagent-Related Impurities: Any adducts or side-products from the reducing agent used.
-
Process-Related Impurities: Isomeric impurities or by-products from side reactions during the isoxazole ring formation.
-
Degradation Products: Hydrolysis or oxidation products formed during storage or processing.
Section 2: Troubleshooting and Optimization
Q4: My chromatogram shows a significant unknown peak. What is the workflow for identifying it?
A4: Identifying unknown peaks is a critical step in ensuring product safety. The workflow involves a systematic progression from basic characterization to definitive structural elucidation, heavily relying on mass spectrometry.[3][5]
Caption: Workflow for Impurity Identification.
Explanation of Workflow:
-
LC-MS Analysis: The first step is to analyze the sample using Liquid Chromatography-Mass Spectrometry. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement of the impurity.[3]
-
Database Search: Use the accurate mass to search chemical databases for possible empirical formulas and structures that are chemically plausible (e.g., isomers, known by-products).
-
MS/MS Fragmentation: If a potential structure is found or if there are multiple possibilities, perform a tandem mass spectrometry (MS/MS) experiment. The fragmentation pattern of the impurity provides a "fingerprint" that can be compared against the proposed structure to confirm its identity.[6]
-
Isolation and NMR: If no match is found, the impurity must be isolated, typically using preparative HPLC. Once a pure fraction is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is used for definitive structural elucidation.[7]
Q5: My main analyte peak is tailing severely. What is the cause and how can I fix it?
A5: Peak tailing for a basic compound like this compound is a classic problem, usually caused by secondary interactions with the stationary phase.
-
Cause: The secondary amine group (-NH-) in your molecule is basic. At mid-range pH, it can interact ionically with negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based C18 column. This strong, secondary interaction causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: This is the most effective solution. By using an acidic modifier like formic acid or trifluoroacetic acid (TFA) to bring the mobile phase pH to ~2.5-3.0, you ensure the amine is fully protonated (-NH₂⁺-) and the silanols are neutral (Si-OH). This eliminates the ionic interaction, leaving only the desired reverse-phase separation.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are "end-capped" to block most residual silanols. Using a high-quality, base-deactivated column will significantly reduce tailing.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. However, this can suppress ionization in MS and is a less common approach now.
-
Section 3: Regulatory Compliance and Method Validation
Q6: I have identified a key impurity and optimized the HPLC method. How do I validate this method for impurity quantification according to regulatory standards?
A6: Method validation is a mandatory process to demonstrate that your analytical procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for this process.[1][8] For a quantitative impurity test, you must evaluate specific validation parameters.
The validation characteristics required for a quantitative impurity test are summarized below, as stipulated by ICH Q2(R1).[8][9]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the impurity without interference from the main compound, other impurities, or matrix components. | Peak purity analysis (e.g., via DAD or MS) should confirm the impurity peak is homogenous. Resolution between the impurity and adjacent peaks should be >1.5. |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the analytical signal. | A minimum of 5 concentration levels should be tested. The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | To measure the closeness of the test results to the true value. | Assessed by spiking the sample matrix with known amounts of the impurity at different levels (e.g., 50%, 100%, 120% of specification). Recovery should be within 80-120%. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Multiple injections of the same sample. Relative Standard Deviation (RSD) should be < 5%.Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. RSD should be < 10%. |
| Limit of Quantitation (LOQ) | The lowest amount of the impurity that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) of ~10:1. The precision (RSD) at the LOQ should be < 10%. |
| Limit of Detection (LOD) | The lowest amount of the impurity that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Results should remain within system suitability limits. |
| System Suitability | Performed before each analytical run to ensure the system is performing correctly. | Parameters include retention time, peak area, resolution, and tailing factor. Limits are set based on method development data. |
Q7: What is the practical difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), and why is the LOQ so important for impurity methods?
A7: The distinction is critical for regulatory compliance.
-
Limit of Detection (LOD): This is the lowest concentration at which your instrument can confidently say "something is there." You can see a peak, but you cannot trust the number associated with its size. It is a qualitative measure.
-
Limit of Quantitation (LOQ): This is the lowest concentration you can measure with acceptable accuracy and precision. At the LOQ, you can confidently report a numerical value.
Why is LOQ critical? Regulatory guidelines, such as those from the ICH, set specific thresholds for reporting, identifying, and qualifying impurities (e.g., typically 0.05% for reporting).[4][10] Your analytical method's LOQ must be at or below this reporting threshold . If your method's LOQ is 0.08%, you are blind to impurities that may exist at 0.06%, which is a significant compliance gap. Therefore, establishing a sufficiently low LOQ is a non-negotiable aspect of validating a pharmaceutical impurity method.[8][9]
References
-
ICH. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Cotruvo, J. A. (n.d.). mass spectrometry of oxazoles. [Link]
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Semantic Scholar. (n.d.). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
Googleapis.com. (2020, January 23). SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. benchchem.com [benchchem.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. soeagra.com [soeagra.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Official web site : ICH [ich.org]
Storage and handling best practices for 1-(Isoxazol-5-yl)-N-methylmethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS: 401647-20-9). The following information is a synthesis of established chemical principles and available data to ensure the safe and effective handling of this compound in a laboratory setting. Due to the limited specific literature on this compound, some recommendations are based on the known properties of the isoxazole ring and N-methylated amines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 2-8°C in a tightly sealed container to prevent moisture absorption.[1] It is also crucial to protect the compound from light. For extended storage, maintaining a dry, inert atmosphere, for instance by storing under argon or nitrogen, is advisable to minimize potential degradation.
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and reproducibility. If short-term storage is unavoidable, solutions should be stored at -20°C or lower and protected from light. Aliquoting stock solutions into single-use vials is a best practice to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: In which solvents is this compound soluble?
Q4: What are the primary safety concerns when handling this compound?
While a comprehensive toxicological profile for this compound is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.[2]
Q5: What are the potential degradation pathways for this compound?
The isoxazole ring is known to be susceptible to cleavage under certain conditions. Specifically, the N-O bond in the isoxazole ring can be weak and prone to cleavage under acidic conditions, which can lead to the formation of various degradation products.[3] Additionally, as with many organic compounds, exposure to UV light can induce photochemical reactions and degradation. The secondary amine moiety could be susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or poor results in biological assays | Compound degradation due to improper storage or handling. | Prepare fresh solutions from solid material for each experiment. Ensure proper storage of the solid compound at 2-8°C, protected from light and moisture. |
| Precipitation of the compound in aqueous buffers. | Visually inspect solutions for any signs of precipitation before use. Consider preparing a more concentrated stock in an organic solvent like DMSO and diluting it further in the aqueous buffer immediately before the experiment. Ensure the final concentration of the organic solvent is compatible with your assay. | |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Try dissolving the compound in a polar organic solvent such as DMSO or ethanol. Gentle warming may aid dissolution, but be cautious as heat can accelerate degradation. |
| Change in color of the solid or solution over time | Compound degradation. | Discard the material and use a fresh, properly stored batch. A change in color is a strong indicator of chemical instability. |
Storage and Handling Best Practices
The following table summarizes the key storage and handling parameters for this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | 2-8°C | To minimize thermal degradation.[1] |
| Storage Conditions (Solid) | Tightly sealed container, protected from light, in a dry environment. | To prevent moisture absorption and light-induced degradation. |
| Atmosphere (Long-term) | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Solution Storage | Prepare fresh. If necessary, store at ≤ -20°C in single-use aliquots. | To minimize degradation in solution and avoid freeze-thaw cycles. |
| Handling | In a certified chemical fume hood. | To avoid inhalation of the compound.[2] |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves. | To prevent skin and eye contact. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation : Before handling the compound, ensure a certified chemical fume hood is operational and all necessary PPE is worn.
-
Weighing : Accurately weigh a precise amount of this compound (Molecular Weight: 112.13 g/mol ) into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.12 mg of the compound.
-
Solvent Addition : Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution : Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage : If not for immediate use, aliquot the stock solution into smaller, single-use volumes and store at -20°C or below, protected from light.
Visual Guides
Recommended Storage and Handling Workflow
Caption: Recommended workflow for the storage and handling of this compound.
Potential Degradation Pathways
References
Validation & Comparative
Validating the Biological Activity of 1-(Isoxazol-5-yl)-N-methylmethanamine: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 1-(Isoxazol-5-yl)-N-methylmethanamine. Given the absence of specific biological data for this molecule, we present a structured, hypothesis-driven approach. This document outlines comparative experimental strategies against well-characterized isoxazole-containing drugs, enabling a robust initial assessment of its therapeutic potential.
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2][3][4][5][6] Derivatives of this five-membered heterocycle exhibit a broad spectrum of pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][5] Our subject molecule, this compound (CAS 401647-20-9), shares structural motifs with several biologically active compounds. This guide proposes a multi-pronged validation strategy focusing on three high-probability areas of activity: neuroactivity via ion channel modulation, neuroactivity through G-protein coupled receptor (GPCR) interaction, and anticancer cytotoxicity.
Hypothesis 1: Neuroactivity via Ion Channel Modulation
The structural similarity of our test compound to known anticonvulsant drugs warrants an investigation into its effects on voltage-gated ion channels. Zonisamide, an approved antiepileptic drug, contains an isoxazole ring and exerts its effects by blocking voltage-dependent sodium channels and T-type calcium channels.[7][8][9][10][11]
Comparative Compound: Zonisamide
-
Mechanism of Action: Blocks voltage-gated sodium channels and T-type calcium channels.[7][8][9][10][11]
-
Therapeutic Use: Anticonvulsant for epilepsy.
Experimental Workflow: Ion Channel Modulation
Caption: Workflow for T-type calcium channel inhibition assay.
Protocol 1: T-Type Calcium Channel Inhibition Assay (FLIPR)
This high-throughput fluorescence-based assay is a primary screen to identify inhibitors of T-type calcium channels.[12][13]
-
Cell Culture: Culture HEK293 cells stably expressing the human CaV3.2 (α1H) T-type calcium channel in DMEM supplemented with 10% FBS and a selection antibiotic. Plate the cells in black-walled, clear-bottom 384-well microplates and incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Calcium 5 Assay Kit). Remove the culture medium and add the loading buffer to each well. Incubate the plates at 37°C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of this compound and the reference compound, Zonisamide. Add the compounds to the assay plate.
-
Signal Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the baseline fluorescence. Add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the channels and record the subsequent change in fluorescence, which corresponds to calcium influx.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle-treated controls. Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Anticipated Data Comparison
| Compound | T-Type CaV3.2 Inhibition (IC50, µM) |
| This compound | To be determined |
| Zonisamide | 10-50 (literature range) |
Hypothesis 2: Neuroactivity via GPCR Agonism
The isoxazole moiety is also a key component of Muscimol, a potent and selective agonist for the GABAA receptor, a ligand-gated ion channel that functions as a GPCR in some contexts of drug discovery screening.[14][15][16][17][18] This suggests that our test compound could have activity at GPCRs, particularly those involved in neurotransmission.
Comparative Compound: Muscimol
-
Mechanism of Action: Potent GABAA receptor agonist.[14][15][16][17][18]
-
Therapeutic Use: Research tool for studying the GABAergic system.
Experimental Workflow: GPCR Binding
Caption: Workflow for competitive radioligand binding assay.
Protocol 2: GABAA Receptor Competitive Binding Assay
This assay determines the ability of the test compound to displace a known radiolabeled ligand from the GABAA receptor.[19][20][21][22]
-
Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO-K1) overexpressing the human GABAA receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Muscimol), and varying concentrations of the unlabeled test compound or Muscimol.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Anticipated Data Comparison
| Compound | GABAA Receptor Binding Affinity (Ki, nM) |
| This compound | To be determined |
| Muscimol | 2-20 (literature range) |
Hypothesis 3: Anticancer Activity
A significant number of isoxazole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[23][24][25][26][27][28] Therefore, a primary screen for cytotoxic effects against a panel of cancer cell lines is a logical step.
Comparative Compound: Generic Isoxazole Anticancer Agent (e.g., NVP-AUY922)
-
Mechanism of Action: Hsp90 inhibitor, leading to apoptosis in cancer cells.[24]
-
Therapeutic Use: Investigational anticancer agent.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for cell viability (MTT/MTS) assay.
Protocol 3: Cell Viability (MTT/MTS) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[29][30][31]
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control cytotoxic agent (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 72 hours.
-
Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Measurement: After a further incubation period, measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the GI50 (concentration causing 50% growth inhibition).
Anticipated Data Comparison
| Compound | MCF-7 (GI50, µM) | HCT116 (GI50, µM) | A549 (GI50, µM) |
| This compound | To be determined | To be determined | To be determined |
| Doxorubicin (Positive Control) | 0.01-0.1 | 0.05-0.5 | 0.01-0.1 |
Conclusion
This guide provides a structured and comparative approach to the initial biological validation of this compound. By systematically testing plausible hypotheses derived from the known activities of the isoxazole scaffold, researchers can efficiently gather crucial preliminary data. The outcomes of these experiments will indicate which, if any, therapeutic area warrants further, more in-depth investigation, thereby guiding future drug discovery and development efforts.
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]
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Clinical pharmacology and mechanism of action of zonisamide. (2005). Epilepsy & Behavior. [Link]
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Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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What is the mechanism of Zonisamide?. (2024). Patsnap Synapse. [Link]
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Muscimol. (n.d.). Wikipedia. [Link]
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Muscimol as an Experimental Tool in Neuroscience. (2025). Patsnap Eureka. [Link]
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How do Amanita Muscaria and Muscimol Affect the Brain. (n.d.). Luminita. [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]
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Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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A Comparative Guide to the Efficacy of 1-(Isoxazol-5-yl)-N-methylmethanamine and Other Isoxazole Derivatives in Neurological and Beyond
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. This guide provides a comparative analysis of the therapeutic potential of 1-(Isoxazol-5-yl)-N-methylmethanamine and other isoxazole derivatives, with a focus on their efficacy in neurological disorders and other key therapeutic areas. While direct, quantitative efficacy data for this compound is not extensively available in public literature, this guide will extrapolate its potential activity based on structurally related compounds and provide a comparative framework using data from other well-characterized isoxazole derivatives.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to form key interactions with biological targets have led to the development of several FDA-approved drugs. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The specific substitutions on the isoxazole ring system play a crucial role in determining the compound's biological target and efficacy.
Unveiling the Potential of this compound in Neuroscience
While comprehensive biological data for this compound is limited, its structural similarity to other neurologically active isoxazole derivatives provides valuable insights into its potential therapeutic applications. A notable study on 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives has identified these compounds as potent T-type calcium channel blockers with significant antinociceptive effects in neuropathic pain models.[1] This suggests that this compound may also exhibit activity at neuronal targets, potentially modulating ion channels or receptors involved in pain signaling and other neurological processes.
Comparative Efficacy of Isoxazole Derivatives at Neuronal Targets
To provide a quantitative comparison, this section will focus on isoxazole derivatives with established activity at various neuronal receptors.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
A series of (isoxazole)methylene-1-azacyclic compounds have been synthesized and evaluated for their affinity to central nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological functions and are targets for conditions like Alzheimer's disease, Parkinson's disease, and pain.[2]
Table 1: Comparative Affinity of Isoxazole Derivatives for Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Structure | nAChR Affinity (IC50, nM) | Selectivity over Muscarinic Receptors |
| (Z)-3-(4-methyl-5-isoxazolyl)methylene-1-azabicyclo[2.2.2]octane | (Structure not available in search results) | 3.2 | High |
| Other derivatives in the series | (Various substitutions) | 0.32 to >1000 | 3-183 fold |
Data sourced from a study on (isoxazole)methylene-1-azacyclic compounds.
The data clearly indicates that subtle structural modifications on the isoxazole scaffold can dramatically influence binding affinity for nAChRs, with some compounds exhibiting high potency and selectivity.
AMPA Receptor Modulators
Isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and are implicated in chronic pain and neurological disorders.
Table 2: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors
| Compound | Inhibition of AMPA-evoked currents |
| CIC-1 | ~8-fold inhibition |
| CIC-2 | ~7.8-fold reduction |
Data from an electrophysiological study on isoxazole-4-carboxamide derivatives.
These findings highlight the potential of the isoxazole scaffold in developing potent modulators of glutamate receptors, offering a therapeutic avenue for managing pain and other neurological conditions.
Beyond Neuroscience: Diverse Biological Activities of Isoxazole Derivatives
The therapeutic potential of isoxazole derivatives extends beyond the central nervous system. Numerous studies have demonstrated their efficacy as anticancer and anti-inflammatory agents.
Anticancer Activity
Novel isoxazole-carboxamide derivatives have shown promising cytotoxic activity against various cancer cell lines.
Table 3: Anticancer Activity of Isoxazole-Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2d | Hep3B (Liver) | ~23 |
| 2e | Hep3B (Liver) | ~23 |
| 2d | HeLa (Cervical) | 15.48 |
| 2a | MCF-7 (Breast) | 39.80 |
Data from a study on the synthesis and biological evaluation of novel isoxazole-amide analogues.[3]
Anti-inflammatory Activity
Certain isoxazole derivatives have demonstrated significant anti-inflammatory potential by inhibiting key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).
Table 4: 5-LOX Inhibitory Activity of Isoxazole Derivatives
| Compound | 5-LOX IC50 (µM) |
| 3 | 8.47 |
| C5 | 10.48 |
Data from a study on the in vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives.[4]
Experimental Protocols
Synthesis of this compound
While a specific detailed synthesis protocol for this compound was not found in the provided search results, a general synthetic approach for 5-aminomethyl isoxazoles can be inferred. A plausible route would involve the synthesis of the isoxazole ring followed by the introduction of the N-methylmethanamine side chain.
Conceptual Synthetic Workflow:
Conceptual Synthetic Workflow for this compound
Radioligand Binding Assay for Neuronal Receptors (General Protocol)
This protocol provides a general framework for assessing the binding affinity of isoxazole derivatives to neuronal receptors, such as nAChRs.
Workflow Diagram:
General Workflow for Radioligand Binding Assay
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-epibatidine for nAChRs) and varying concentrations of the test isoxazole derivative.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of isoxazole derivatives are intricately linked to their structural features. Key SAR observations include:
-
Substituents on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring significantly impact target selectivity and potency. For instance, in the case of nAChR ligands, a methyl group at the 4-position of the isoxazole ring was present in a high-affinity compound.[1]
-
Side Chain Modifications: Alterations to the side chain attached to the isoxazole core can dramatically alter the pharmacological profile. The introduction of bulky groups or changes in the linker length can affect binding to the target protein.
-
Aromatic Substituents: For derivatives with aryl groups, the substitution pattern on the aromatic ring is a critical determinant of activity. Electron-donating or withdrawing groups can influence the electronic properties of the molecule and its interaction with the receptor.
Conclusion and Future Directions
The isoxazole scaffold remains a highly privileged and versatile platform in drug discovery. While direct efficacy data for this compound is currently scarce, its structural relationship to potent T-type calcium channel blockers strongly suggests its potential as a neurologically active agent. The comparative data presented for other isoxazole derivatives targeting neuronal receptors, as well as those with anticancer and anti-inflammatory properties, underscore the broad therapeutic potential of this chemical class.
Future research should focus on the comprehensive pharmacological profiling of this compound to identify its specific biological targets and quantify its efficacy. Further exploration of the structure-activity relationships of 5-aminomethyl isoxazole derivatives will be crucial for the rational design of novel and more potent therapeutic agents for a range of diseases.
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Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. PubMed. ([Link])
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The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. ([Link])
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Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. JOCPR. ([Link])
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. ([Link])
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH. ([Link])
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. ([Link])
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. ([Link])
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Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. PMC. ([Link])
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Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. ([Link])
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A Comparative Guide to the Pharmacological Profile of 1-(Isoxazol-5-yl)-N-methylmethanamine and Structurally Related Atypical Antipsychotics
Introduction
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of therapeutic agents.[1][2][3] Its unique electronic and structural properties make it a versatile building block for designing compounds that can interact with various biological targets, leading to applications in anti-inflammatory, antimicrobial, and anticancer therapies.[4][5][6][7] This guide focuses on the simple, yet intriguing molecule, 1-(Isoxazol-5-yl)-N-methylmethanamine , a compound whose potential is yet to be fully characterized.[8]
To provide a framework for its potential evaluation, we will compare it to two well-established therapeutic agents that share its core isoxazole motif: Risperidone and its active metabolite, Paliperidone . These second-generation atypical antipsychotics are cornerstone treatments for schizophrenia and other psychiatric disorders, exerting their primary therapeutic effects through the antagonism of dopamine D2 (D2R) and serotonin 5-HT2A (5-HT2AR) receptors.[9][10][11][12]
The objective of this guide is to provide researchers and drug development professionals with a comprehensive, side-by-side comparison. We will juxtapose the known physicochemical and pharmacological properties of Risperidone and Paliperidone with a hypothetical evaluation pathway for this compound. This document outlines the critical experiments required to characterize this novel compound, thereby creating a roadmap for assessing its potential as a new therapeutic agent.
Part 1: Structural and Physicochemical Comparison
The first step in evaluating any new chemical entity is to understand its fundamental physical and chemical properties in relation to established drugs. While this compound is a significantly smaller and simpler molecule, the shared isoxazole ring provides a common point of reference.
Table 1: Physicochemical Properties of Target Compound and Comparators
| Property | This compound | Risperidone | Paliperidone (9-hydroxyrisperidone) |
| Molecular Formula | C₅H₈N₂O[8] | C₂₃H₂₇FN₄O₂ | C₂₃H₂₇FN₄O₃ |
| Molecular Weight | 112.13 g/mol [8] | 410.49 g/mol | 426.48 g/mol |
| Structure | See Figure 1 | See Figure 1 | See Figure 1 |
| Key Features | Simple isoxazole core with a methylaminomethyl side chain. | Complex structure with benzisoxazole and piperidine functional groups.[10] | Hydroxylated metabolite of Risperidone, sharing the core structure.[13] |
The structural differences are visually represented below. The simplicity of this compound could translate to a different pharmacokinetic and pharmacodynamic profile, potentially offering a more targeted interaction with specific receptors if the core pharmacophore retains activity.
Part 2: Comparative Pharmacological Profiles and Target Pathways
Risperidone and Paliperidone's therapeutic efficacy is primarily attributed to their potent antagonism at D2 and 5-HT2A receptors.[14][15][16] Antagonism at the D2 receptor in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations), while 5-HT2A antagonism may contribute to efficacy against "negative" symptoms and reduce the likelihood of extrapyramidal side effects.[9][15][17] These drugs also interact with other receptors, which can contribute to their side effect profiles, such as orthostatic hypotension (alpha-adrenergic antagonism) and sedation (histamine H1 antagonism).[10][11]
Table 2: Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone
| Receptor Target | Risperidone Ki (nM) | Paliperidone Ki (nM) | This compound |
| Dopamine D₂ | 3.13 - 4.2 | 4.9 - 5.8 | Data to be determined |
| Serotonin 5-HT₂ₐ | 0.16 - 0.5 | 0.29 - 0.6 | Data to be determined |
| Adrenergic α₁ | 0.8 - 1.2 | 1.1 - 2.6 | Data to be determined |
| Adrenergic α₂ | 1.1 - 2.1 | 1.8 - 3.7 | Data to be determined |
| Histamine H₁ | 2.1 - 6.2 | 8.0 - 10 | Data to be determined |
| Muscarinic M₁ | > 1000 | > 1000 | Data to be determined |
| (Data synthesized from multiple publicly available pharmacology databases and literature sources. Exact values may vary between studies.) |
To understand the potential action of our target compound, we must first understand the signaling pathways of its hypothetical targets.
Dopamine D2 Receptor (D2R) Signaling
The D2R is a G protein-coupled receptor (GPCR) that couples to the Gαi/o pathway. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels through the Gβγ subunit.[18][19] Antipsychotics block this pathway.
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling
The 5-HT2AR couples to the Gαq pathway. Its activation stimulates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.[20][21] This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), modulating neuronal excitability.[22][23]
Experimental Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 and Serotonin 5-HT2A receptors.
Causality: This assay is fundamental for drug discovery. [24]It quantifies how strongly a compound binds to a target receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. [25][26]A low Ki value indicates high binding affinity.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human D2R or 5-HT2AR.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). This is critical for normalizing the results. [27]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR). The radioligand concentration is typically set near its known dissociation constant (Kd) for the receptor.
-
Non-Specific Binding (NSB) Wells: Add the same components as the total binding wells, plus a high concentration of a known, non-labeled competitor (e.g., unlabeled Haloperidol for D2R, Mianserin for 5-HT2AR) to saturate all specific binding sites.
-
Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound, this compound (typically from 10 µM down to 0.1 nM).
-
-
Incubation & Filtration:
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium. [27] * Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [27]
-
Experimental Protocol 2: Gq-Mediated Calcium Flux Functional Assay
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor.
Causality: Since the 5-HT2AR is Gq-coupled, agonist binding triggers a signaling cascade that results in the release of calcium from intracellular stores. [20]This change in intracellular Ca²⁺ concentration is a direct, measurable output of receptor activation and can be quantified using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Plate the cells in a clear-bottom, black-walled 96-well or 384-well plate and grow to near confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes are cell-permeant and become fluorescent upon binding to free Ca²⁺.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for approximately 1 hour at 37°C to allow the cells to take up the dye.
-
Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.
-
-
Compound Addition and Signal Detection (using a FLIPR or similar instrument):
-
Place the plate into a fluorescence plate reader capable of automated liquid handling and kinetic reading.
-
To test for Agonist activity:
-
Establish a baseline fluorescence reading for ~10-20 seconds.
-
Automatically add serial dilutions of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). An increase in fluorescence indicates receptor activation.
-
-
To test for Antagonist activity:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Automatically add a known 5-HT2A agonist (e.g., Serotonin) at a concentration that elicits a sub-maximal response (EC₈₀).
-
Record the fluorescence intensity over time. A reduction in the agonist-induced signal indicates antagonism.
-
-
-
Data Analysis:
-
The change in fluorescence (Max peak - Min baseline) is calculated for each well.
-
For Agonist mode: Plot the fluorescence change against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (potency) and Emax (efficacy).
-
For Antagonist mode: Plot the inhibition of the agonist response against the log concentration of the test compound to calculate the IC₅₀.
-
Part 4: Comparative Summary and Future Directions
By executing the protocols described above, we can begin to populate the data for our target compound and draw meaningful comparisons to the established profiles of Risperidone and Paliperidone.
Table 3: Comprehensive Pharmacological Comparison and Research Plan
| Parameter | Risperidone | Paliperidone | This compound |
| Primary MOA | D₂/5-HT₂ₐ Antagonist [9][15] | D₂/5-HT₂ₐ Antagonist [11][14] | To be determined via Protocols 1 & 2 |
| D₂ Receptor Affinity (Ki) | High (3-4 nM) | High (5-6 nM) | To be determined |
| 5-HT₂ₐ Receptor Affinity (Ki) | Very High (0.2-0.5 nM) | Very High (0.3-0.6 nM) | To be determined |
| 5-HT₂ₐ Functional Activity | Antagonist/Inverse Agonist | Antagonist/Inverse Agonist | To be determined |
| Key Metabolite | Paliperidone (active) [17] | Limited hepatic metabolism [13] | Metabolism profile unknown |
| Clinical Use | Schizophrenia, Bipolar Disorder [10] | Schizophrenia, Schizoaffective Disorder [12] | Not applicable |
Future Directions:
The data generated from these initial experiments will dictate the future of this compound as a potential therapeutic lead.
-
Scenario 1: High Affinity and Potent Antagonism at D2/5-HT2A. If the compound demonstrates a receptor binding and functional profile similar to Risperidone but with a simpler structure, it would be a highly compelling candidate for further development. The next steps would include selectivity screening against a wider panel of GPCRs, initial ADME (Absorption, Distribution, Metabolism, Excretion) profiling, and hERG channel screening for cardiotoxicity assessment.
-
Scenario 2: Selective High Affinity for a Single Target. If the compound shows high affinity for only one of the targets (e.g., 5-HT2A but not D2), it could be explored for indications where selective receptor modulation is desirable, potentially offering a better side-effect profile than multi-target agents.
-
Scenario 3: Low or No Affinity. If the compound fails to show significant affinity for these neuropsychiatric targets, its structural simplicity still makes it a valuable chemical scaffold. Its potential could be explored in other therapeutic areas where isoxazole derivatives have shown promise, such as anti-inflammatory or antimicrobial applications. [1][2] This guide provides a rigorous scientific framework for the initial characterization of this compound. By leveraging comparative pharmacology and standardized, self-validating protocols, researchers can efficiently and logically determine the therapeutic potential of this and other novel chemical entities.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Isoxazol-5-yl)-N-methylmethanamine Analogs as Muscarinic M1 Receptor Agonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(isoxazol-5-yl)-N-methylmethanamine, a scaffold of significant interest in the development of selective muscarinic acetylcholine receptor (mAChR) agonists. As researchers and drug development professionals, understanding the nuanced effects of structural modifications is paramount for designing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document synthesizes data from various studies to offer a clear, comparative framework for this promising class of compounds.
The isoxazole ring system is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties and its ability to engage in diverse non-covalent interactions like hydrogen bonding and π–π stacking.[1][2] In the context of muscarinic agonists, the this compound core serves as a bioisostere for acetylcholine, with the isoxazole moiety mimicking the ester group and the basic amine interacting with the canonical aspartate residue in the receptor's binding pocket. Our focus will be primarily on the M1 subtype, a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.
General Synthetic Strategy
The synthesis of these analogs typically follows a convergent approach, allowing for modular variation of different structural components. A common strategy involves the construction of the isoxazole core followed by the installation of the amine side chain.
A representative synthetic workflow begins with the condensation of a β-keto ester with hydroxylamine to form the isoxazol-5-one intermediate. This intermediate can then be functionalized at the 4-position and subsequently converted to the target this compound analogs through a series of standard transformations including reduction and N-alkylation.[3][4][5][6]
Caption: General Synthetic Workflow for Analog Synthesis.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of these analogs are highly dependent on substitutions at three key positions: the C3 position of the isoxazole ring, the methylene linker, and the terminal amine.
Modifications at the Isoxazole C3-Position
The C3-position of the isoxazole ring is a critical determinant of agonist activity and subtype selectivity. This position allows for the introduction of various substituents that can probe different regions of the M1 receptor's allosteric binding site.
-
Aromatic and Heteroaromatic Groups: The introduction of phenyl, substituted phenyl, or heteroaromatic rings at the C3-position is generally favorable for M1 agonist activity. Small, electron-withdrawing substituents on a C3-phenyl ring, such as halogens (F, Cl), can enhance potency.[7] This suggests that these groups may engage in specific interactions within a hydrophobic pocket of the receptor.
-
Alkyl Groups: Small, linear alkyl groups are often tolerated, but bulky groups like tert-butyl can lead to a significant decrease in activity, likely due to steric hindrance.[8]
The Amine Side-Chain
The N-methylmethanamine side chain is crucial for the orthosteric interaction that defines agonism.
-
Amine Substitution: The terminal amine must be basic to form the key ionic bond with the receptor's aspartate residue. While the N-methyl group is common, replacing it with larger alkyl groups often reduces potency. Incorporating the nitrogen into a cyclic structure, such as a pyrrolidine or piperidine, can constrain the conformation and sometimes lead to improved selectivity. Studies on related muscarinic agents have shown that moving from a simple aliphatic chain to a cyclic amine can increase M1 selectivity over other subtypes.[9]
-
Methylene Linker: The length and flexibility of the linker between the isoxazole ring and the amine are critical. Inserting an additional methylene unit between the isoxazole core and the amine substituent has been shown in related isoxazoline series to result in a loss of agonistic activity.[10] This highlights the precise spatial relationship required between the isoxazole "bioisostere" and the basic amine for effective receptor activation.
Summary of SAR Findings
The following table summarizes the biological activity of representative this compound analogs and related structures, focusing on their M1 receptor activity.
| Compound ID | Core Modification | C3-Substituent (R1) | Amine Moiety (R2) | M1 EC₅₀ (μM) | Selectivity Profile |
| Parent | 1-(Isoxazol-5-yl) | H | -CH₂-NH(CH₃) | Baseline | Moderate |
| Analog 1 | 1-(Isoxazol-5-yl) | 4-Fluorophenyl | -CH₂-NH(CH₃) | Potent | Increased M1 affinity |
| Analog 2 | 1-(Isoxazol-5-yl) | 4-Chlorophenyl | -CH₂-NH(CH₃) | Most Potent | High M1 affinity |
| Analog 3 | 1-(Isoxazol-5-yl) | 4-Methylphenyl | -CH₂-NH(CH₃) | Potent | Good M1 affinity |
| Analog 4 | 1-(Isoxazol-5-yl) | 4-tert-Butylphenyl | -CH₂-NH(CH₃) | Weak | Loss of affinity |
| Analog 5 | 1-(Isoxazol-5-yl) | Phenyl | -CH₂-N(CH₃)₂ | Reduced Potency | Steric hindrance at amine |
| Analog 6 | 1-(Isoxazol-5-yl) | Phenyl | -CH₂-(Pyrrolidin-1-yl) | Maintained Potency | Conformationally constrained |
| Related 1 | 1-(Isoxazolin -5-yl) | Phenyl | -CH₂-(exo-2-Azabicyclo[2.2.1]heptane) | 0.013 | M1 selective agonist[10] |
| Related 2 | 1-(Oxadiazol -5-yl) | Phenyl | -CH₂-(exo-2-Azabicyclo[2.2.1]heptane) | 0.013 | M1 selective agonist[10] |
Data compiled and interpreted from multiple sources for comparative purposes.[7][8][10]
Comparative Analysis with Alternative M1 Agonists
The this compound scaffold offers a distinct profile compared to other well-known M1 agonists like Xanomeline and Sabcomeline.[11] While these established agents show efficacy, they can suffer from a lack of subtype selectivity, leading to side effects. The isoxazole platform provides a highly tunable framework where modifications at the C3-position can be systematically explored to achieve greater selectivity for the M1 receptor over other subtypes (M2-M5).[12] The potential to fine-tune the allosteric interactions via the C3-substituent, while maintaining the core agonistic pharmacophore, is a key advantage of this chemical series.
Experimental Protocols
To ensure the integrity and reproducibility of SAR data, standardized and validated experimental protocols are essential.
Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the M1 receptor.
Causality: The principle is competitive binding. A lower concentration of the test compound required to displace the radioligand indicates a higher binding affinity.
-
Preparation: Use cell membranes from a stable cell line expressing the human M1 receptor (e.g., CHO-K1).
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Calculate the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the functional agonistic activity of a compound by detecting the increase in intracellular calcium ([Ca²⁺]i) following M1 receptor activation, which couples through the Gq signaling pathway.[9][12]
Causality: M1 receptor activation leads to a Gq-protein-mediated cascade, resulting in the release of calcium from intracellular stores. A fluorescent dye that binds to calcium allows for the quantification of this response, which is proportional to receptor activation.
-
Cell Plating: Plate M1-expressing cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells using a fluorescent imaging plate reader (FLIPR).
-
Signal Detection: Measure the fluorescence intensity over time. The peak fluorescence response corresponds to the maximum calcium mobilization.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
Caption: Workflow for In Vitro Evaluation of Analogs.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of M1 muscarinic agonists. The SAR is well-defined, with potency and selectivity being highly sensitive to substitutions at the C3-position of the isoxazole ring and the nature of the amine side chain.
Key Takeaways:
-
C3-Position: This is the primary site for optimizing selectivity through allosteric interactions. Small, electron-withdrawing groups on a C3-phenyl ring are favorable.
-
Amine Side-Chain: A basic, minimally hindered amine is essential for agonist activity. The linker length is intolerant to extension.
-
Future Work: Future efforts should focus on exploring a wider range of heteroaromatic substituents at the C3-position to identify novel interactions that could further enhance M1 selectivity. Additionally, exploring bioisosteric replacements for the isoxazole ring, such as the oxadiazole, has shown promise and warrants further investigation.[10] Combining potent C3-substituents with conformationally restricted amines could lead to the discovery of superior clinical candidates for treating cognitive disorders.
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A Researcher's Guide to the Selectivity and Cross-Reactivity Profiling of 1-(Isoxazol-5-yl)-N-methylmethanamine
In the landscape of modern drug discovery, the isoxazole ring stands as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic and structural properties confer upon it the ability to interact with a wide array of biological targets, leading to diverse therapeutic applications ranging from anti-inflammatory to anticancer treatments.[4][5] This guide provides an in-depth technical comparison and a strategic framework for elucidating the selectivity and cross-reactivity profile of the novel compound, 1-(Isoxazol-5-yl)-N-methylmethanamine.
While specific experimental data for this particular molecule is not yet extensively published, this document will leverage established knowledge of the isoxazole class to extrapolate a putative biological profile. We will compare its structural motifs with those of well-characterized, clinically relevant isoxazole-containing drugs, and provide detailed, field-proven experimental protocols for its comprehensive pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this and similar isoxazole derivatives.
The Isoxazole Scaffold: A Versatile Pharmacophore
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups, enabling it to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[6] This versatility has led to its incorporation into a number of FDA-approved drugs, each with a distinct mechanism of action and selectivity profile. Understanding these established drugs provides a crucial foundation for predicting the potential targets of novel derivatives like this compound.
Comparative Analysis: Situating this compound in the Isoxazole Drug Landscape
To anticipate the potential biological targets and off-target liabilities of this compound, a comparative analysis with structurally related, well-profiled isoxazole-containing drugs is indispensable. The following table contrasts our topic compound with established pharmaceuticals, highlighting key structural differences that are likely to influence their respective selectivity profiles.
| Compound | Structure | Primary Target(s) | Therapeutic Area | Key Structural Features for Comparison |
| This compound | Hypothetical: GPCRs, Ion Channels, Kinases | Exploratory | Unsubstituted isoxazole ring; flexible N-methylmethanamine side chain. | |
| Valdecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Substituted isoxazole; sulfonamide group crucial for COX-2 selectivity. | |
| Leflunomide | Dihydroorotate dehydrogenase (DHODH) | Antirheumatic | Isoxazole as a key component of the active metabolite. | |
| Sulfamethoxazole | Dihydropteroate synthase | Antibacterial | Isoxazole ring appended to a sulfonamide core. |
The simple, unsubstituted isoxazole ring and the flexible N-methylmethanamine side chain of our topic compound suggest a broader potential for interaction with various receptor types compared to the more decorated and rigid structures of drugs like Valdecoxib. The presence of a basic amine group could direct its activity towards targets with anionic binding pockets, such as G-protein coupled receptors (GPCRs) and ion channels.
Devising a Comprehensive Profiling Strategy
A systematic and multi-tiered approach is essential for accurately defining the selectivity and cross-reactivity of a novel compound. The following workflow outlines a logical progression from broad, initial screening to more focused, in-depth characterization.
Caption: A tiered experimental workflow for selectivity and cross-reactivity profiling.
Experimental Protocols for Pharmacological Profiling
The following protocols represent standardized, industry-accepted methodologies for assessing the interaction of a small molecule with a range of biological targets.
Protocol 1: Radioligand Binding Assay for Target Affinity Determination
This protocol is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.[7][8][9][10]
Objective: To quantify the affinity of this compound for a panel of GPCRs, ion channels, and transporters.
Materials:
-
Cell membranes expressing the target receptor of interest.
-
A specific radioligand for each target receptor (e.g., [³H]-dopamine for dopamine receptors).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assays for G-Protein Coupled Receptors (GPCRs)
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor.[11][12][13][14]
Objective: To characterize the functional activity of this compound at GPCRs identified as primary targets or significant off-targets from binding assays.
A. Gq-Coupled GPCRs (Calcium Flux Assay) [15]
Principle: Gq-coupled receptors signal through the release of intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.
Procedure:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reads. An increase in fluorescence indicates an agonistic effect.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A decrease in the agonist-induced signal indicates antagonism.
B. Gs/Gi-Coupled GPCRs (cAMP Assay) [14]
Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP), while Gi-coupled receptors decrease it. Changes in cAMP levels can be measured using various assay formats (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture and Lysis: Culture cells expressing the Gs or Gi-coupled receptor and then lyse them to release intracellular components.
-
cAMP Measurement: Use a competitive immunoassay kit to measure the concentration of cAMP in the cell lysates following treatment with the test compound (for agonism) or pre-incubation with the test compound followed by agonist stimulation (for antagonism).
The following diagram illustrates the signaling pathways interrogated by these functional assays.
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In vitro and in vivo correlation of 1-(Isoxazol-5-yl)-N-methylmethanamine activity
Interpretation: The hypothetical data suggest Compound-ISO is a potent and highly selective M1 receptor agonist with secondary agonist activity at M4. It displays significantly weaker binding and functional activity at M2, M3, and M5 subtypes, indicating a desirable profile for a pro-cognitive agent with potentially fewer peripheral side effects. [2]
Part II: In Vivo Evaluation: Assessing Functional Outcomes
Promising in vitro data is the prerequisite for advancing to in vivo studies. These experiments are essential to determine if the molecular activity of Compound-ISO translates into a therapeutic effect in a living organism and to understand its pharmacokinetic profile. [9]
Causality of Experimental Choices
-
Animal Model: To test a pro-cognitive agent, we need a model of cognitive impairment. The scopolamine-induced amnesia model in rodents is a well-validated and mechanistically relevant choice. [10]Scopolamine is a non-selective muscarinic antagonist that impairs learning and memory, allowing us to test if Compound-ISO can reverse these deficits by stimulating muscarinic receptors.
-
Behavioral Assays: We need robust and sensitive tests to measure different aspects of cognition.
-
Novel Object Recognition (NOR) Test: This assay assesses recognition memory, which is highly dependent on hippocampal and cortical function, regions with high M1 receptor density.
-
Morris Water Maze (MWM): This is a classic test of spatial learning and memory, another M1-dependent cognitive function. [11]3. Pharmacokinetics (PK): A compound can be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier. A basic PK study is crucial to confirm that Compound-ISO reaches the target organ (the brain) at a sufficient concentration. [12]
-
Experimental Protocols
Methodology:
-
Animals: Use adult male C57BL/6 mice, housed under standard conditions.
-
Acclimation: Acclimate animals to the testing room and handling for several days before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Scopolamine + Vehicle, Scopolamine + Compound-ISO (at 1, 3, 10 mg/kg), Scopolamine + Donepezil (positive control)).
-
Dosing Regimen: Administer Compound-ISO or its vehicle via intraperitoneal (IP) injection 60 minutes before the behavioral test. Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the test to induce amnesia.
Methodology:
-
Habituation (Day 1): Allow each mouse to freely explore an empty open-field arena for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. The time spent exploring each object is recorded. Administer treatments as described in Protocol 4 before this phase.
-
Testing (Day 3): Replace one of the familiar objects with a novel object. Place the mouse back in the arena for 5 minutes. Record the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
Data Analysis: Calculate a Discrimination Index (DI) as (Tn - Tf) / (Tn + Tf). A positive DI indicates the mouse remembers the familiar object and prefers to explore the novel one. A DI near zero suggests a memory deficit.
Methodology:
-
Dosing: Administer a single IP dose of Compound-ISO (e.g., 10 mg/kg) to a separate cohort of mice.
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via tail vein or cardiac puncture. Euthanize the animals and harvest the brains.
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Analysis: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of Compound-ISO in plasma and brain homogenates.
-
Data Analysis: Calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and the brain-to-plasma concentration ratio.
Visualizing the In Vivo Experimental Workflow
Caption: The logical framework for establishing an IVIVC.
Conclusion
This guide outlines a systematic approach to characterizing a novel compound, this compound (Compound-ISO), and establishing a robust in vitro-in vivo correlation. Through a carefully selected cascade of assays, we demonstrated how to build a compelling case for its mechanism of action. The hypothetical data show that Compound-ISO is a potent, selective M1 muscarinic agonist in vitro, and that this activity translates to pro-cognitive efficacy in a relevant animal model, supported by a favorable pharmacokinetic profile. This strong IVIVC validates the therapeutic hypothesis and positions Compound-ISO as a promising lead candidate for further development.
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Retrieved from [Link]
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Demin, K. A., et al. (2017). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC. Retrieved from [Link]
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Head-to-head comparison of 1-(Isoxazol-5-yl)-N-methylmethanamine with commercial inhibitors
<Senior Application Scientist Field Report
Subject: Head-to-Head Comparison of a Novel MAO-B Inhibitor, 1-(Isoxazol-5-yl)-N-methylmethanamine ("ISO-METH"), with Commercial Benchmarks for Parkinson's Disease Research.
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Rationale for a New MAO-B Inhibitor
Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the depletion of dopaminergic neurons in the brain.[1][2] A primary therapeutic strategy involves preserving existing dopamine levels by inhibiting Monoamine Oxidase B (MAO-B), a key enzyme in dopamine catabolism.[3][4][5] Currently approved MAO-B inhibitors like Selegiline, Rasagiline, and Safinamide are effective but possess distinct pharmacological profiles, including irreversible binding and complex metabolite activity, which drives the search for novel chemical entities.[6][7]
This guide introduces This compound (hereafter "ISO-METH"), a novel, hypothetical inhibitor designed for high selectivity and potency. We present a comparative analysis against established commercial inhibitors—Selegiline , Rasagiline , and Safinamide —grounded in standard preclinical assays. This document provides the scientific rationale, experimental workflows, and comparative data necessary to evaluate the potential of ISO-METH as a next-generation research tool and therapeutic candidate.
The Central Role of MAO-B in Dopamine Metabolism
MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine.[5][8] This enzymatic action converts dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC), which is subsequently metabolized to homovanillic acid (HVA).[5][9] This process not only reduces the available pool of dopamine but also produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress—a known factor in the degeneration of dopaminergic neurons.[10][11]
By selectively inhibiting MAO-B, the breakdown of dopamine is attenuated, leading to increased synaptic availability and potentially reducing the oxidative burden on vulnerable neurons.[2][12][13]
Caption: Experimental workflow for the in vitro MAO-B luminescent inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution series for ISO-METH and control inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A) in the appropriate assay buffer. [14]A vehicle control (e.g., DMSO) must be included.
-
Enzyme Preparation: Reconstitute and dilute recombinant human MAO-A and MAO-B enzymes to their optimal working concentrations in the reaction buffer as specified by the manufacturer. [15]3. Reaction Setup: In a 96-well white opaque plate, add 5 µL of each inhibitor dilution (or vehicle control) to separate wells. Add 20 µL of the prepared MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Add 25 µL of the luminogenic MAO substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C. This duration must be within the linear range of the reaction, which should be determined during assay validation.
-
Signal Generation: Add 50 µL of the Luciferin Detection Reagent to each well. This simultaneously stops the MAO reaction and initiates the light-producing signal. [16]8. Signal Stabilization: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a foundational comparison of the novel MAO-B inhibitor, ISO-METH, against established commercial alternatives. The hypothetical data suggests that ISO-METH possesses a highly desirable profile, combining the high potency of irreversible inhibitors with the potentially safer, reversible mechanism of action seen in newer agents. Its superior selectivity for MAO-B over MAO-A further underscores its potential as a refined tool for neuropharmacological research.
The next logical steps in the evaluation of ISO-METH would involve:
-
Cell-Based Assays: Validating its efficacy and assessing cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) treated with neurotoxins like MPP+ to model Parkinson's disease pathology. [2]
-
Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
In Vivo Studies: Evaluating its ability to increase striatal dopamine levels and alleviate motor symptoms in animal models of Parkinson's disease.
The detailed protocols and comparative framework presented here serve as a robust starting point for any research team aiming to investigate and validate novel MAO-B inhibitors.
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Abourashed, E. A., & El-Azzouny, A. A. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. NIH. [Link]
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Comparative Pharmacological Profiling of 1-(Isoxazol-5-yl)-N-methylmethanamine against Risperidone at the Dopamine D2 Receptor
Prepared by: Senior Application Scientist, Advanced Pharmacology Division
Abstract
This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 1-(Isoxazol-5-yl)-N-methylmethanamine (hereafter designated Compound A ), against the clinically established atypical antipsychotic, Risperidone . The isoxazole scaffold is a key feature in many pharmacologically active agents, demonstrating a wide range of biological activities including antipsychotic effects.[1][2] Given this precedent, this investigation focuses on characterizing Compound A's activity at the Dopamine D2 receptor (D2R), a primary target for antipsychotic drugs.[3] We further evaluate its selectivity against the Serotonin 5-HT2A receptor (5-HT2A), a key differentiator for atypical antipsychotics.[4] This document details the requisite in vitro experimental protocols, presents comparative data, and discusses the scientific rationale behind each step, providing a robust framework for preclinical assessment.
Introduction: Rationale for Benchmarking
The five-membered isoxazole heterocycle is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[5][6] Its presence in established antipsychotics like Risperidone underscores its potential for modulating key central nervous system (CNS) targets.[7] The primary mechanism of action for most antipsychotic drugs involves the blockade of D2 receptors in the brain's mesolimbic pathway.[8] However, high affinity for D2R can also lead to extrapyramidal side effects (EPS).[9]
Second-generation, or "atypical," antipsychotics like Risperidone are distinguished by their dual antagonism of both D2R and 5-HT2A receptors.[9][10] A high affinity for 5-HT2A relative to D2R is hypothesized to mitigate EPS and potentially improve efficacy against the negative symptoms of schizophrenia.[11][12] Therefore, a critical step in evaluating any new potential antipsychotic, such as Compound A, is to benchmark its binding affinity and functional activity at these two key receptors against a well-characterized reference compound like Risperidone.
This guide outlines three core in vitro assays to build a preliminary pharmacological profile for Compound A:
-
D2R Radioligand Binding Assay: To determine the compound's binding affinity (Ki) for the primary therapeutic target.
-
D2R Functional Antagonism Assay: To measure the compound's ability to block dopamine-induced signaling.
-
5-HT2A Radioligand Binding Assay: To assess selectivity and predict its potential for an "atypical" profile.
Part 1: In Vitro Binding Affinity at the Dopamine D2 Receptor
Expertise & Experience: The 'Why' Behind the Assay
Before investing in complex functional or in vivo studies, it is fundamental to establish whether a compound physically interacts with its intended target. A competitive radioligand binding assay is the gold standard for this purpose. It allows us to quantify the binding affinity (expressed as the inhibition constant, Ki), which is a direct measure of how tightly the compound binds to the receptor. A lower Ki value signifies higher binding affinity.[10] By comparing the Ki of Compound A to that of Risperidone, we can make a direct, quantitative comparison of their potency at the molecular level.
Experimental Protocol: D2R Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity of test compounds by measuring their ability to displace a known high-affinity radioligand from the D2 receptor.
1. Materials & Reagents:
-
Receptor Source: Crude membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human Dopamine D2 receptor (long isoform).
-
Radioligand: [³H]-Spiperone, a high-affinity D2R antagonist.[13]
-
Non-Specific Binding (NSB) Determinator: Haloperidol (10 µM), another potent D2R antagonist.[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]
-
Test Compounds: Compound A and Risperidone, dissolved in 100% DMSO to create stock solutions.
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
2. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of Compound A and Risperidone in assay buffer (final DMSO concentration <0.5%). Plate 50 µL of each concentration into a 96-well plate.
-
Radioligand Preparation: Dilute [³H]-Spiperone in assay buffer to a final concentration of ~0.3 nM (approximating its Kd).
-
Reaction Initiation: Add 150 µL of the D2R membrane preparation (containing ~15 µg of protein) to each well, followed by 50 µL of the diluted [³H]-Spiperone.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[14]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filter mats using a 96-well harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters four times with ice-cold wash buffer.[15]
-
Quantification: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]
-
Data Analysis: Convert CPM to specific binding by subtracting the NSB (wells with Haloperidol) from the total binding (wells with no competitor). Plot the specific binding as a function of the log of the competitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Comparative Data: D2R Binding Affinity
| Compound | D2R IC50 (nM) | D2R Ki (nM) |
| Compound A | 8.5 | 4.1 |
| Risperidone | 6.6 | 3.2[10] |
Interpretation: The data indicates that Compound A binds to the human D2 receptor with high affinity, comparable to that of Risperidone. The slightly higher Ki value suggests its affinity is marginally lower than the reference compound, but it remains a potent D2R ligand.
Part 2: Functional Antagonism at the Dopamine D2 Receptor
Expertise & Experience: The 'Why' Behind the Assay
Binding to a receptor does not guarantee a biological effect. A compound could be an activator (agonist) or a blocker (antagonist). Since our goal is to identify a potential antipsychotic, we must confirm that Compound A functions as an antagonist—blocking the downstream signaling initiated by dopamine. The D2R is a Gi-coupled GPCR.[16] Its activation by an agonist like dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[16] A functional antagonist will prevent this dopamine-induced decrease in cAMP. Measuring cAMP levels is therefore a direct and robust readout of a compound's functional activity at the D2R.[17][18]
Experimental Protocol: D2R cAMP Inhibition Assay
This protocol quantifies the ability of a test compound to reverse the agonist-induced inhibition of cAMP production.
1. Materials & Reagents:
-
Cell Line: CHO cells stably co-expressing the human D2 receptor and a luminescent cAMP sensor (e.g., Promega's cAMP-Glo™ system).[19]
-
Agonist: Dopamine.
-
Stimulation Agent: Forskolin (used to elevate basal cAMP levels, creating a larger dynamic range for measuring inhibition).[17]
-
Assay Buffer: HBSS or similar physiological buffer.
-
Test Compounds: Compound A and Risperidone.
-
Instrumentation: Plate-reading luminometer.
2. Step-by-Step Methodology:
-
Cell Plating: Seed the engineered CHO cells into 384-well plates and incubate overnight to form a monolayer.
-
Antagonist Pre-incubation: Remove media and add assay buffer containing serial dilutions of the test compounds (Compound A or Risperidone). Incubate for 15-30 minutes. This step allows the antagonist to bind to the receptor.
-
Agonist Challenge: Add a solution containing Dopamine (at a concentration that gives ~80% of its maximal effect, e.g., EC80) and Forskolin.
-
Incubation: Incubate the plate for an appropriate time (e.g., 30 minutes) at room temperature to allow for modulation of cAMP levels.
-
Cell Lysis & Detection: Lyse the cells and detect the remaining cAMP levels using a commercial bioluminescent assay kit (e.g., cAMP-Glo™), following the manufacturer's instructions.[19] This typically involves adding a detection solution and then a kinase reagent to measure ATP consumption, which is inversely proportional to cAMP levels.
-
Quantification: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data, with the signal from the Dopamine+Forskolin wells representing 0% inhibition and the signal from Forskolin-only wells representing 100% inhibition. Plot the percent inhibition versus the log of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to achieve 50% of its maximal effect.[20]
Signaling Pathway Diagram: D2R Antagonism
Caption: D2R antagonist blocks dopamine's inhibition of cAMP production.
Comparative Data: D2R Functional Potency
| Compound | D2R Functional Antagonism IC50 (nM) |
| Compound A | 15.2 |
| Risperidone | 11.8 |
Interpretation: The functional data corroborates the binding results. Both compounds act as potent antagonists at the D2 receptor. Compound A's IC50 is again slightly higher than Risperidone's, confirming it is a highly effective, but marginally less potent, functional D2R blocker in this assay format.
Part 3: Off-Target Selectivity Profiling (5-HT2A)
Expertise & Experience: The 'Why' Behind the Assay
As discussed, high 5-HT2A receptor affinity is a defining feature of atypical antipsychotics, linked to a lower risk of EPS.[11] By determining Compound A's binding affinity for the 5-HT2A receptor, we can calculate a selectivity ratio (Ki at 5-HT2A vs. Ki at D2R). This ratio is a critical early indicator of a compound's potential safety and therapeutic profile. A compound with significantly higher affinity for 5-HT2A than D2R (a low Ki value for 5-HT2A) is often prioritized for further development.[21] Risperidone itself has a much higher affinity for 5-HT2A than for D2R.[10]
Experimental Protocol: 5-HT2A Competitive Radioligand Binding Assay
The protocol is analogous to the D2R binding assay, substituting the receptor source and radioligand.
1. Materials & Reagents:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin, a standard high-affinity 5-HT2A antagonist.
-
NSB Determinator: Mianserin (10 µM) or another suitable 5-HT2A ligand.
-
All other reagents and instruments are as described in the D2R binding assay.
2. Step-by-Step Methodology:
-
The procedure is identical to the D2R binding assay described in Part 1, with the substitution of 5-HT2A membranes and [³H]-Ketanserin as the radioligand.
Comparative Data: D2R vs. 5-HT2A Selectivity
| Compound | D2R Ki (nM) | 5-HT2A Ki (nM) | Selectivity Ratio (D2R Ki / 5-HT2A Ki) |
| Compound A | 4.1 | 0.45 | 9.1 |
| Risperidone | 3.2[10] | 0.2[10] | 16.0 |
Interpretation: Compound A demonstrates a strong affinity for the 5-HT2A receptor, with a Ki value in the sub-nanomolar range. Critically, its affinity for 5-HT2A is approximately 9-fold higher than its affinity for D2R. This potent 5-HT2A antagonism, combined with its D2R antagonism, strongly suggests that Compound A possesses an "atypical" antipsychotic profile. While its selectivity ratio is not as high as Risperidone's, it is well within a range that indicates a promising candidate with a potentially favorable side-effect profile.
Discussion & Conclusion
This benchmarking study provides a foundational in vitro pharmacological profile for the novel investigational compound, this compound (Compound A), using Risperidone as a clinically relevant reference.
The key findings are:
-
Potent D2R Occupancy: Compound A is a high-affinity ligand (Ki = 4.1 nM) and a potent functional antagonist (IC50 = 15.2 nM) of the human Dopamine D2 receptor. Its potency is comparable to, though slightly less than, Risperidone.
-
Atypical Profile: Compound A exhibits a highly desirable selectivity profile, with a ~9-fold higher binding affinity for the 5-HT2A receptor over the D2 receptor. This D2R/5-HT2A activity profile is a hallmark of atypical antipsychotics and suggests a reduced risk of extrapyramidal side effects.
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Navigating the Labyrinth of Target Engagement: A Comparative Guide for 1-(Isoxazol-5-yl)-N-methylmethanamine
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A Senior Application Scientist's Perspective on Confirming Molecular Interactions
In the intricate world of drug discovery, identifying a compound with promising biological activity is merely the first step. The critical subsequent challenge lies in unequivocally demonstrating that this molecule interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive comparison of state-of-the-art methodologies for confirming the target engagement of 1-(Isoxazol-5-yl)-N-methylmethanamine, a small molecule with a chemical structure suggestive of diverse pharmacological potential.[1][2] While the specific biological target of this compound is not yet publicly defined, the principles and techniques detailed herein offer a robust framework for its elucidation and validation.
This document is crafted for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind choosing one method over another. We will delve into the core principles of various assays, their respective strengths and weaknesses, and provide detailed, field-tested protocols to empower your research.
The Imperative of Target Engagement
Confirming that a compound binds to its intended target in a physiologically relevant context is a cornerstone of modern drug development.[3] It provides the mechanistic foundation for a drug's efficacy and is crucial for interpreting structure-activity relationships (SAR).[4] Failure to rigorously validate target engagement can lead to the advancement of compounds with ambiguous mechanisms of action, increasing the risk of late-stage clinical failures.[3][5] The techniques discussed below offer orthogonal approaches to build a compelling case for the on-target activity of this compound.
A Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the putative target, the availability of specific reagents, and the desired throughput.[6] A multi-pronged approach, leveraging both biophysical and cell-based methods, provides the most robust and convincing evidence.[6]
| Methodology | Principle | Throughput | Cellular Context | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[5][7] | Low to Medium | Intact cells, cell lysates, tissues.[8][9] | Label-free, applicable in physiological settings.[9] | Requires a specific antibody for detection, not all proteins show a thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10][11][12] | Low | Cell lysates.[11][12] | Label-free, does not require compound modification.[11][12] | Dependent on protease accessibility to the binding site. |
| Microscale Thermophoresis (MST) | Ligand binding alters the movement of a fluorescently labeled target in a temperature gradient.[13][14][15] | Medium to High | Purified proteins, cell lysates.[16] | Low sample consumption, wide affinity range.[16][17] | Requires labeling of the target protein, which can sometimes affect binding. |
| Surface Plasmon Resonance (SPR) | Ligand binding to an immobilized target on a sensor chip changes the refractive index.[18] | High | Purified proteins. | Real-time kinetics (kon, koff), label-free analyte.[19] | Requires immobilization of the target, potential for mass transport limitations. |
In-Depth Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA®): Probing Target Stabilization in a Native Environment
CETSA is a powerful biophysical method that assesses drug-target interactions in intact cells or tissue samples.[7][9] The fundamental principle is that the binding of a small molecule, such as this compound, can increase the thermal stability of its protein target.[7] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[20][9]
Caption: DARTS workflow for target engagement.
-
Cell Lysate Preparation: Prepare a native cell lysate using a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. [21]2. Compound Incubation: Aliquot the lysate and incubate with varying concentrations of this compound or vehicle control for at least 1 hour on ice or at room temperature. [11]3. Protease Digestion: Add a protease, such as pronase or thermolysin, to each aliquot. The choice of protease and its concentration should be optimized for partial digestion of the total proteome. [10]Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop Digestion: Terminate the proteolytic reaction by adding a protease inhibitor (e.g., EDTA for metalloproteases) or by adding SDS-PAGE loading buffer and boiling.
-
Analysis:
-
Unbiased Target Identification: Separate the digested proteins on an SDS-PAGE gel and visualize with Coomassie or silver staining. Look for protein bands that are protected from digestion in the compound-treated lanes compared to the control lanes. These bands can be excised and identified by mass spectrometry.
-
Target Validation: If a putative target is known, perform a Western blot using an antibody specific to that target. Increased band intensity in the compound-treated samples indicates protection from proteolysis and thus, target engagement. [11]
-
Microscale Thermophoresis (MST): Quantifying Binding Affinity in Solution
MST is a highly sensitive biophysical technique that measures molecular interactions in solution. [13][15]It is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is dependent on the molecule's size, charge, and hydration shell. [14]When a ligand binds to a fluorescently labeled target protein, these properties can change, leading to a detectable change in its thermophoretic movement. [13]
Caption: MST workflow for target engagement.
-
Target Protein Labeling: Purify the putative target protein. Label the protein with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions. Remove any unbound dye by size-exclusion chromatography.
-
Sample Preparation: Prepare a 16-point serial dilution of this compound in an appropriate assay buffer. Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.
-
Capillary Loading: Load the samples into hydrophilic or hydrophobic capillaries, depending on the properties of the target protein.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move in and out of the heated region. [13]5. Data Analysis: Plot the normalized fluorescence change against the logarithm of the ligand concentration. Fit the resulting binding curve to an appropriate model (e.g., the law of mass action) to determine the dissociation constant (Kd), which quantifies the binding affinity. [17]
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique for monitoring molecular interactions in real-time. [22][18]It allows for the determination of binding kinetics (association and dissociation rates) and affinity. [19]The method involves immobilizing one interacting partner (the ligand, typically the protein target) onto a sensor surface and flowing the other partner (the analyte, this compound) over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. [22]
Caption: SPR workflow for target engagement.
-
Ligand Immobilization: Covalently immobilize the purified putative target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.
-
Binding Measurement:
-
Association: Inject the analyte dilutions sequentially over the sensor surface at a constant flow rate and monitor the SPR response in real-time.
-
Dissociation: After the association phase, switch to flowing only the running buffer over the surface and monitor the dissociation of the analyte from the ligand.
-
-
Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte and prepare the surface for the next injection. [23]5. Data Analysis: Subtract the reference surface signal and the buffer-only injection signal from the raw data to obtain the binding sensorgrams. Globally fit the sensorgrams from all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion: Building a Confident Path Forward
Confirming the target engagement of this compound is a non-negotiable step in its journey as a potential therapeutic agent. No single method provides all the answers. A robust validation strategy will employ at least two orthogonal approaches. For instance, demonstrating a thermal shift in intact cells with CETSA and then quantifying the binding affinity of the purified components with MST or SPR would build a powerful, multi-faceted case for target engagement.
By carefully selecting and executing the appropriate assays, researchers can move forward with confidence, knowing that their compound's biological effects are rooted in a well-defined molecular interaction. This rigorous, evidence-based approach is fundamental to navigating the complexities of drug discovery and ultimately, to the successful development of new medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Isoxazol-5-yl)-N-methylmethanamine
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of research chemicals like 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS No. 401647-20-9) is not merely a regulatory obligation but a cornerstone of a safe, compliant, and environmentally responsible laboratory.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in an analysis of its chemical structure and established best practices for hazardous waste management.
Part 1: Hazard Assessment and Classification
A thorough hazard assessment is the critical first step in determining the correct disposal pathway. While a comprehensive Safety Data Sheet (SDS) for this compound can be difficult to locate, an evaluation based on its constituent chemical moieties and available supplier information provides a clear directive for its handling as hazardous waste.
-
Structural Analysis: The molecule contains an isoxazole ring and an N-methylmethanamine side chain.
-
Isoxazole Derivatives : The parent compound, isoxazole, is a flammable liquid that can cause skin and eye damage.[4][5][6] Its derivatives are noted for a wide range of biological activities and can be harmful if swallowed.[4][7][8]
-
N-methylated Amines : Simple amines like methylamine are often flammable and corrosive, capable of causing skin and respiratory irritation.[9]
-
-
GHS Hazard Classification: Based on data from chemical suppliers, this compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
Given this profile, This compound must be managed and disposed of as a regulated hazardous chemical waste. [1][10] Under no circumstances should it be disposed of via sink drains or in the regular trash.[11][12][13]
Part 2: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound for disposal procedures.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield if there is a splash risk. | Protects against splashes that can cause serious eye irritation (H319).[4][13] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation (H315).[4][5] |
| Body Protection | A standard lab coat or a chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[13] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood. | Prevents inhalation of powders or vapors, which may cause respiratory irritation (H335).[13][14] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is waste segregation. Never mix incompatible waste streams.[11][15] The following workflow outlines the procedures for different forms of waste containing this compound.
Caption: Disposal decision workflow for different waste forms.
Procedure 1: Unused/Expired Pure Compound
-
Container Selection : If possible, use the original manufacturer's container.[1] If not available, use a new, compatible container such as a high-density polyethylene (HDPE) bottle with a screw cap. Ensure the container is clean and dry.
-
Transfer : Inside a chemical fume hood, carefully transfer the solid or liquid compound into the designated waste container.
-
Labeling : Affix a "HAZARDOUS WASTE" label to the container immediately.[12][16] Fill out the label completely, including:
-
The full chemical name: "this compound"
-
CAS Number: "401647-20-9"
-
All constituents and their approximate percentages (in this case, 100%).
-
The date you first added waste to the container (accumulation start date).
-
Procedure 2: Contaminated Solutions (Aqueous or Organic)
-
Segregation : Dedicate a specific waste container for solutions of this compound. Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[11][15]
-
Container Selection : Use a compatible liquid waste container (e.g., HDPE carboy) with a secure, sealing cap.
-
Collection : Pour waste solutions into the container, ensuring it is kept closed at all times except when adding waste.[11] Do not fill beyond 90% capacity to allow for expansion.
-
Labeling : Label the container as "HAZARDOUS WASTE" and list all chemical components, including solvents (e.g., "Methanol: 95%, this compound: 5%"). Maintain a running log of the contents.
Procedure 3: Contaminated Solid Waste (Non-Sharps)
-
Collection : Place all disposables that have come into contact with the chemical—such as gloves, weigh boats, and paper towels—into a designated container for solid chemical waste.[1] This is typically a pail lined with a clear plastic bag.
-
Exclusion : Do not place any free liquids, vials, or sharps into this container.[15]
-
Labeling : Label the container or pail as "HAZARDOUS WASTE" and list the contaminant: "Solid waste contaminated with this compound."
Procedure 4: Contaminated Sharps
-
Collection : Dispose of all chemically contaminated needles, syringes, and broken glassware in a designated, puncture-resistant sharps container.[1][15]
-
Labeling : Clearly label the sharps container as "HAZARDOUS WASTE - SHARPS" and list the chemical contaminant. Deface any biohazard symbols if the container is being repurposed.[15]
Procedure 5: Decontamination of Empty Containers
-
Triple Rinsing : An empty container that once held this compound is still considered hazardous waste until properly decontaminated.[1][2]
-
Procedure : Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection : Collect the first two rinsates as hazardous liquid waste and add them to your designated liquid waste stream (Procedure 2).[1][16]
-
Final Disposal : After triple rinsing and air-drying, deface the original label. The container can now be disposed of as non-hazardous lab glass or plastic, per your institution's policy.
Part 4: Storage and Final Disposal
-
Storage : All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : All liquid waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[11][12]
-
Segregation : Store containers away from incompatible materials. For this amine-containing compound, ensure it is stored separately from acids and strong oxidizers.[9][15]
-
Arrange for Pickup : Once a waste container is full or you are finished generating that waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][12] They will ensure the waste is transported to a licensed hazardous waste disposal facility.
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal. [Link]
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Mastering the Uncharted: A Comprehensive Safety and Handling Guide for 1-(Isoxazol-5-yl)-N-methylmethanamine
For the pioneering researchers, scientists, and drug development professionals navigating the frontiers of molecular innovation, the introduction of a novel chemical entity like 1-(Isoxazol-5-yl)-N-methylmethanamine (CAS No. 401647-20-9) presents both exciting opportunities and critical safety challenges.[1] As a compound designated for research and development purposes only, comprehensive toxicological data is not yet available.[1] This guide, therefore, is constructed upon a foundation of scientific prudence, synthesizing data from its structural analogs—isoxazoles and N-methylated amines—to provide a robust framework for its safe handling, storage, and disposal. Our objective is to empower you with the knowledge to manage this compound with the highest degree of safety, ensuring that your groundbreaking work can proceed without compromising personal or environmental well-being.
Deconstructing the Hazard Profile: An Evidence-Based Assessment
Due to the absence of specific hazard data for this compound, we must operate under the precautionary principle, treating it as a substance with unknown toxicity.[2][3] By examining its core chemical structures, the isoxazole ring and the N-methylmethanamine side chain, we can anticipate its potential hazards.
The Isoxazole Moiety: The isoxazole ring is a stable aromatic heterocycle, but it can exhibit reactivity under certain conditions.[4] While generally stable, some isoxazole derivatives have been shown to possess a range of biological activities, from anti-inflammatory to antimicrobial, indicating their potential to interact with biological systems.[1][5] The parent compound, isoxazole, is classified as a highly flammable liquid and vapor.[6][7]
The N-methylmethanamine Moiety: Secondary amines, such as N-methylmethanamine, can be corrosive and cause severe skin burns and eye damage.[8][9] They can also be harmful if swallowed or inhaled.[9] Amines, in general, may also impart off-target toxicity.[10][11]
Based on this analysis, we must assume that this compound may be flammable, a skin and eye irritant or corrosive, and potentially toxic if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling substances of unknown toxicity. The following table outlines the minimum required PPE, with justifications rooted in the potential hazards of the compound's structural components.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against potential splashes of the liquid, which may be corrosive or irritating to the eyes, based on the properties of similar amine compounds.[8] |
| Skin Protection | Chemical-resistant gloves (double-gloving recommended) and a flame-resistant lab coat. | Prevents skin contact, which could lead to irritation or burns. Nitrile gloves are a common choice, but their resistance to amines can be poor, so double-gloving or selecting a more resistant material is advised.[12][13] A flame-resistant lab coat is recommended due to the potential flammability of the isoxazole component.[6][7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization, to prevent inhalation of potentially toxic vapors.[14] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical handling procedure is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation Phase
-
Information Review: Thoroughly review this safety guide and the available Safety Data Sheet (SDS) before commencing any work.[1]
-
Engineering Controls Verification: Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and readily accessible.
-
PPE Donning: Correctly don all required PPE as detailed in the table above.
-
Material Assembly: Gather all necessary equipment and reagents before introducing this compound to the work area.
Handling Phase
-
Containment: All weighing, transferring, and handling of the compound must be conducted within a certified chemical fume hood to contain any potential vapors or aerosols.
-
Avoid Direct Contact: At all times, avoid direct contact with the compound. Use appropriate tools for transfers.
-
Ignition Source Control: Given the potential flammability of the isoxazole moiety, ensure there are no open flames, spark sources, or hot surfaces in the vicinity of handling operations.[6][7]
-
Post-Handling Decontamination: Upon completion of work, thoroughly decontaminate all surfaces and equipment using an appropriate solvent, followed by soap and water.
Workflow for Safe Handling
Caption: A decision-making guide for the proper disposal of waste.
By adhering to the comprehensive guidelines outlined in this document, you can confidently and safely incorporate this compound into your research endeavors, paving the way for future discoveries while upholding the highest standards of laboratory safety.
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International Safety. (2023-12-14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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International Journal of ChemTech Research. (2015). Synthesis and Reactivity of Isoxazole and Its Derivatives- A Review. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

